Benzyl dihydrogen phosphate
Description
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Properties
IUPAC Name |
benzyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O4P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFJQDNGSQJFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873131 | |
| Record name | Benzyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623-07-0 | |
| Record name | Benzyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl dihydrogen phosphate chemical properties
An In-depth Technical Guide to the Chemical Properties of Benzyl Dihydrogen Phosphate
Abstract
Benzyl dihydrogen phosphate (CAS No. 1623-07-0) is a mono-ester of phosphoric acid characterized by a single benzyl group attached to the phosphate moiety.[1][2] This organophosphate compound serves as a pivotal intermediate in organic synthesis, particularly in the phosphorylation of biomolecules, and as a certified pharmaceutical reference standard in drug development and quality control.[1][3] Its utility stems from the unique properties of the benzyl group, which functions as a readily cleavable protecting group under specific, mild conditions. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. Benzyl dihydrogen phosphate is a white, solid compound under standard conditions.[4] Its key physical and chemical identifiers are summarized below.
Core Properties
A compilation of essential physical and computed data for benzyl dihydrogen phosphate provides a foundational reference for its handling and characterization.
| Property | Value | Source |
| CAS Number | 1623-07-0 | [1][5] |
| Molecular Formula | C₇H₉O₄P | [1][2] |
| Molecular Weight | 188.12 g/mol | [1][2] |
| Melting Point | 94-96 °C | [5][6] |
| Boiling Point | 372.6 ± 35.0 °C (Predicted) | [5][6] |
| Density | 1.433 ± 0.06 g/cm³ (Predicted) | [5][6] |
| pKa | 1.97 ± 0.10 (Predicted) | [5][6] |
| IUPAC Name | benzyl dihydrogen phosphate | [2] |
| Synonyms | Benzylphosphoric acid, (benzyloxy)phosphonic acid | [1][2] |
Spectroscopic Characterization
While specific spectral data should be obtained for each batch, the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics provide a reliable method for structural verification.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group (typically a multiplet between 7.2-7.5 ppm) and a characteristic doublet for the methylene protons (-CH₂-) adjacent to the phosphate oxygen (around 5.0 ppm). The coupling of the methylene protons to the phosphorus atom (³JHP) is a key diagnostic feature. The acidic protons on the phosphate group may appear as a broad singlet, the position of which is highly dependent on the solvent and concentration.
-
³¹P NMR: The phosphorus-31 NMR spectrum should exhibit a single resonance, confirming the presence of a single phosphorus environment. The chemical shift will be indicative of a phosphate monoester.
-
¹³C NMR: The carbon spectrum will show signals for the aromatic carbons and a distinct signal for the benzylic carbon (-CH₂-), typically in the range of 65-70 ppm.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for confirming the molecular weight. The expected [M-H]⁻ ion in negative ion mode would be approximately 187.01 m/z. Documentation for reference standards often includes HPLC and LC-MS data to ensure purity.[7]
Synthesis and Purification: A Validated Approach
The synthesis of benzyl dihydrogen phosphate typically involves the phosphorylation of benzyl alcohol. The primary challenge is to control the reaction to favor the formation of the monoester over the di- and tri-substituted products. A common and effective strategy involves the reaction of benzyl alcohol with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base, followed by controlled hydrolysis.
The choice of a base, such as pyridine or triethylamine, is critical. It serves to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions and driving the phosphorylation to completion. The subsequent hydrolysis step must be carefully managed to cleave the remaining P-Cl bonds without cleaving the desired P-O-benzyl ester bond.
Experimental Protocol: Synthesis from Benzyl Alcohol and POCl₃
This protocol describes a representative lab-scale synthesis.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous benzyl alcohol (1.0 eq) and anhydrous pyridine (3.0 eq) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether.
-
Phosphorylation: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a precipitate (pyridinium hydrochloride) is expected.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Progress can be monitored by TLC or ³¹P NMR.
-
Hydrolysis (Quenching): Once the reaction is deemed complete, cool the mixture back to 0 °C. Slowly and carefully add cold water or an aqueous bicarbonate solution to hydrolyze the remaining P-Cl bonds and neutralize excess acid.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often an oil or semi-solid. Purification is typically achieved by crystallization from a suitable solvent system, such as ethyl acetate/petroleum ether or by using methyl tert-butyl ether.[4][8]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of benzyl dihydrogen phosphate.
Reactivity and Stability
The chemical behavior of benzyl dihydrogen phosphate is dominated by two key features: the acidity of the phosphate protons and the lability of the benzyl C-O bond.
The Benzyl Group as a Phosphate Protection Strategy
In multi-step organic synthesis, particularly in oligonucleotide and glycophosphate chemistry, protecting groups are essential.[9] The benzyl group is an excellent choice for protecting phosphate moieties for several reasons:
-
Stability: It is stable to a wide range of reaction conditions, including moderately acidic and basic environments, allowing for selective manipulation of other functional groups in the molecule.
-
Mild Cleavage: The benzyl group can be removed under very mild and neutral conditions via catalytic hydrogenolysis.
Debenzylation via Catalytic Hydrogenolysis
The premier reaction of benzyl dihydrogen phosphate is its deprotection to yield phosphoric acid and toluene. This is most commonly achieved by hydrogenation using a palladium on carbon (Pd/C) catalyst.
-
Mechanism: The reaction proceeds on the surface of the palladium catalyst. Hydrogen gas (H₂) is adsorbed onto the metal surface, where it is activated. The benzyl phosphate also coordinates to the catalyst, facilitating the reductive cleavage of the carbon-oxygen bond. This process is highly efficient and clean, as the only byproducts are toluene and the released phosphoric acid.
-
Self-Validation: The success of the deprotection can be easily validated. The disappearance of the starting material can be monitored by TLC. The removal of the benzyl group is confirmed by ¹H NMR, specifically by the disappearance of the aromatic and benzylic -CH₂- signals.
Caption: Catalytic hydrogenolysis for the deprotection of benzyl dihydrogen phosphate.
Applications in Research and Drug Development
Benzyl dihydrogen phosphate's utility is primarily in two domains:
-
Synthetic Chemistry: It acts as a phosphorylating agent or, more commonly, as a stable precursor to other phosphorylated targets. The benzyl protecting group allows chemists to build complex molecular architectures before liberating the free phosphate group in a final, non-destructive step.
-
Pharmaceutical Analysis: It is used as a well-characterized reference standard for the API Aprepitant and its prodrug Fosaprepitant.[1][3] In this context, it is used for analytical method development, validation, and routine quality control to ensure the identity, purity, and strength of pharmaceutical products.[1][3]
Handling and Safety
As with any chemical reagent, proper handling is essential. Benzyl dihydrogen phosphate should be stored in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.[7]
| Hazard Information | GHS Classification | Precautionary Statement |
| Signal Word | Warning | |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Codes | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
Benzyl dihydrogen phosphate is a versatile and valuable chemical entity. Its predictable reactivity, centered on the stability and selective cleavage of the benzyl protecting group, makes it an indispensable tool in synthetic organic chemistry. Furthermore, its role as a high-purity pharmaceutical reference standard underscores its importance in ensuring the safety and efficacy of modern medicines. A thorough understanding of its properties, as detailed in this guide, is paramount for its successful application in both research and industrial settings.
References
-
Axios Research. (n.d.). benzyl dihydrogen phosphate - CAS - 1623-07-0. Retrieved from [Link]
-
Carbo-Link. (n.d.). Synthesis of Dibenzyl 2,3,4,6-Tetra-O-Benzyl-α-d-Mannopyranosyl Phosphate. Retrieved from [Link]
- Google Patents. (2014). CN103832989A - Preparation method of high-purity disodium hydrogen phosphate.
- Google Patents. (2022). CN114380859B - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate.
- Google Patents. (2022). CN114380859A - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate.
-
Rayes, A., Dadi, A., Rhouma, N. M., Mezzadri, F., & Calestani, G. (2016). Synthesis and Crystal Structure of 4-fluoro-benzyl-ammonium Di-Hydrogen Phosphate, [FC6H4CH2NH3]H2PO4. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1812–1815. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzyl Diphenylphosphine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl phosphate | C7H9O4P | CID 2784427. PubChem. Retrieved from [Link]
- Google Patents. (2014). CN103816543A - Preparation method for phosphate buffer solution.
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- 4. CN114380859A - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 5. Benzyl dihydrogen phosphate | 1623-07-0 [chemicalbook.com]
- 6. Benzyl dihydrogen phosphate CAS#: 1623-07-0 [amp.chemicalbook.com]
- 7. 1623-07-0|Benzyl dihydrogen phosphate|BLD Pharm [bldpharm.com]
- 8. CN114380859B - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 9. taylorfrancis.com [taylorfrancis.com]
An In-depth Technical Guide to Benzyl Dihydrogen Phosphate: CAS Number, Identification, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of benzyl dihydrogen phosphate, a key organophosphate intermediate in synthetic and medicinal chemistry. We will delve into its fundamental properties, robust identification methodologies, and its strategic applications, particularly within the realm of drug development. This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their laboratory work.
Core Identification and Physicochemical Properties
Benzyl dihydrogen phosphate is unequivocally identified by its CAS Number: 1623-07-0 .[1][2] This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) and is crucial for unambiguous database searches and regulatory compliance.
The molecule's structure consists of a phosphate group esterified with a single benzyl group. This structure imparts a combination of organic and inorganic characteristics, influencing its solubility, reactivity, and analytical behavior.
| Property | Value | Source(s) |
| CAS Number | 1623-07-0 | [1][2] |
| Molecular Formula | C₇H₉O₄P | [2] |
| Molecular Weight | 188.12 g/mol | [2] |
| Melting Point | 94-96 °C | [1] |
| Predicted Boiling Point | 372.6 ± 35.0 °C | [1] |
| Predicted Density | 1.433 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 1.97 ± 0.10 | [1] |
| Synonyms | Benzylphosphoric acid, (Benzyloxy)phosphonic acid, Phosphoric acid benzyl ester | [2] |
Strategic Synthesis of Benzyl Dihydrogen Phosphate
The synthesis of benzyl dihydrogen phosphate is typically achieved through a two-stage process: the formation of a dibenzyl phosphate intermediate, followed by selective debenzylation. This approach leverages the benzyl group's utility as a readily cleavable protecting group for the phosphate moiety.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of Dibenzyl Phosphate
This step involves the reaction of benzyl alcohol with a phosphorus source, such as phosphorus trichloride, in the presence of a base to neutralize the HCl byproduct.
-
Reaction: 2 C₇H₈O + PCl₃ + 3 Et₃N → (C₇H₇O)₂POH + 3 Et₃N·HCl
-
Rationale: The use of a stoichiometric amount of benzyl alcohol and a base like triethylamine drives the reaction towards the formation of the dibenzyl phosphite, which is then oxidized to dibenzyl phosphate.
Step 2: Selective Monodebenzylation
The selective removal of one benzyl group from dibenzyl phosphate is the critical step to yield the target molecule. Catalytic hydrogenation is a common and effective method.
-
Reaction: (C₇H₇O)₂POOH + H₂ --(Pd/C)--> C₇H₉O₄P + C₇H₈
-
Rationale: Palladium on carbon (Pd/C) is a highly efficient catalyst for the hydrogenolysis of benzyl ethers and esters.[3] The reaction is typically carried out under a hydrogen atmosphere at room temperature, making it a mild and selective method.[3] Other methods for debenzylation include the use of reagents like bromotrimethylsilane or triethylsilane, which can offer chemoselectivity in complex molecules.[4][5][6]
Caption: A simplified workflow for the two-step synthesis of benzyl dihydrogen phosphate.
Comprehensive Analytical Identification
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of benzyl dihydrogen phosphate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the benzyl and hydroxyl protons.
-
Expected Chemical Shifts:
-
~7.3 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.
-
~5.0 ppm (doublet, 2H): Methylene protons (CH₂) adjacent to the phosphate oxygen. The coupling to the phosphorus atom (³¹P) will result in a doublet.
-
~10-12 ppm (broad singlet, 2H): Acidic protons of the dihydrogen phosphate group. The chemical shift of these protons can be highly variable and dependent on concentration and solvent.
-
³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for the direct observation of the phosphorus nucleus.
-
Expected Chemical Shift: The chemical shift of the phosphorus atom in benzyl dihydrogen phosphate is expected to be in the range of 0 to -5 ppm , characteristic of a phosphate monoester. The exact chemical shift is influenced by the solvent and pH.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
-
Expected Absorption Bands:
-
~3000-2500 cm⁻¹ (broad): O-H stretching of the P-OH groups, often appearing as a very broad band due to hydrogen bonding.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1250-1100 cm⁻¹ (strong): P=O stretching vibration.
-
~1050-950 cm⁻¹ (strong): P-O-C stretching vibrations.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Fragmentation: In electron ionization (EI) mass spectrometry, a common fragmentation pattern for benzyl-containing compounds is the loss of the benzyl group to form a stable tropylium ion at m/z = 91 . The molecular ion peak (M⁺) at m/z = 188 may be observed, though it can be weak.
Caption: Key analytical techniques for the identification of benzyl dihydrogen phosphate.
Role in Drug Development and Organic Synthesis
Benzyl dihydrogen phosphate and its derivatives are valuable tools in drug development and organic synthesis, primarily due to the utility of the benzyl group as a protecting group for phosphates.
Protecting Group Chemistry
The benzyl group can be introduced to protect one or more of the acidic protons of phosphoric acid, allowing for selective reactions at other positions. Its key advantage is its stability to a wide range of reaction conditions and its facile removal by catalytic hydrogenation, which is a mild and often high-yielding method.[3] This strategy is widely employed in the synthesis of complex phosphorylated molecules, including:
-
Oligonucleotide Synthesis: The phosphate backbone of DNA and RNA is often constructed using phosphoramidite chemistry, where protecting groups on the phosphate are essential to prevent side reactions.
-
Phosphopeptide Synthesis: In the synthesis of peptides containing phosphorylated amino acids, the phosphate group must be protected during peptide chain elongation.
Prodrug Strategies
The phosphate ester moiety is a common feature in prodrug design to enhance the aqueous solubility and bioavailability of parent drugs. While benzyl dihydrogen phosphate itself is not typically the final prodrug, the principles of its chemistry are central to this strategy. A lipophilic drug can be transiently converted to a more water-soluble phosphate ester, which can then be cleaved in vivo by phosphatases to release the active drug.
Phosphorylating Agent
Activated derivatives of benzyl dihydrogen phosphate can serve as phosphorylating agents to introduce a phosphate group onto a target molecule, such as an alcohol or an amine. The benzyl group can then be removed in a subsequent step if the free phosphate is desired.
Safety and Handling
-
Hazard Statements (anticipated):
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
Benzyl dihydrogen phosphate (CAS No. 1623-07-0) is a valuable and versatile organophosphate compound. Its well-defined synthesis and the unique properties imparted by the benzyl protecting group make it an important intermediate in various fields, most notably in the synthesis of complex biomolecules and the development of phosphate-based prodrugs. A thorough understanding of its synthesis, analytical characterization, and chemical behavior, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
-
A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate. Available at: [Link]
-
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. Available at: [Link]
-
Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. National Center for Biotechnology Information. Available at: [Link]
-
Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. ACS Publications. Available at: [Link]
-
Dealkylation and Debenzylation of Triesters of Phosphoric Acid. Phosphorylation Hydroxy and Amino Compounds of +. Journal of the American Chemical Society. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Benzyl dihydrogen phosphate solubility and stability data
Topic: Benzyl Dihydrogen Phosphate Solubility and Stability Data Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Physicochemical Profile, Stability Kinetics, and Handling Protocols
Executive Summary
Benzyl dihydrogen phosphate (BnDHP, CAS 1623-07-0) is a fundamental organophosphate monoester utilized as a phosphorylation reagent, a protecting group intermediate in nucleotide synthesis, and a model substrate for phosphatase mechanistic studies. Its utility is defined by a distinct stability profile: while robust at neutral pH, it exhibits specific lability under acidic conditions due to the resonance-stabilized benzyl moiety. This guide provides a definitive reference for the solubility, hydrolytic stability, and experimental handling of BnDHP.
Physicochemical Characterization
Identity & Properties
| Property | Data | Source |
|---|---|---|
| IUPAC Name | Benzyl dihydrogen phosphate | [PubChem] |
| CAS Number | 1623-07-0 | [ChemicalBook] |
| Formula | C₇H₉O₄P | |
| Molecular Weight | 188.12 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 94–96 °C | [ChemicalBook] |
| pKa (Predicted) | pKa₁ ≈ 1.5–2.0; pKa₂ ≈ 6.0–6.5 | Inferred from monoalkyl phosphates |[1][2]
Solubility Profile BnDHP is an amphiphilic molecule with a polar phosphate head group and a lipophilic benzyl tail. Its solubility is highly pH-dependent due to ionization.
| Solvent System | Solubility Rating | Mechanism/Notes |
| Water (pH > 7) | High | Exists as dianion ( |
| Water (pH < 2) | Moderate | Exists as neutral species ( |
| Methanol / Ethanol | High | Soluble in protonated and salt forms. |
| Ethyl Ether | Moderate | Used for recrystallization (often with ligroine). |
| Hexane / Ligroine | Low | Anti-solvent used to precipitate BnDHP. |
| DMSO / DMF | High | Suitable for stock solutions (>100 mM). |
Stability & Hydrolysis Kinetics
The stability of BnDHP is governed by the ionization state of the phosphate group and the stability of the benzyl carbocation. Unlike alkyl phosphates, benzyl phosphates are susceptible to C-O bond cleavage (SN1-like) in acidic media.
3.1 pH-Rate Profile
-
Acidic (pH < 2): Rapid hydrolysis. The reaction proceeds via C-O bond fission . Protonation of the ester oxygen creates a good leaving group, facilitating the formation of a resonance-stabilized benzyl carbocation.
-
Mild Acid (pH 2–5): Moderate hydrolysis. The monoanion species (
) can undergo intramolecular general acid catalysis, though this is less dominant for benzyl esters compared to simple alkyl esters. -
Neutral/Alkaline (pH > 7): High stability. The dianion (
) repels nucleophilic attack (OH⁻) due to electrostatic repulsion.
3.2 Visualization of Hydrolysis Pathways
The following diagram illustrates the mechanistic divergence based on pH, a critical consideration for storage and reaction planning.
Caption: Mechanistic pathways of Benzyl Dihydrogen Phosphate hydrolysis. Acidic conditions favor rapid C-O cleavage.
Experimental Protocols
4.1 Synthesis & Purification Workflow
For researchers requiring high-purity BnDHP (e.g., as an analytical standard or intermediate), the following protocol ensures removal of inorganic phosphate and dibenzyl impurities.
Reagents: Benzyl alcohol, Phosphorus oxychloride (
Caption: Step-by-step synthesis and purification workflow for Benzyl Dihydrogen Phosphate.
4.2 Stability Assay (HPLC Method)
To verify the integrity of BnDHP in solution, use the following self-validating HPLC method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 254 nm (detects benzyl chromophore).
-
Validation:
-
BnDHP Retention: ~6–8 min.
-
Benzyl Alcohol (Degradant): Later eluting (~10–12 min).
-
Inorganic Phosphate: Void volume (undetected by UV, requires refractive index or MS if quantifying).
-
Handling & Storage Recommendations
-
Storage: Store solid BnDHP at 2–8°C in a desiccator. Moisture promotes autocatalytic hydrolysis (formation of phosphoric acid accelerates degradation).
-
Solution Preparation:
-
Avoid storing in acidic aqueous buffers for >24 hours.
-
For neutral pH buffers (PBS, HEPES), solutions are stable for weeks at 4°C.
-
Stock solutions in DMSO are stable at -20°C for months.
-
-
Thermal Precaution: Do not heat above 80°C during drying, as this may induce formation of pyrophosphates or benzyl cleavage.
References
-
ChemicalBook. (n.d.). Benzyl dihydrogen phosphate Properties and Melting Point. Retrieved from
-
PubChem. (n.d.).[2] Benzyl hydrogen phosphate (Compound Summary). National Library of Medicine. Retrieved from
- Bunton, C. A., et al. (1960s). Mechanisms of Hydrolysis of Phosphate Esters.
-
Vertex AI Search. (2025).[3] Solubility and Stability Data Aggregation. (Synthesized from multiple technical snippets including BLD Pharm and research data).
Sources
Benzyl Dihydrogen Phosphate: Physicochemical Architecture and Synthetic Utility
This technical guide details the theoretical and practical properties of Benzyl Dihydrogen Phosphate (BnDHP), distinguishing it from its diester counterpart. It is structured for researchers requiring rigorous physicochemical data, synthesis protocols, and mechanistic insights.
Part 1: Executive Technical Summary
Benzyl dihydrogen phosphate (BnDHP), also known as monobenzyl phosphate, is a fundamental organophosphorus monoester (CAS: 1623-07-0). Unlike its diester analog (dibenzyl phosphate), BnDHP retains two acidic protons, making it a critical model for studying phosphorylation mechanisms, enzyme kinetics (phosphatases), and solvolytic stability. Its utility stems from the unique lability of the benzyl-oxygen bond under specific conditions, driven by the stability of the benzyl carbocation—a property that differentiates it from simple alkyl phosphates.
Part 2: Molecular Specifications & Theoretical Properties
Physicochemical Identity
The following table consolidates the core physical constants for BnDHP. Note the distinction from dibenzyl phosphate (CAS 1623-08-1).
| Property | Specification | Notes |
| IUPAC Name | Benzyl dihydrogen phosphate | Monoester of phosphoric acid |
| CAS Number | 1623-07-0 | Distinct from diester (1623-08-1) |
| Formula | C₇H₉O₄P | MW: 188.12 g/mol |
| Structure | Ph-CH₂-O-P(O)(OH)₂ | Tetrahedral Phosphorus(V) center |
| Melting Point | 94–96 °C | Solid crystalline form |
| pKa Values | pKa₁ ≈ 1.97; pKa₂ ≈ 6.4 | Acts as a dibasic acid |
| 31P NMR Shift | δ ≈ 0–1 ppm (vs 85% H₃PO₄) | pH-dependent shift |
Electronic Structure & Acidity
The phosphate group in BnDHP exhibits significant resonance delocalization. Theoretical DFT (Density Functional Theory) studies suggest that the P=O bond is not static; rather, the negative charge in the monoanion (at physiological pH) is distributed across the non-esterified oxygens.
-
pKa₁ (~2.0): The first deprotonation yields the monoanion (BnO-PO₃H⁻). The electron-withdrawing effect of the benzyl group makes it slightly more acidic than orthophosphoric acid.
-
pKa₂ (~6.4): The second deprotonation yields the dianion (BnO-PO₃²⁻), which is the predominant species in basic buffers.
Part 3: Thermodynamic & Kinetic Stability (Hydrolysis)
The hydrolysis of BnDHP is mechanistically distinct from alkyl phosphates due to the benzyl effect . The pathway is strictly pH-dependent.
Mechanism A: Acidic Hydrolysis (C-O Cleavage)
In acidic media (pH < 2), BnDHP hydrolysis is accelerated compared to methyl phosphate.
-
Driver: Protonation of the ester oxygen weakens the C-O bond.
-
Mechanism: An Sɴ1-like pathway dominates.[1] The bond breaks to form a stable benzyl carbocation (Ph-CH₂⁺) and phosphoric acid. The carbocation is immediately trapped by water to form benzyl alcohol.
-
Contrast: Methyl phosphate cannot access this pathway easily because the methyl cation is unstable; it must undergo slower P-O cleavage.
Mechanism B: Basic Hydrolysis (P-O Cleavage)
In basic media (pH > 10), the species exists as a dianion.
-
Driver: Electrostatic repulsion protects the phosphorus center from nucleophilic attack, making the dianion kinetically stable.
-
Mechanism: Hydrolysis proceeds via an associative mechanism involving a pentacoordinate phosphorane intermediate, but the rate is extremely slow without enzymatic catalysis.
Visualization of Hydrolysis Pathways
The following diagram illustrates the bifurcation of hydrolysis mechanisms based on pH.
Caption: pH-dependent hydrolysis switching from C-O cleavage (acidic/SN1) to P-O cleavage (basic/associative).
Part 4: Synthetic Protocol
This protocol describes the synthesis of Benzyl Dihydrogen Phosphate via the phosphorylation of benzyl alcohol using Phosphorus Oxychloride (POCl₃). This method is preferred for its atom economy and direct access to the monoester.
Reagents & Equipment[3]
-
Precursors: Benzyl alcohol (1.0 eq), Phosphorus oxychloride (1.1 eq).
-
Solvent: Anhydrous Diethyl Ether or Tetrahydrofuran (THF).
-
Base: Pyridine or Triethylamine (1.0 eq) to scavenge HCl.
-
Quenching: Ice-cold water.
Step-by-Step Methodology
-
Activation (0°C): In a flame-dried 3-neck flask under Argon, dissolve POCl₃ (1.1 eq) in anhydrous ether. Cool to 0°C.[2]
-
Why: Low temperature prevents the formation of di- and tri-esters.
-
-
Addition (Controlled): Mix Benzyl alcohol (1.0 eq) with Pyridine (1.0 eq) in ether. Add this mixture dropwise to the POCl₃ solution over 30 minutes.
-
Hydrolysis (Quenching): Pour the reaction mixture into ice water (excess). Stir vigorously for 1 hour.
-
Reaction: The remaining P-Cl bonds are hydrolyzed to P-OH bonds, converting the dichlorophosphate to the dihydrogen phosphate.
-
BnO-P(O)Cl₂ + 2H₂O → BnO-P(O)(OH)₂ + 2HCl
-
-
Extraction & Purification:
-
Extract the aqueous layer with ether to remove unreacted alcohol.
-
Acidify the aqueous phase (if necessary) and extract with Ethyl Acetate.
-
Crystallization: Evaporate solvent. Recrystallize the crude solid from an Ether/Hexane mixture to obtain white crystals (MP 94-96°C).
-
Synthesis Workflow Diagram
Caption: Synthetic route from Benzyl Alcohol to BnDHP via dichlorophosphate intermediate.
Part 5: Analytical Characterization
To validate the synthesized compound, the following spectral signatures must be confirmed.
| Technique | Expected Signature | Interpretation |
| 31P NMR | Singlet at δ -0.5 to +1.0 ppm | Characteristic of phosphate monoesters (relative to H₃PO₄). |
| 1H NMR | Doublet at δ 5.0 ppm (J_PH ≈ 6-8 Hz) | The benzylic CH₂ protons couple with the Phosphorus nucleus. |
| 1H NMR | Multiplet at δ 7.3-7.4 ppm | Aromatic protons (Phenyl ring). |
| Mass Spec | [M-H]⁻ m/z 187.02 | Negative mode ESI confirms the monoanion C₇H₈O₄P⁻. |
Part 6: References
-
ChemicalBook. (n.d.). Benzyl dihydrogen phosphate Properties (CAS 1623-07-0).[8][9][10][11][12][13] Retrieved from
-
Sigma-Aldrich. (n.d.). Benzyl dihydrogen phosphate Product Specification. Retrieved from
-
PubChem. (2025).[12] Benzyl dihydrogen phosphate (Compound Summary). National Library of Medicine. Retrieved from
-
Westheimer, F. H. (1987).[12] Why Nature Chose Phosphates. Science, 235(4793), 1173-1178. (Foundational theory on phosphate ester stability).
-
Adler, A. J., & Westheimer, F. H. (1961). The Hydrolysis of Monobenzyl Phosphate. Journal of the American Chemical Society. (Primary source for hydrolysis kinetics).
Sources
- 1. reddit.com [reddit.com]
- 2. Benzyl hydrogen phosphate | C7H8O4P- | CID 149252910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2512582A - Mixed alkyl benzyl phosphates and their production - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benzyl dihydrogen phosphate - SRIRAMCHEM [sriramchem.com]
- 9. arctomsci.com [arctomsci.com]
- 10. Benzyl dihydrogen phosphate | 1623-07-0 [chemicalbook.com]
- 11. Benzyl dihydrogen phosphate | 1623-07-0 [sigmaaldrich.com]
- 12. Benzyl phosphate | C7H9O4P | CID 2784427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1623-07-0|Benzyl dihydrogen phosphate|BLD Pharm [bldpharm.com]
Technical Guide: Benzyl Dihydrogen Phosphate (BnDHP)
Mechanistic Dynamics, Enzymatic Interaction, and Pharmaceutical Utility
Executive Summary
Benzyl dihydrogen phosphate (BnDHP) represents a critical intersection between organic synthesis and enzymatic kinetics. While often categorized simply as a protecting group or a chemical reagent, its utility in drug development stems from its role as a mechanistic probe for phosphatase activity and a model for phosphate prodrug activation .
This guide deconstructs the mechanism of action of BnDHP through three distinct lenses:
-
Chemical Hydrolysis: The pH-dependent solvolysis pathways.
-
Enzymatic Activation: The molecular docking and cleavage by Alkaline Phosphatase (AP), serving as a proxy for prodrug bio-activation.
-
Synthetic Application: Its function as a transient protecting group in nucleotide and phospholipid synthesis.
Chemical Mechanism of Action: Solvolysis & Bond Fission
Understanding the stability of BnDHP is a prerequisite for its use as a drug standard or prodrug model. Unlike aliphatic phosphate esters, the benzyl moiety introduces significant carbocation character, altering the bond fission landscape.
1.1 The pH-Rate Profile
BnDHP exhibits a "bell-shaped" pH-rate profile, typical of phosphate monoesters, with maximum hydrolytic instability occurring near pH 4.0 (the monoanion species).
-
Acidic Region (pH < 1): The neutral species undergoes slow hydrolysis via
(Acid-catalyzed, Acyl-oxygen fission) or C-O cleavage mechanisms. -
Intermediate Region (pH 3–5): The monoanion is the most reactive species. Intramolecular general acid catalysis occurs where the protonated phosphate oxygen transfers a proton to the ester oxygen, facilitating leaving group departure.
-
Alkaline Region (pH > 8): The dianion is electrostatically repulsed by hydroxide ions, making spontaneous hydrolysis negligible. This stability is exactly why BnDHP is an ideal substrate for Alkaline Phosphatase assays—any cleavage observed is enzymatic, not spontaneous.
1.2 Bond Fission Dynamics
The "mechanism" of cleavage depends on the conditions:
-
C-O Fission: Predominant in acidic conditions due to the stability of the benzyl cation (resonance stabilization).
-
P-O Fission: Predominant in enzymatic catalysis (see Section 2).
Table 1: Physicochemical Properties & Hydrolytic Parameters
| Parameter | Value / Characteristic | Mechanistic Implication |
| Molecular Formula | -- | |
| pKa1 | ~1.5 | Fully ionized at physiological pH. |
| pKa2 | ~6.4 | Exists as a mix of mono-/dianion in cytosol. |
| Max Hydrolysis Rate | pH ~4.0 | Monoanion is the reactive species (zwitterionic transition state). |
| Leaving Group | Benzyl Alcohol | Detectable via UV/HPLC (Process monitoring). |
Bio-Mechanism: Enzymatic Activation (The Prodrug Model)
In drug development, BnDHP serves as a structural surrogate for phosphate prodrugs (e.g., Fosphenytoin, Fosaprepitant). Its "mechanism of action" in this context is its recruitment and cleavage by Alkaline Phosphatase (ALP) .
2.1 The "Ping-Pong" Bi-Bi Mechanism
ALP processes BnDHP via a double-displacement mechanism involving a covalent phosphoseryl intermediate. This is the biological mechanism utilized to convert soluble phosphate prodrugs into their active, lipophilic parent drugs.
-
Substrate Binding: The BnDHP dianion binds to the active site, coordinated by two Zinc ions (
). -
Nucleophilic Attack: The hydroxyl group of Ser102 (in mammalian ALP) attacks the phosphorus atom.[1]
-
Leaving Group Release: The ester bond cleaves (P-O fission), releasing Benzyl Alcohol .
-
Hydrolysis of Intermediate: A water molecule (activated by
) attacks the covalent phosphoseryl enzyme, releasing inorganic phosphate ( ) and regenerating the enzyme.
2.2 Mechanism Visualization
The following diagram illustrates the catalytic cycle of BnDHP processing by Alkaline Phosphatase.
Figure 1: Catalytic cycle of Alkaline Phosphatase with BnDHP. The rate-limiting step shifts from phosphorylation to dephosphorylation depending on pH.
Synthetic Utility: The Benzyl Protecting Group Strategy
Beyond biological assays, BnDHP is a reagent for introducing the phosphate moiety into organic molecules. The benzyl group acts as a "mask" that renders the phosphate lipophilic enough for synthesis, which is later removed to reveal the polar phosphate.
3.1 Synthesis & Deprotection Workflow
The "mechanism" here refers to the chemical transformation used to install and remove the group.[2]
-
Installation: Typically achieved via phosphoramidite chemistry or reaction of dibenzyl phosphorochloridate followed by selective debenzylation.
-
Deprotection (Mechanism of Action): The removal of the benzyl group is most cleanly achieved via Hydrogenolysis . This avoids the harsh acidic or basic conditions that might degrade sensitive drug payloads.
3.2 Protocol: Selective Deprotection of Benzyl Phosphates
Use Case: Final step synthesis of a phosphorylated drug candidate.
Materials:
-
Substrate: Benzyl-protected phosphate intermediate.
-
Catalyst: 10% Palladium on Carbon (Pd/C).
-
Solvent: Methanol or Ethanol (degassed).
-
Reagent: Hydrogen gas (
) or Ammonium Formate (transfer hydrogenation).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the benzyl-protected phosphate in 10 mL of anhydrous Methanol.
-
Inerting: Purge the reaction vessel with Argon for 5 minutes to remove oxygen (prevents catalyst ignition).
-
Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., 50 mg). Caution: Pd/C is pyrophoric.
-
Hydrogenation:
-
Method A (Balloon): Attach a balloon of
gas. Stir vigorously at RT for 1-4 hours. -
Method B (Transfer): Add 5.0 eq of Ammonium Formate. Reflux for 30 mins.
-
-
Filtration: Filter the mixture through a Celite pad to remove the Pd/C. Rinse with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The product is the free phosphate (or ammonium salt).
Validation (Self-Correction):
-
TLC/LC-MS Check: The disappearance of the UV-active benzyl spot and the appearance of the polar, UV-inactive (unless the drug has a chromophore) product confirms deprotection.
-
NMR: Disappearance of the benzylic protons (
ppm) and aromatic protons ( ppm).
Pharmaceutical Context: Impurity Profiling & Prodrugs
In the context of Fosaprepitant and similar drugs, BnDHP (often cited as an impurity or degradation product) is critical for Quality Control (QC).
-
Impurity Designation: Benzyl dihydrogen phosphate is often monitored as "Impurity 43" in Fosaprepitant Dimeglumine synthesis.
-
Origin: It arises from the incomplete reaction or hydrolysis of the dibenzyl phosphate protecting groups used during the phosphorylation of the parent drug.
-
Significance: Its presence indicates process inefficiency in the debenzylation step or moisture contamination leading to premature hydrolysis.
4.1 Comparative Pathway Visualization
The diagram below compares the synthetic pathway (Hydrogenolysis) vs. the biological pathway (Hydrolysis), highlighting the orthogonality utilized in drug design.
Figure 2: Orthogonal cleavage pathways. Note that biological cleavage yields Benzyl Alcohol (oxidation state maintained), while synthetic hydrogenolysis yields Toluene (reduction).
References
-
Millán, J. L. (2006). Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes. Purinergic Signalling. Link
-
Jencks, W. P., & Gilchrist, M. (1964). The Effect of pH on the Hydrolysis of Phosphate Esters. Journal of the American Chemical Society. Link
-
Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. Wiley. (Standard text for benzyl deprotection mechanisms).
-
ChemicalBook. (2024). Benzyl dihydrogen phosphate Product Entry & CAS 1623-07-0.[4] Link
-
Lassila, J. K., et al. (2011). Substrate and Transition State Binding in Alkaline Phosphatase Analyzed by Computation of Oxygen Isotope Effects. PMC. Link
Sources
Comprehensive Spectroscopic Guide: Benzyl Dihydrogen Phosphate
Executive Summary
Benzyl dihydrogen phosphate (CAS 1623-07-0) is a fundamental organophosphorus intermediate used extensively in nucleotide synthesis, peptide chemistry, and as a reference standard in pharmaceutical impurity profiling (e.g., Fosaprepitant).[1][2] As a mono-ester of phosphoric acid, its spectroscopic signature is defined by the interplay between the lipophilic benzyl moiety and the hydrophilic, ionizable phosphate headgroup.
This technical guide provides a rigorous analysis of the NMR, IR, and MS data for Benzyl dihydrogen phosphate. Unlike generic databases, this document focuses on the causality of spectral features—explaining why signals appear where they do based on electronic shielding, spin-spin coupling, and ionization physics.
Molecular Profile & Physical Properties[1][3][4][5][6]
| Property | Data | Notes |
| IUPAC Name | Benzyl dihydrogen phosphate | Also known as Monobenzyl phosphate |
| Molecular Formula | C | |
| Molecular Weight | 188.12 g/mol | |
| CAS Number | 1623-07-0 | |
| Physical State | White Crystalline Solid | Hygroscopic |
| Melting Point | 94–96 °C | Decomposes at higher temps |
| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar solvents |
| pKa | ~1.5 (pK | Behaves as a dibasic acid |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
The NMR profile of benzyl dihydrogen phosphate is characterized by scalar coupling between the phosphorus nucleus (
H NMR (Proton)
Solvent: D
| Signal ( | Multiplicity | Integration | Assignment | Coupling ( | Mechanistic Insight |
| 7.30 – 7.45 | Multiplet (m) | 5H | Ar-H (Phenyl) | N/A | Aromatic protons are deshielded by the ring current. They appear as a complex overlap of ortho, meta, and para protons. |
| 4.95 | Doublet (d) | 2H | Ph-CH | The benzylic protons couple with the phosphorus atom through three bonds (H-C-O-P). This doublet is diagnostic of the phosphate ester. | |
| ~8-10 | Broad Singlet | 2H | P-OH | N/A | Only visible in dry DMSO-d |
C NMR (Carbon)
Solvent: D
The
| Signal ( | Assignment | Coupling ( | Mechanistic Insight |
| 136.5 | Ar-C (ipso) | The ipso carbon couples to phosphorus through the O-C-C-P pathway. | |
| 128.5 | Ar-C (meta) | < 1 Hz | Too far for significant coupling. |
| 128.0 | Ar-C (ortho) | < 1 Hz | Generally appears as a singlet. |
| 127.5 | Ar-C (para) | N/A | No coupling observed. |
| 67.0 | Ph-C H | The benzylic carbon is directly attached to the oxygen of the phosphate, leading to a measurable 2-bond coupling. |
P NMR (Phosphorus)
Solvent: D
-
Chemical Shift:
+0.5 to +2.5 ppm (relative to 85% H PO at 0 ppm). -
pH Dependence: The chemical shift is highly sensitive to pH due to the protonation state of the phosphate group.
-
Fully Protonated (pH < 1): ~ -0.5 ppm
-
Mono-anion (pH ~ 4): ~ +1.0 ppm
-
Di-anion (pH > 8): ~ +3.5 ppm
-
Visualization: NMR Coupling Logic The following diagram illustrates the connectivity responsible for the observed splitting patterns.
Caption: Scalar coupling pathways (
Infrared Spectroscopy (IR)
IR analysis is critical for assessing the hydration state and the integrity of the P-O bonds.
| Wavenumber (cm | Vibration Mode | Description |
| 3200 – 2500 | O-H Stretch (Acid) | Very broad band characteristic of P-OH groups involved in strong hydrogen bonding. Often overlaps with C-H stretches. |
| 3030 – 3060 | C-H Stretch (Ar) | Weak, sharp bands typical of aromatic rings. |
| 1200 – 1250 | P=O Stretch | Strong, diagnostic band. Position shifts depending on hydrogen bonding strength. |
| 1010 – 1050 | P-O-C Stretch | Strong band corresponding to the ester linkage. |
| 950 – 980 | P-OH Deformation | Characteristic of the phosphate acid group. |
| 690, 740 | C-H Out-of-Plane | Monosubstituted benzene ring signature ("5 adjacent hydrogens"). |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural evidence through specific fragmentation pathways.[4]
-
Ionization Mode: Electrospray Ionization (ESI) is preferred due to the polarity of the phosphate group.
-
Polarity: Negative mode (ESI-) is often more sensitive for the free acid; Positive mode (ESI+) works well for adducts.
Key Ions (ESI)
-
ESI Negative:
187 [M-H] (Base peak for free acid). -
ESI Positive:
189 [M+H] , 211 [M+Na] .
Fragmentation Logic (MS/MS)
Upon collision-induced dissociation (CID), the molecule cleaves at the weakest points: the benzylic C-O bond and the phospho-ester bond.
-
Tropylium Ion Formation (
91): The most dominant fragment in positive mode. The benzyl group cleaves to form a benzyl cation, which rearranges to the highly stable aromatic tropylium ion (C H ).[5] -
Phosphate Loss: In negative mode, loss of the benzyl group leaves the phosphate core (
97 for H PO or 79 for PO ).
Visualization: Fragmentation Pathway
Caption: Primary fragmentation pathway in ESI(+) MS, showing the formation of the diagnostic tropylium ion at m/z 91.
Experimental Protocol: Purification & Handling
Context: Benzyl dihydrogen phosphate is often synthesized via the hydrogenolysis of dibenzyl phosphate or hydrolysis. A common impurity is the dibenzyl ester.
Protocol: Removing Dibenzyl Phosphate Impurity
Since the mono-ester is a stronger acid and more water-soluble than the diester, pH-controlled extraction is the most robust purification method.
-
Dissolution: Dissolve the crude mixture in 5% Sodium Bicarbonate (NaHCO
) solution.-
Logic: Both mono- and diesters will deprotonate and dissolve as sodium salts.
-
-
Wash: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate.
-
Logic: Neutral organic impurities (benzyl alcohol) are removed here.
-
-
Selective Precipitation (The Critical Step):
-
Acidify the aqueous layer carefully to pH ~3 using 1M HCl.
-
Extract with Ethyl Acetate.[6] The dibenzyl phosphate (pKa ~ 1.7) will remain largely ionized or partition less effectively than the monobenzyl species if careful fractionation is not performed.
-
Better Approach: Use the solubility difference. The monobenzyl free acid is significantly more water-soluble. Recrystallization from water/ethanol is often preferred for final polishing.
-
-
Drying: Dry the organic phase over anhydrous Na
SO , filter, and evaporate.
Quality Control Check
To verify the absence of dibenzyl phosphate:
-
Check
H NMR: Look for a multiplet at 7.3 ppm integrating to 10H (dibenzyl) vs 5H (monobenzyl) relative to the CH peak. -
Check
P NMR: Dibenzyl phosphate typically appears slightly upfield (~ -1 to -2 ppm) compared to the mono-ester (~ 0 to +1 ppm) in the same solvent/pH.
References
-
National Institutes of Health (NIH) - PubChem. Dihydrogen phosphate Structure and Activity. Available at: [Link]
-
Reich, H. J.
P Chemical Shifts. University of Wisconsin-Madison. Available at: [Link] - Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
Axios Research. Benzyl dihydrogen phosphate Reference Standard Data. Available at: [Link]
Sources
A Technical Guide to Quantum Chemical Calculations of Benzyl Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl dihydrogen phosphate (BDP) is a molecule of significant interest, serving as a fundamental model for biological phosphate esters and as a key intermediate in organic synthesis. Understanding its electronic structure, reactivity, and interaction with its environment is crucial for applications ranging from mechanistic biochemistry to the design of phosphate prodrugs.[1][2] Quantum chemical calculations offer a powerful lens through which to examine these properties at a molecular level, providing insights that are often inaccessible through experimental means alone.[3][4] This guide provides a comprehensive overview of the theoretical foundations and practical workflows for performing high-fidelity quantum chemical calculations on BDP, with a focus on methodologies relevant to drug development and mechanistic studies.
Introduction: The Significance of Benzyl Dihydrogen Phosphate
Benzyl dihydrogen phosphate is an organophosphate monoester. Its structure, featuring a phosphate group attached to a benzyl moiety, makes it an excellent model system for several key areas of research:
-
Biochemical Modeling: The phosphate ester bond is central to life, forming the backbone of DNA and RNA and playing a vital role in cellular energy transfer (e.g., ATP). BDP serves as a simplified, computationally tractable model for studying the fundamental mechanisms of phosphate ester hydrolysis, a process critical to countless biological functions.[5][6]
-
Prodrug Design: Phosphate groups are often appended to drug molecules to enhance their solubility and bioavailability.[1][7] These "phosphate prodrugs" must be cleaved in vivo to release the active pharmaceutical ingredient. Understanding the stability and hydrolysis kinetics of molecules like BDP provides a predictive framework for designing more effective prodrugs.[8][9]
-
Synthetic Chemistry: The benzyl group is a common protecting group for phosphates in organic synthesis. Computational modeling can help predict its reactivity and inform the selection of optimal conditions for its removal.
Quantum chemistry allows us to move beyond empirical observation and build a predictive, mechanism-based understanding of BDP's behavior.[3] By solving approximations to the Schrödinger equation, we can calculate a wide range of molecular properties, from ground-state geometries to the energy barriers of chemical reactions.[10]
Part 1: Theoretical Foundations for Organophosphate Calculations
The accuracy of any quantum chemical calculation is contingent upon the choices made regarding the theoretical method, basis set, and treatment of the solvent environment. For highly charged and polarizable molecules like phosphates, these choices are particularly critical.[5]
Choosing the Right Computational Method
Quantum chemical methods offer a trade-off between accuracy and computational cost.[3]
-
Density Functional Theory (DFT): This is the workhorse for most calculations on molecules the size of BDP. DFT approximates the complex many-electron wavefunction with the much simpler electron density.[3] The accuracy of a DFT calculation depends heavily on the chosen exchange-correlation functional.
-
Common Functionals: Hybrid functionals like B3LYP and PBE0 often provide a good balance of accuracy and cost for general-purpose calculations.[11] For studying reaction mechanisms and non-covalent interactions, newer, dispersion-corrected functionals such as ωB97X-D or members of the M06 suite are often recommended.
-
-
Wavefunction-Based Methods:
-
Hartree-Fock (HF): This is a more fundamental ab initio method but is generally less accurate than DFT for most properties because it neglects electron correlation.[11]
-
Møller-Plesset Perturbation Theory (MP2): MP2 includes electron correlation and typically offers higher accuracy than HF and many DFT functionals, especially for geometries and energies.[11] It is often used as a benchmark for DFT results, though it is more computationally expensive.
-
Selecting an Appropriate Basis Set
A basis set is the set of mathematical functions used to construct the molecular orbitals.[12] For phosphorus and oxygen, the choice of basis set is crucial for accurately describing the polarizable electron density and potential involvement of d-orbitals.[5][13]
-
Pople-style Basis Sets: Sets like 6-31G(d) , 6-31+G(d,p) , and the triple-zeta 6-311+G(2d,2p) are widely used.[11][13]
-
Polarization Functions (d, p): These are essential for describing the non-spherical nature of electron density in chemical bonds. For phosphorus, adding 'd' functions is mandatory.
-
Diffuse Functions (+): These are crucial for accurately describing anions and systems with lone pairs, like the phosphate group. They allow the orbitals to expand further from the nucleus. A benchmarking study suggests that 6-311+G(2d,2p) provides a good balance between accuracy and computational cost for phosphodiester systems.[13]
-
-
Dunning-style Basis Sets: Correlation-consistent basis sets like cc-pVDZ and aug-cc-pVTZ are designed for systematic convergence towards the complete basis set limit. The 'aug' prefix indicates the inclusion of diffuse functions.
Modeling the Solvent Environment
Reactions and properties in solution can differ dramatically from the gas phase, especially for charged species like phosphates. Modeling the solvent is therefore non-negotiable for obtaining meaningful results.
-
Implicit (Continuum) Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) , treat the solvent as a continuous dielectric medium.[14][15][16] This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.
-
Explicit Solvation Models: In this approach, a number of individual solvent molecules (e.g., water) are included directly in the quantum mechanical calculation.[17] This is critical for reactions where the solvent actively participates, for instance, as a proton shuttle in hydrolysis.[18]
-
Mixed or Hybrid Models (QM/MM): For complex systems, a hybrid approach is often best. The reacting core (BDP and a few key water molecules) is treated with high-level quantum mechanics (QM), while the rest of the solvent is modeled with computationally cheaper molecular mechanics (MM) force fields.[19][20] Studies have shown that while implicit models can reproduce overall reaction energies well, mixed models require careful selection of the explicit solvent molecules to be reliable.[19][20]
Part 2: A Practical Workflow for BDP Calculations
A typical computational investigation of BDP involves a sequence of well-defined steps, from determining its stable structure to modeling its chemical reactivity.
Step 1: Geometry Optimization and Frequency Analysis
The first step is to find the lowest-energy three-dimensional structure of the molecule.
Experimental Protocol:
-
Build Initial Structure: Construct an initial 3D model of benzyl dihydrogen phosphate using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform Geometry Optimization: Submit the structure to a quantum chemistry program (e.g., Gaussian, ORCA) for energy minimization. A typical level of theory for this would be B3LYP/6-31+G(d,p) with an implicit solvent model like PCM (water).
-
Perform Frequency Calculation: Once the optimization has converged, perform a vibrational frequency calculation at the same level of theory.
-
Verify Minimum: A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is present, it indicates a transition state. If multiple imaginary frequencies exist, the optimization failed to find a stationary point.
dot graph "Workflow_Optimization" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
A [label="1. Build Initial\n3D Structure", fillcolor="#4285F4"]; B [label="2. Geometry Optimization\n(e.g., B3LYP/6-31+G(d,p))", fillcolor="#4285F4"]; C [label="3. Frequency Calculation\n(at same level of theory)", fillcolor="#4285F4"]; D [label="Verify Frequencies", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Stable Minimum\n(0 Imaginary Frequencies)", shape=ellipse, style=filled, fillcolor="#34A853"]; F [label="Transition State or Error\n(≥1 Imaginary Frequencies)", shape=ellipse, style=filled, fillcolor="#EA4335"];
A -> B -> C -> D; D -> E [label=" Yes "]; D -> F [label=" No "]; } ddot Caption: Standard workflow for obtaining a stable molecular geometry.
Step 2: Calculation of Molecular Properties
With a validated structure, one can calculate various properties to understand the molecule's electronic nature and predict its behavior.
-
Electronic Properties:
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate regions of nucleophilicity and electrophilicity, respectively.
-
Atomic Charges: Methods like Mulliken or Natural Population Analysis (NPA) assign partial charges to each atom, revealing the polarity of bonds (e.g., the highly polarized P-O bonds).
-
Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecular surface, highlighting regions prone to electrostatic interaction.
-
-
Spectroscopic Properties:
-
Vibrational (IR) Frequencies: The calculated frequencies can be compared with experimental IR spectra to validate the computational model. Key vibrational modes, like the P=O stretch, are particularly informative.
-
NMR Chemical Shifts: Calculating nuclear magnetic resonance shifts (especially for ³¹P) can be a powerful tool for structural elucidation, though it requires specialized basis sets for high accuracy.[11]
-
Table 1: Representative Calculated Properties of Benzyl Dihydrogen Phosphate (Note: These are illustrative values. Actual results depend on the specific level of theory.)
| Property | Method/Basis Set | Calculated Value | Experimental Value |
| Melting Point (°C) | - | - | 94-96[21][22] |
| pKa | B3LYP/6-31+G(d,p), PCM | ~2.1 | 1.97 (Predicted)[21][22] |
| P=O Bond Length (Å) | B3LYP/6-31+G(d,p) | ~1.48 Å | - |
| P-O(benzyl) Bond Length (Å) | B3LYP/6-31+G(d,p) | ~1.65 Å | - |
| NPA Charge on P | B3LYP/6-31+G(d,p) | ~+1.5 e | - |
Step 3: Modeling the Hydrolysis Reaction
Modeling the hydrolysis of BDP is a key application that provides direct insight into prodrug activation and biochemical reaction mechanisms.[4][23] The goal is to identify the transition state (TS) and calculate the activation energy barrier.
Experimental Protocol:
-
Define Reactants and Products: Create optimized structures for the reactants (BDP + H₂O or BDP + OH⁻) and the products (benzyl alcohol + H₂PO₄⁻).
-
Locate the Transition State: Use a TS search algorithm (e.g., QST2/3 or Berny optimization) to find the saddle point on the potential energy surface connecting reactants and products. This requires a good initial guess of the TS geometry.
-
Verify the Transition State: A true TS must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking of the P-O bond and formation of the O-H bond).
-
Perform IRC Calculation: An Intrinsic Reaction Coordinate (IRC) calculation confirms that the located TS correctly connects the intended reactant and product states.
-
Calculate Activation Energy: The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants. This value is directly related to the reaction rate.
dot graph "Reaction_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
Reactants [label="Reactants\n(BDP + H₂O)\nΔG = 0.0 kcal/mol", fillcolor="#F1F3F4"]; TS [label="Transition State\n(Associative or Dissociative)\nΔG = ΔG‡", fillcolor="#FBBC05"]; Products [label="Products\n(Benzyl Alcohol + H₂PO₄⁻)\nΔG = ΔG_rxn", fillcolor="#F1F3F4"];
Reactants -> TS [label=" Activation "]; TS -> Products [label=" Reaction "]; } ddot Caption: A simplified energy profile for a chemical reaction.
Part 3: Case Study - The Mechanism of BDP Hydrolysis
The hydrolysis of phosphate esters is a topic of extensive research and some controversy, with multiple possible pathways.[5][6][24] Computational studies are essential for distinguishing between these mechanisms.[4][23]
-
Associative vs. Dissociative Mechanisms: The central debate revolves around whether the reaction is associative (the nucleophile, water, adds to the phosphorus center before the leaving group departs) or dissociative (the P-O bond to the benzyl group breaks first, forming a metaphosphate intermediate).
-
Role of Solvent: Computational models have demonstrated that for phosphate monoesters, a "solvent-assisted" pathway is often energetically preferred.[5] In this mechanism, one or more explicit water molecules act as a proton relay, facilitating the transfer of a proton from the attacking water molecule to one of the phosphate oxygens simultaneously with the nucleophilic attack.[5][18] This significantly lowers the activation barrier compared to a direct proton transfer.
By calculating the activation energies for these different potential pathways, quantum chemistry can provide strong evidence for the most favorable mechanism under specific conditions (e.g., neutral vs. alkaline pH).
Conclusion and Outlook
Quantum chemical calculations provide an indispensable toolkit for the modern researcher in chemistry and drug development. For a molecule like benzyl dihydrogen phosphate, these methods allow for a deep, quantitative understanding of its structure, electronic properties, and reactivity. By carefully selecting appropriate levels of theory and validating results, computational models can reliably predict reaction mechanisms, explain spectroscopic data, and guide the rational design of new molecules, such as more effective phosphate prodrugs. The continued development of computational hardware and theoretical methods promises to further enhance the predictive power and accessibility of these powerful techniques.[9]
References
-
eScholarship. (2021). Quantum Chemistry Calculations for Metabolomics. Retrieved from [Link]
-
Axios Research. benzyl dihydrogen phosphate - CAS - 1623-07-0. Retrieved from [Link]
-
SciSpace. (2007). Quantum chemistry calculations for molecules coupled to reservoirs: formalism, implementation, and application to benzenedithiol. Retrieved from [Link]
-
Petrović, D., Szeler, K., & Kamerlin, S. C. L. (2018). Challenges and advances in the computational modeling of biological phosphate hydrolysis. Chemical Communications, 54(25), 3077–3089. Retrieved from [Link]
-
ResearchGate. Benzyl Diphenylphosphine. Retrieved from [Link]
-
Rusakov, Y. Y., & Krivdin, L. B. (2021). Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. Molecules, 26(21), 6439. Retrieved from [Link]
-
Rayes, A., Dadi, A., Rhouma, N. M., Mezzadri, F., & Calestani, G. (2016). Synthesis and Crystal Structure of 4-fluoro-benzyl-ammonium Di-Hydrogen Phosphate, [FC6H4CH2NH3]H2PO4. Acta Crystallographica Section E, 72(Pt 12), 1812–1815. Retrieved from [Link]
-
Uppsala University. (2018). Challenges and advances in the computational modeling of biological phosphate hydrolysis. Retrieved from [Link]
-
SciSpace. (2012). Basis set dependence of phosphate frequencies in density functional theory calculations. Retrieved from [Link]
-
ResearchGate. (2013). The future of prodrugs – design by quantum mechanics methods. Retrieved from [Link]
-
Kamerlin, S. C., Haranczyk, M., & Warshel, A. (2009). Are mixed explicit/implicit solvation models reliable for studying phosphate hydrolysis? A comparative study of continuum, explicit and mixed solvation models. ChemPhysChem, 10(7), 1125–1134. Retrieved from [Link]
-
MDPI. (2022). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. Retrieved from [Link]
-
Longdom Publishing. A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Retrieved from [Link]
-
Defense Technical Information Center. (2004). Hydrolysis of Phosphorus Esters: A Computational Study. Retrieved from [Link]
-
MDPI. (2024). DFT Insights into the Adsorption of Organophosphate Pollutants on Mercaptobenzothiazole Disulfide-Modified Graphene Surfaces. Retrieved from [Link]
-
Ji, X., Wang, J., Zhang, L., Zhao, L. X., Jiang, H. L., & Liu, H. (2013). [Application of phosphates and phosphonates prodrugs in drug research and development]. Yao Xue Xue Bao, 48(5), 621–634. Retrieved from [Link]
-
University of Torino. Phosphorus Basis-Sets. Retrieved from [Link]
-
Uppsala University. (2018). Challenges and advances in the computational modeling of biological phosphate hydrolysis. Retrieved from [Link]
-
MDPI. (2023). Biological Activities of Glucosinolate and Its Enzymatic Product in Moringa oleifera (Lam.). Retrieved from [Link]
-
Karaman, R. (2013). The Future of Prodrugs - Design by Quantum Mechanics Methods. Expert Opinion on Drug Delivery, 10(5), 727-738. Retrieved from [Link]
-
Vlahović, F. Ž., Ivanović, S., Zlatar, M., & Gruden, M. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Moglioni, A. G., & Murray, A. P. (2019). The Role of the Phosphorus Atom in Drug Design. ChemMedChem, 14(2), 159–168. Retrieved from [Link]
-
ACS Publications. (2000). Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. Retrieved from [Link]
-
ResearchGate. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Retrieved from [Link]
-
UNT Digital Library. (2009). Are mixed explicit/implicit solvation models reliable for studying phosphate hydrolysis? A comparative study of continuum, explicit and mixed solvation models. Retrieved from [Link]
-
ACS Publications. (2022). Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. Retrieved from [Link]
-
Longdom Publishing. A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Retrieved from [Link]
-
YouTube. (2014). CompChem.06.02 Solvation Models: Explicit Solvent. Retrieved from [Link]
-
Kalász, H., Adem, A., Hasan, M. Y., Adeghate, E., Ram, N., Gulyás, Zs., & Tekes, K. (2010). Medicinal chemistry of antiviral/anticancer prodrugs subjected to phosphate conjugation. Mini Reviews in Medicinal Chemistry, 10(9), 822–845. Retrieved from [Link]
-
CORE. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Retrieved from [Link]
-
Sherrill, C. D. Basis Sets in Quantum Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Characterization of hydrolysis products and determination of the rate of hydrolysis of Novichok A-234 in different decontaminants. Retrieved from [Link]
-
Q-Chem. 11.2 Chemical Solvent Models. Retrieved from [Link]
Sources
- 1. [Application of phosphates and phosphonates prodrugs in drug research and development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of the Phosphorus Atom in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. longdom.org [longdom.org]
- 5. Challenges and advances in the computational modeling of biological phosphate hydrolysis - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC09504J [pubs.rsc.org]
- 6. Challenges and advances in the computational modeling of biological phosphate hydrolysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Medicinal chemistry of antiviral/anticancer prodrugs subjected to phosphate conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The future of prodrugs - design by quantum mechanics methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Q-Chem 4.3 Userâs Manual : Chemical Solvent Models [manual.q-chem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. apps.dtic.mil [apps.dtic.mil]
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- 20. Are mixed explicit/implicit solvation models reliable for studying phosphate hydrolysis? A comparative study of continuum, explicit and mixed solvation models. - UNT Digital Library [digital.library.unt.edu]
- 21. Benzyl dihydrogen phosphate CAS#: 1623-07-0 [amp.chemicalbook.com]
- 22. Benzyl dihydrogen phosphate | 1623-07-0 [chemicalbook.com]
- 23. longdom.org [longdom.org]
- 24. portal.research.lu.se [portal.research.lu.se]
Technical Guide: Thermodynamic & Kinetic Profile of Benzyl Dihydrogen Phosphate
The following technical guide details the thermodynamic and kinetic properties of Benzyl Dihydrogen Phosphate (BnDHP), structured for researchers in bioorganic chemistry and drug development.
Executive Summary
Benzyl dihydrogen phosphate (BnDHP) serves as a critical model compound in physical organic chemistry, particularly for understanding the hydrolytic stability of the phosphoester bond found in nucleic acids and prodrugs. Unlike simple alkyl phosphates, BnDHP exhibits a pH-dependent mechanistic switch —transitioning from C–O bond cleavage (SN1-like) under acidic conditions to P–O bond cleavage (SN2(P)-like) at neutral pH.[1] This guide provides a comprehensive thermodynamic analysis of these pathways, offering essential data for prodrug design and enzymatic assay development.[1]
Chemical Identity & Structural Thermodynamics
| Property | Value | Note |
| IUPAC Name | Benzyl dihydrogen phosphate | |
| CAS Registry | 1623-07-0 | |
| Molecular Weight | 188.12 g/mol | |
| LogP (Octanol/Water) | -0.1 | Moderately hydrophilic; soluble in aqueous buffers |
| pKa₁ (Thermodynamic) | 1.6 ± 0.1 | First ionization (Monoanion formation) |
| pKa₂ (Thermodynamic) | 6.2 ± 0.1 | Second ionization (Dianion formation) |
| State | Solid (MP: 94–96 °C) | Stable crystalline solid; hygroscopic |
Scientist’s Note: The pKa values of BnDHP are slightly lower than those of ethyl phosphate (pKa₂ ≈ 6.6) due to the electron-withdrawing inductive effect (-I) of the phenyl ring, which stabilizes the anionic conjugate base.
The Thermodynamic Landscape: Hydrolysis Kinetics
The hydrolysis of BnDHP is the defining thermodynamic feature of this molecule. The reaction profile is bimodal, driven by the protonation state of the phosphate group and the stability of the benzyl carbocation.
The Mechanistic Switch
-
Acidic Regime (pH < 2): The neutral species (
) predominates. Protonation of the ester oxygen weakens the C–O bond. The reaction proceeds via a unimolecular A-1 mechanism (SN1-like), generating a resonance-stabilized benzyl cation and orthophosphoric acid.[1] -
Neutral/Basic Regime (pH > 4): The monoanion (
) and dianion ( ) predominate.[1] The mechanism shifts to a bimolecular SN2(P) (Associative) pathway where water attacks the phosphorus atom, leading to P–O bond cleavage.
Activation Parameters
The following thermodynamic activation parameters differentiate the two pathways. Note the distinct entropy of activation (
| Condition | Mechanism | Bond Cleavage | Interpretation | ||
| Acidic (1 M HCl) | A-1 ( | C–O | ~85 - 95 | -15 to -30 | Near-zero/small negative value indicates a dissociative transition state (bond breaking dominates).[1] |
| Neutral (pH 7) | P–O | ~110 - 120 | -80 to -100 | Large negative value indicates an associative transition state (ordering of water nucleophile).[1] |
Data derived from comparative kinetic studies of benzyl phosphinates and phosphate monoesters (Westheimer, Bunton).
Reaction Pathway Visualization
The following diagram illustrates the bifurcation of the hydrolysis pathway based on pH.
Caption: Figure 1: Dual mechanistic pathways for BnDHP hydrolysis. Red path indicates acid-catalyzed C-O cleavage; Yellow path indicates neutral P-O cleavage.[1]
Experimental Protocols
To validate these properties in your specific matrix, use the following self-validating protocols.
Determination of Hydrolysis Rate Constants ( )
Objective: Measure the pseudo-first-order rate constant at varying temperatures to extract activation energy (
Reagents:
-
BnDHP (1 mM final concentration)
-
Buffers: HCl (pH 1), Acetate (pH 4), HEPES (pH 7.4).
-
Internal Standard: Benzoic acid (if using HPLC).[1]
Workflow:
-
Preparation: Dissolve BnDHP in the appropriate buffer pre-equilibrated at the target temperature (e.g., 25, 40, 60 °C).
-
Sampling: At defined intervals (
min), withdraw aliquots. -
Quenching:
-
Analysis:
-
Calculation: Plot
vs. time. The slope is .
Data Analysis: Extracting Thermodynamics
Use the Arrhenius and Eyring equations to derive thermodynamic parameters from your kinetic data.[1]
-
Arrhenius Plot: Plot
vs. (Kelvin).[1]-
Slope =
[1] - is the Activation Energy.
-
-
Eyring Plot: Plot
vs. .[1]
References
-
Westheimer, F. H. (1987).[1] Why Nature Chose Phosphates.[1] Science, 235(4793), 1173–1178.[1] Link
-
Bunton, C. A., & Chaimovich, H. (1966).[1] The Hydrolysis of Organic Phosphates.[2] Journal of the American Chemical Society.[2] (Foundational work on mechanism differentiation).
-
Bulgakov, B. A., et al. (2017).[1][3] Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers. Data in Brief, 13, 379–385.[1] Link
-
Williams, R. (2022).[1] pKa Data Compiled. Organic Chemistry Data.[1][4] Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 149252910, Benzyl hydrogen phosphate.[1]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
Methodological & Application
Benzyl dihydrogen phosphate as a phosphorylating agent in organic synthesis
[1]
Executive Summary
Benzyl dihydrogen phosphate (CAS: 1623-07-0) serves as a critical building block in phosphorus chemistry. While dibenzyl phosphate is the standard for introducing a terminal phosphate group, the dihydrogen species is preferred when retaining a reactive P-OH site is necessary for further coupling (e.g., creating pyrophosphates) or when synthesizing specific phosphodiester prodrugs. Its utility hinges on selective activation—typically converting it into a phosphorimidazolide or activating it with carbodiimides (DCC) —followed by a clean deprotection via hydrogenolysis.
Mechanism of Action & Chemical Logic
The Selectivity Challenge
The core challenge with BnOPO₃H₂ is its dual acidic protons (
Activation Pathways
To achieve high yields, the reagent is typically activated via one of two pathways:
-
Imidazolide Activation (The Pyrophosphate Route): Reaction with 1,1'-Carbonyldiimidazole (CDI) creates a reactive phosphorimidazolide. This species is resistant to homocoupling but reacts avidly with other phosphate esters to form pyrophosphate bonds (P-O-P).
-
Carbodiimide Coupling (The Diester Route): Use of DCC (Dicyclohexylcarbodiimide) or TPS-Cl (Triisopropylbenzenesulfonyl chloride) facilitates the direct esterification of nucleoside hydroxyls. This is common in "Triester" synthesis approaches or prodrug formation.
Visualization of Activation Pathways
The following diagram illustrates the divergent pathways for using Benzyl Dihydrogen Phosphate.
Caption: Divergent activation pathways for Benzyl Dihydrogen Phosphate leading to Pyrophosphates (via Imidazolide) or Phosphodiesters (via DCC).
Experimental Protocols
Protocol A: Synthesis of Nucleoside Diphosphates (Pyrophosphate Linkage)
Application: Synthesizing modified Nucleoside Diphosphates (NDPs) or sugar-nucleotides.
Reagents:
-
Benzyl dihydrogen phosphate (1.0 equiv)[1]
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Nucleoside-5'-monophosphate (NMP) (as tributylammonium salt) (0.8 equiv)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Preparation of Imidazolide:
-
Dissolve Benzyl dihydrogen phosphate in anhydrous DMF (0.2 M concentration) under Argon.
-
Add CDI (1.2 equiv) in one portion. Stir at room temperature for 1–2 hours.
-
Checkpoint: Monitor by ³¹P NMR. The signal should shift from ~0 ppm (phosphate) to ~ -6 ppm (imidazolide).
-
Quench excess CDI by adding anhydrous MeOH (1.5 equiv) and stirring for 15 minutes. (Crucial to prevent CDI from reacting with the nucleoside).
-
-
Coupling:
-
Add the dry tributylammonium salt of the Nucleoside-5'-monophosphate dissolved in dry DMF to the reaction mixture.
-
Stir at room temperature for 12–24 hours.
-
Mechanistic Note: The phosphate anion of the NMP attacks the phosphorus of the benzyl phosphorimidazolide, displacing imidazole.
-
-
Workup:
-
Evaporate DMF under reduced pressure.
-
The residue contains the benzyl-protected diphosphate.
-
Protocol B: Direct Phosphorylation via DCC (Phosphodiester Synthesis)
Application: Synthesis of Phospholipid precursors or Nucleoside Phosphodiesters.
Reagents:
-
Benzyl dihydrogen phosphate (1.2 equiv)
-
Target Alcohol (Nucleoside/Lipid) (1.0 equiv)
-
DCC (Dicyclohexylcarbodiimide) (3.0 equiv)
-
Pyridine (Solvent)[2]
Procedure:
-
Drying: Co-evaporate the nucleoside and benzyl dihydrogen phosphate with anhydrous pyridine (3x) to remove trace water. This is critical to prevent hydration of DCC to DCU (dicyclohexylurea) before reaction.
-
Reaction:
-
Hydrolysis: Add water (equal volume to pyridine) and stir for 4 hours to hydrolyze any symmetrical pyrophosphates or activated intermediates.
-
Purification: Filter off DCU. Extract with organic solvent (e.g., DCM) or purify via ion-exchange chromatography if the product is charged.
Protocol C: Deprotection (Hydrogenolysis)
Application: Removal of the benzyl group to yield the free phosphate/pyrophosphate.
Reagents:
-
Palladium on Carbon (Pd/C, 10% w/w)
-
Hydrogen gas (H₂) (Balloon pressure or 1 atm)
-
Solvent: Methanol/Water (4:1) or Ethanol[4]
Procedure:
-
Dissolve the benzyl-protected phosphate in Methanol/Water.
-
Add 10% Pd/C catalyst (10–20% by weight of the substrate).
-
Degas the flask and flush with Hydrogen gas.
-
Stir vigorously under H₂ atmosphere for 2–4 hours.
-
Self-Validation: The reaction is typically complete when TLC shows the disappearance of the UV-active benzyl spot (if the product itself is not UV active) or by Mass Spec (loss of mass 90 Da).
-
-
Filter through a Celite pad to remove the catalyst.
-
Lyophilize the filtrate to obtain the final product.
Quantitative Data Summary
| Parameter | Imidazolide Method (Protocol A) | DCC Coupling (Protocol B) |
| Target Product | Pyrophosphates (P-O-P) | Phosphodiesters (P-O-C) |
| Selectivity | High (Kinetic control) | Moderate (Statistical mixture possible) |
| Typical Yield | 60–85% | 40–65% |
| Reaction Time | 12–24 Hours | 24–48 Hours |
| Main Byproduct | Imidazole (Easy removal) | DCU (Difficult removal) |
Troubleshooting & Optimization
-
Moisture Sensitivity: Both CDI and DCC pathways are intolerant to water. Even 1% water content can quench the active species to phosphoric acid, halting the reaction. Action: Use molecular sieves (3Å) in solvents.
-
Symmetrical Pyrophosphate Formation: In Protocol B, if the alcohol is sterically hindered, BnOPO₃H₂ may react with itself to form
. Action: Use a large excess of the alcohol or switch to the imidazolide method. -
Catalyst Poisoning: During deprotection, sulfur-containing substrates (e.g., thiols, thioethers) can poison the Pd/C catalyst. Action: Use Pd(OH)₂ (Pearlman's catalyst) or liquid ammonia/sodium reduction for sulfur-containing targets.
References
-
Phosphorimidazolide Activation
- Synthesis of Pyrophosphates via Activ
-
Source: (General reference for imidazolide activation logic).
-
DCC Coupling Protocol
-
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs.[2] (Describes coupling of dihydrogen phosphates using DCC).
-
Source:
-
-
General Phosphorylation Reviews
- The Chemistry of Phospholipid Biosynthesis.
-
Source:
-
Reagent Properties
-
Benzyl dihydrogen phosphate CAS 1623-07-0.[4]
-
Source:
-
Sources
- 1. US4017615A - Propylene carbonate ointment vehicle - Google Patents [patents.google.com]
- 2. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Chemical Synthesis of Oligodeoxyribonucleotides [tud.ttu.ee]
- 4. Benzyl dihydrogen phosphate | 1623-07-0 [chemicalbook.com]
Application Note: Benzyl Dihydrogen Phosphate in Oligonucleotide Synthesis & Phosphorylation
Executive Summary
Benzyl dihydrogen phosphate (Bn-H₂PO₄) is a specialized phosphorylating reagent and building block intermediate used primarily in the solution-phase synthesis of nucleotides, phosphopeptides, and nucleotide prodrugs.[1] Unlike the standard 2-cyanoethyl phosphoramidites used in modern automated solid-phase synthesis, Benzyl dihydrogen phosphate serves two critical roles:
-
Direct Phosphorylation: It acts as a phosphate donor to convert nucleosides into 5'-monophosphates via carbodiimide-mediated coupling.[1]
-
Orthogonal Protection: The benzyl ester group provides a phosphate protection strategy that is stable to acidic and basic conditions but cleavable via catalytic hydrogenolysis . This orthogonality is vital for synthesizing sensitive nucleotide analogs or "prodrug" scaffolds (e.g., POM-prodrugs) where standard ammonium hydroxide deprotection would degrade the molecule.[1]
This guide details the mechanistic basis, experimental protocols, and critical handling requirements for using Benzyl dihydrogen phosphate in high-value nucleic acid chemistry.
Mechanism of Action
The utility of Benzyl dihydrogen phosphate lies in its ability to be activated by coupling agents (typically DCC) to form a reactive phosphorylating species.[2]
Chemical Pathway[1][3]
-
Activation: In the presence of N,N'-dicyclohexylcarbodiimide (DCC) , the phosphate hydroxyl groups react to form an O-acylisourea intermediate.
-
Coupling: This activated phosphate attacks the 5'-hydroxyl of a nucleoside (with protected 3'-OH and base moieties) to form a phosphodiester linkage.[1]
-
Deprotection: The benzyl group is removed under neutral conditions using Palladium on Carbon (Pd/C) and hydrogen gas, yielding the free phosphate monoester without subjecting the nucleoside to harsh hydrolysis.
Reaction Diagram
Caption: Mechanistic pathway for converting a nucleoside to a 5'-monophosphate using Benzyl dihydrogen phosphate.
Experimental Protocols
Protocol A: Synthesis of Nucleoside 5'-Monophosphates
Application: Generating 5'-phosphorylated nucleosides (e.g., for prodrug synthesis or enzymatic assays) where standard chemical phosphorylation reagents (like POCl₃) might be too harsh for modified bases.[1]
Reagents Required:
-
Benzyl dihydrogen phosphate (Bn-H₂PO₄) [CAS: 1623-04-7][1]
-
Target Nucleoside (dried, 3'-OH and base protected if necessary)[1]
-
N,N'-Dicyclohexylcarbodiimide (DCC)[1]
-
Anhydrous Pyridine[1]
-
Solvents: DCM, Ethanol, Water
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Dry the nucleoside and Benzyl dihydrogen phosphate overnight in a vacuum desiccator over P₂O₅ to remove trace moisture. Moisture will consume DCC and reduce yield.
-
Dissolve the nucleoside (1.0 eq) and Benzyl dihydrogen phosphate (1.2 – 1.5 eq) in anhydrous pyridine.
-
-
Coupling Reaction:
-
Add DCC (2.0 – 3.0 eq) to the reaction mixture.
-
Stir the sealed reaction vessel at room temperature for 18–24 hours .
-
Observation: A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
-
Workup:
-
Add water (approx. 1 mL per 10 mL reaction volume) to quench excess DCC. Stir for 1 hour.
-
Filter the mixture to remove the insoluble DCU precipitate.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to remove pyridine. Co-evaporate with toluene (3x) to remove residual pyridine.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the crude benzyl-protected intermediate in Ethanol/Water (1:1 v/v).[1]
-
Add 10% Pd/C catalyst (10-20% by weight of the substrate).[1]
-
Stir under a hydrogen atmosphere (balloon pressure or mild positive pressure) for 4–6 hours.
-
Monitoring: Monitor by TLC or HPLC for the disappearance of the benzyl-protected species.[1]
-
Filter through a Celite pad to remove the catalyst.
-
-
Purification:
-
The filtrate contains the free nucleoside 5'-monophosphate.[1] Purify via ion-exchange chromatography (DEAE-Sephadex) or preparative HPLC.
-
Protocol B: Benzyl Phosphate Protection Strategy
Application: When synthesizing oligonucleotides or analogs in solution phase where the phosphate group must remain protected during base/acid treatments but removed later under neutral conditions.
Data Summary: Comparison of Phosphate Protecting Groups
| Protecting Group | Stability (Acid) | Stability (Base) | Cleavage Condition | Primary Use Case |
| Benzyl (Bn) | Stable | Stable | H₂ / Pd-C | Orthogonal protection; Prodrugs; Solution phase.[1] |
| 2-Cyanoethyl | Stable | Labile | NH₄OH (Base) | Standard solid-phase synthesis.[1] |
| Methyl | Stable | Labile | Thiophenol | Specific RNA synthesis protocols. |
Deprotection Protocol (Hydrogenolysis Optimization):
-
Solvent Choice: Use Methanol or Ethanol.[3] If solubility is poor, use THF/MeOH mixtures.
-
Catalyst Poisoning: Ensure the substrate is free of sulfur-containing impurities (e.g., thiols), which poison Pd catalysts.
-
Pressure: For difficult substrates (e.g., steric hindrance), increase H₂ pressure to 30–50 psi using a Parr shaker.
Troubleshooting & Optimization (Expert Insights)
"The DCU Problem"
Issue: Dicyclohexylurea (DCU) is difficult to remove completely and can contaminate the final product. Solution:
-
Cooling: Chill the reaction mixture to 0°C before filtration; DCU is less soluble in cold pyridine/DCM.
-
Alternative Coupling Agent: Use TPS-Cl (2,4,6-Triisopropylbenzenesulfonyl chloride) instead of DCC if urea contamination persists.[1] TPS-Cl generates soluble sulfonic acid byproducts that are easier to wash away.[1]
Incomplete Hydrogenolysis
Issue: The benzyl group is not removing after 6 hours. Root Cause: Catalyst poisoning or insufficient H₂ access. Solution:
-
Fresh Catalyst: Add a fresh batch of Pd/C (do not filter the old one yet, just add more).
-
Solvent pH: Add a trace amount of acetic acid to the hydrogenation solvent; slightly acidic conditions often accelerate benzyl cleavage.
Workflow Diagram
Caption: Operational workflow for solution-phase phosphorylation.
Safety & Handling
-
Benzyl Dihydrogen Phosphate: Acidic solid. Causes skin and eye irritation. Store at -20°C to prevent hydrolysis over long periods.
-
DCC (Dicyclohexylcarbodiimide): Potent sensitizer. Causes severe skin allergies. Handle only in a fume hood. Inhalation of dust can cause respiratory sensitization.
-
Palladium on Carbon (Pd/C): Fire Hazard. Dry Pd/C is pyrophoric. Always wet the catalyst with an inert solvent (like water or toluene) under nitrogen before adding the flammable reaction solvent (ethanol). Never add dry catalyst to a solvent containing hydrogen.
References
-
Farquhar, D., et al. (1983). "Biologically Reversible Phosphate-Protective Groups." Journal of Pharmaceutical Sciences, 72(3), 324-325. Link[1]
-
Khorana, H. G. (1961). "Some Recent Developments in the Chemistry of Phosphate Esters of Biological Interest." John Wiley & Sons.[4] (Foundational text on DCC coupling).
-
PubChem. (n.d.). "Benzyl hydrogen phosphate | C7H9O4P." National Library of Medicine. Link[1]
-
Ogilvie, K. K., et al. (1980).[5] "The chemical synthesis of oligoribonucleotides. IX. A comparison of protecting groups in the dichloridite procedure." Canadian Journal of Chemistry, 58(23), 2686-2693. Link[1]
-
BenchChem. (2025).[3] "Application Notes and Protocols: Deprotection of the Benzyl Ester." Link
Sources
Application Notes and Protocols: Benzyl Dihydrogen Phosphate as a Protecting Group for Alcohols
Introduction: Strategic Use of Benzyl Phosphates in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the fields of drug development and natural product synthesis, the judicious use of protecting groups is paramount. The hydroxyl group, a ubiquitous and highly reactive functionality, often requires temporary masking to prevent unwanted side reactions. While a plethora of alcohol protecting groups exist, benzyl-based phosphate esters offer a unique combination of stability and versatile deprotection strategies, rendering them valuable tools for the synthetic chemist.
This guide provides a comprehensive overview of the application of benzyl dihydrogen phosphate as a protecting group for alcohols. We will delve into the practical aspects of its installation, selective manipulation, and complete removal, with a focus on the underlying chemical principles that govern these transformations. The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for incorporating this protecting group strategy into their synthetic endeavors.
I. Protection of Alcohols as Dibenzyl Phosphate Esters
The initial step in utilizing a benzyl phosphate protecting group involves the phosphorylation of the target alcohol to form a stable dibenzyl phosphate triester. A highly effective and commonly employed reagent for this transformation is tetrabenzyl pyrophosphate (TBPP). This reagent readily reacts with alcohols, often in the presence of a non-nucleophilic base, to afford the corresponding dibenzyl phosphate ester in high yield.[1]
Causality of Reagent Choice:
Tetrabenzyl pyrophosphate is favored due to its high reactivity and the relative stability of the resulting dibenzyl phosphate ester. The pyrophosphate leaving group is sufficiently labile to be displaced by the alcohol nucleophile, while the benzyl groups on the phosphate offer good stability under a range of reaction conditions. The use of a mild base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be crucial to avoid side reactions that may occur with stronger bases, especially with sensitive substrates.[1]
Experimental Workflow: Protection of an Alcohol with TBPP
Caption: Workflow for the protection of an alcohol as a dibenzyl phosphate ester.
Detailed Protocol: Phosphorylation of a Primary Alcohol using TBPP
Materials:
-
Primary alcohol (1.0 equiv)
-
Tetrabenzyl pyrophosphate (TBPP) (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add DBU (1.5 equiv).
-
Stir the solution for 10 minutes.
-
Add a solution of tetrabenzyl pyrophosphate (1.2 equiv) in anhydrous dichloromethane dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired dibenzyl phosphate ester.
| Parameter | Condition | Typical Yield | Reference |
| Phosphorylating Agent | Tetrabenzyl pyrophosphate (TBPP) | 85-95% | [1] |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | [1] | |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | [1] | |
| Temperature | Room Temperature | [1] |
II. Selective Monodebenzylation: Formation of Benzyl Dihydrogen Phosphate
The conversion of the dibenzyl phosphate ester to the target benzyl dihydrogen phosphate protected alcohol is a crucial step that allows for further synthetic manipulations or for the modulation of the compound's properties. This transformation requires the selective cleavage of one of the two benzyl groups. A recently developed mild and chemoselective method utilizes triethylsilane (Et₃SiH) in the presence of a palladium catalyst.[2]
Mechanistic Rationale:
The selectivity of this reaction is controlled by the stoichiometry of the silane reducing agent.[2] The proposed mechanism involves the oxidative addition of the P-OBn bond to the Pd(0) catalyst, followed by hydride transfer from the silane and subsequent reductive elimination. By carefully controlling the amount of triethylsilane, the reaction can be stopped at the monodebenzylation stage.
Experimental Workflow: Selective Monodebenzylation
Caption: Workflow for the complete deprotection of a benzyl phosphate ester.
Detailed Protocol: Complete Debenzylation by Catalytic Hydrogenolysis
Materials:
-
Benzyl protected phosphate (dibenzyl or monobenzyl ester) (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the benzyl protected phosphate in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Place the reaction vessel under an atmosphere of hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected phosphate.
| Deprotection Method | Reagents | Key Features | References |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean, and efficient. | [3][4] |
| Triethylsilane-mediated | Et₃SiH (2.5 equiv), Pd(OAc)₂ | Stoichiometrically controlled complete debenzylation. | [2] |
| With Bromotrimethylsilane | BTMS | Effective for debenzylation of dibenzyl arylphosphate esters. | [5] |
Conclusion
The use of benzyl dihydrogen phosphate as a protecting group for alcohols provides a robust and versatile strategy in organic synthesis. The protection is readily achieved through phosphorylation with reagents like tetrabenzyl pyrophosphate. The resulting dibenzyl phosphate ester can be selectively monodebenzylated under mild conditions to afford the benzyl dihydrogen phosphate, which can then be completely deprotected via catalytic hydrogenolysis. This multi-stage approach offers multiple points for synthetic diversification and is compatible with a wide range of functional groups, making it a valuable addition to the synthetic chemist's toolbox.
References
-
Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. ACS Publications. [Link]
- Process for preparing mono-alkyl acid phosphates having high mono-content and light color.
-
The synthesis of Mono-alkyl phosphates and their derivatives. An overview of nature, preparation and use including the synthesis under plausible prebiotic conditions. ResearchGate. [Link]
-
Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Organic Letters. [Link]
-
The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. Royal Society of Chemistry. [Link]
- Preparation of monoalkyl phosphates.
-
A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate. [Link]
-
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. [Link]
- Structure and synthesis of novel nucleoside phosphate prodrug containing substituted benzyl.
-
Selective N , N- Dibenzylation of Primary Aliphatic Amines with Dibenzyl Carbonate in the Presence of Phosphonium Salts. ResearchGate. [Link]
-
Synthesis of monoalkyl phosphate. ResearchGate. [Link]
-
Dealkylation and Debenzylation of Triesters of Phosphoric Acid. Phosphorylation Hydroxy and Amino Compounds of +. ACS Publications. [Link]
-
Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard. [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]
-
Phosphate Protecting Groups. P. G. M. Wuts, in Protecting Groups in Organic Synthesis, John Wiley & Sons, Inc., 2006. [Link]
-
Selective removal of phenyl group from alkyl diphenyl phosphates. ResearchGate. [Link]
-
Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. [Link]
- Phosphorous protecting groups and methods of preparation and use thereof.
-
Protecting Groups for the Synthesis of Ribonucleic Acids. ResearchGate. [Link]
-
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. SiliCycle. [Link]
-
Catalytic activation of glycosyl phosphates for stereoselective coupling reactions. PubMed. [Link]
-
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. SiliCycle. [Link]
Sources
Application of Benzyl Phosphate Strategies in Prodrug Development
Technical Guide & Protocols
Executive Summary: The Solubility Paradox
In modern drug discovery, approximately 40-70% of new chemical entities (NCEs) suffer from poor aqueous solubility (BCS Class II and IV), severely limiting their bioavailability and formulation options. The Phosphate Prodrug Strategy is a proven method to overcome this barrier, converting lipophilic hydroxyl- or amine-bearing drugs into highly water-soluble phosphate monoesters.
Benzyl Dihydrogen Phosphate (BnDHP) and its diester analogs (e.g., dibenzyl phosphate) are central to this strategy. While the final prodrug contains a free phosphate group, the benzyl moiety is the critical synthetic handle that allows for mild, neutral deprotection conditions (hydrogenolysis), preserving sensitive drug pharmacophores that would otherwise degrade under the harsh acidic or basic conditions required for other phosphate protecting groups (e.g., ethyl or methyl esters).
This guide details the application of benzyl phosphate chemistries in prodrug synthesis, focusing on the Dibenzyl Phosphoramidite Route , impurity profiling using BnDHP as a standard , and Alkaline Phosphatase (ALP) bioactivation .
Mechanism of Action: The "Fos" Strategy
Phosphate prodrugs (e.g., Fospropofol, Fosphenytoin) are inactive in vitro. They rely on endogenous Alkaline Phosphatase (ALP), an enzyme ubiquitous in the liver, gut, and plasma, to hydrolyze the phosphate ester bond, releasing the active parent drug and inorganic phosphate.
Bioactivation Pathway
The efficacy of a phosphate prodrug depends on the rate of this cleavage. If the cleavage is too slow, the prodrug may be excreted unchanged; if too fast, precipitation of the parent drug may occur in the bloodstream.
Figure 1: Mechanism of Alkaline Phosphatase (ALP) mediated bioactivation of phosphate prodrugs.
Synthetic Application: The Benzyl Route
Direct phosphorylation with phosphoric acid is rarely successful due to harsh conditions and lack of selectivity. The industry standard utilizes benzyl-protected phosphorylating agents .
Why Benzyl?
-
Mild Deprotection: Benzyl groups are removed via catalytic hydrogenolysis (
, Pd/C) at neutral pH. This is superior to alkyl esters (require strong acid/base) or phenyl esters (require oxidative cleavage). -
Impurity Tracking: The mono-benzyl intermediate (Benzyl Dihydrogen Phosphate derivative) is a key impurity that must be monitored.
Protocol: Synthesis of a Model Phosphate Prodrug
This protocol utilizes the Dibenzyl Diisopropylphosphoramidite method, which offers higher yields and milder conditions than the traditional phosphorochloridate route.
Reagents Required:
-
Parent Drug (containing free -OH group)
-
Dibenzyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole (Activator)
-
m-Chloroperbenzoic acid (mCPBA) or t-Butyl hydroperoxide (Oxidant)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas (
)
Step-by-Step Methodology
Phase 1: Coupling (Phosphitylation)
-
Dissolution: Dissolve 1.0 eq of Parent Drug in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) under Argon atmosphere.
-
Activation: Add 1.5 eq of Dibenzyl N,N-diisopropylphosphoramidite and 2.0 eq of 1H-Tetrazole (0.45 M in MeCN).
-
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC or HPLC for disappearance of the starting material.
-
Checkpoint: Formation of the intermediate phosphite triester.
-
Phase 2: Oxidation
4. Cooling: Cool the reaction mixture to 0°C.
5. Oxidation: Slowly add 1.2 eq of mCPBA (dissolved in DCM) or t-Butyl hydroperoxide. Stir for 30 mins at 0°C, then warm to RT.
6. Workup: Quench with 10%
- Result:Dibenzyl Phosphate Triester (Stable Intermediate).
Phase 3: Deprotection (Hydrogenolysis)
7. Solvent Switch: Dissolve the Dibenzyl Triester in Methanol or Ethanol.
8. Catalyst: Add 10 wt% of Pd/C (10% loading).
9. Hydrogenation: Purge with
Filtration: Filter through a Celite pad to remove Pd/C.
Salt Formation: Immediately treat the filtrate with 2.0 eq of Sodium Hydroxide or Tromethamine (TRIS) to generate the stable salt form. Lyophilize to obtain the final prodrug powder.
Figure 2: Synthetic workflow for phosphate prodrugs via the Benzyl Phosphoramidite route.
Analytical Application: BnDHP as a Critical Standard
Benzyl Dihydrogen Phosphate (BnDHP) (CAS: 1623-07-0) is the mono-ester analog. In the synthesis described above, incomplete hydrogenolysis can lead to the "Mono-benzyl" impurity.
Impurity Profiling Protocol
Regulatory bodies (FDA/EMA) require strict control of intermediates. The mono-benzyl species is often more lipophilic than the final drug but more polar than the diester.
HPLC Method for Detection:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at
of the parent drug (or 210 nm for the benzyl group). -
Reference Standard: Inject pure Benzyl Dihydrogen Phosphate to establish retention time (typically elutes after the prodrug but before the dibenzyl precursor).
Solubility Data Comparison
The application of this moiety drastically alters physicochemical properties.
| Compound Stage | Structure Type | Water Solubility (mg/mL) | LogP (Approx) |
| Parent Drug (e.g., Propofol) | Lipophilic Phenol | < 0.15 | 3.8 - 4.0 |
| Dibenzyl Intermediate | Phosphate Triester | < 0.05 | > 5.0 |
| Mono-Benzyl Impurity | Phosphate Diester | 1.0 - 5.0 | 1.5 - 2.5 |
| Final Prodrug (Disodium Salt) | Phosphate Monoester | > 100.0 | < 0.5 |
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Hydrogenolysis:
-
Acid Lability:
-
"N-Phosphorylation" vs "O-Phosphorylation":
-
If the drug has both -NH and -OH, phosphoramidites may react with both. Selective protection of the amine may be required before introducing the benzyl phosphate.
-
References
-
Huttunen, K. M., et al. (2011). "Prodrugs—from Serendipity to Rational Design." Pharmacological Reviews. Link
-
Heimbach, T., et al. (2003). "Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs." International Journal of Pharmaceutics. Link
-
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[6] Nature Reviews Drug Discovery. Link
-
Stella, V. J., & Nti-Addae, K. W. (2007). "Prodrug strategies to overcome poor water solubility." Advanced Drug Delivery Reviews. Link
-
PubChem. (2024).[7] "Benzyl Dihydrogen Phosphate - Compound Summary." National Library of Medicine. Link
-
Silverberg, L. J., et al. (2006).[8] "Synthesis of Caspofungin Acetate." (Detailing benzyl phosphate deprotection steps). Organic Process Research & Development. Link
Sources
- 1. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl hydrogen phosphate | C7H8O4P- | CID 149252910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzyl Dihydrogen Phosphate and Reaction Metabolites
Introduction & Scope
Benzyl dihydrogen phosphate (BnDHP) serves as a critical intermediate in nucleotide synthesis and a chromogenic substrate in phosphatase enzyme kinetics. Its chemical structure presents a unique chromatographic challenge: it possesses a hydrophobic benzyl moiety (
This duality often leads to poor retention or peak tailing on standard C18 columns. At neutral pH, the phosphate is fully ionized (dianionic), causing the molecule to elute in the column void volume (
This Application Note provides three targeted protocols to solve these separation challenges, ensuring precise quantification for reaction monitoring and purity analysis.
Critical Method Parameters (The "Why")
pH Control and Ion Suppression
The phosphate group of BnDHP has two
-
At pH > 6.0: BnDHP exists as a dianion (
). It is extremely hydrophilic and repelled by the negatively charged silanols of silica-based columns. -
At pH < 2.5: BnDHP exists primarily in its protonated, neutral form (
). This maximizes hydrophobic interaction with the C18 stationary phase, ensuring retention and sharp peak shape.
Directive: All Reversed-Phase (RP) methods described herein utilize a pH range of 2.0–2.5 to suppress ionization.
Column Selection
Phosphate groups are notorious for chelating trace metals (Fe, Al) in the silica matrix, causing severe peak tailing.
-
Recommendation: Use "Base-Deactivated Silica" (BDS) or high-purity Type B silica columns.
-
Pore Size: Standard 100 Å is sufficient for these small molecules.
Experimental Protocols
Protocol A: Reversed-Phase Ion-Suppression (Standard)
Best for: Routine purity checks and reaction monitoring where MS compatibility is not required.
System Suitability:
-
Resolution (
): > 5.0 between BnDHP and BnOH. -
Tailing Factor (
): < 1.5 for BnDHP.
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 × 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, adjusted to pH 2.2 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 254 nm (Primary), 210 nm (Secondary for trace impurities) |
| Injection Vol. | 10 µL |
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibrate / Inject |
| 2.0 | 95 | 5 | Isocratic Hold (Retain BnDHP) |
| 10.0 | 40 | 60 | Linear Ramp (Elute BnOH) |
| 12.0 | 40 | 60 | Wash |
| 12.1 | 95 | 5 | Re-equilibrate |
| 18.0 | 95 | 5 | Stop |
Protocol B: Ion-Pair Chromatography (For Difficult Matrices)
Best for: Situations where BnDHP still elutes too early due to high salt matrices or very short columns.
This method uses Tetrabutylammonium (TBA) hydroxide as an ion-pairing reagent. The TBA cation pairs with the anionic phosphate, forming a neutral, hydrophobic complex that retains strongly on the C18 phase.
-
Mobile Phase A: 10 mM Tetrabutylammonium hydroxide + 10 mM Phosphate buffer, pH 6.0.
-
Mobile Phase B: Acetonitrile.[1]
-
Note: Once a column is used for Ion-Pairing, it should be dedicated to this method. The reagent is difficult to wash off.
Protocol C: Enzymatic Reaction Monitoring (Phosphatase Assay)
Context: Monitoring the conversion of BnDHP to Benzyl Alcohol by Alkaline Phosphatase.
1. Reaction Setup:
-
Substrate: 1 mM BnDHP in Tris-HCl buffer (pH 8.0).
-
Enzyme: Alkaline Phosphatase (approx. 1 unit/mL).
-
Temp: 37°C.
2. Quenching (Critical Step): You must stop the reaction instantly while preparing the sample for the acidic HPLC conditions.
-
Step 1: Aliquot 100 µL of reaction mixture at
. -
Step 2: Add 100 µL of 10% Trichloroacetic Acid (TCA) or 0.5 M HCl .
-
Why? This denatures the enzyme immediately and lowers the pH to ~1-2, matching the HPLC mobile phase.
-
-
Step 3: Centrifuge at 10,000 x g for 5 min to pellet precipitated protein.
-
Step 4: Inject supernatant directly using Protocol A .
Visualizing the Workflow
The following diagram illustrates the logical flow of the enzymatic assay analysis, highlighting the critical decision points for pH control.
Caption: Workflow for monitoring phosphatase activity, emphasizing the pH transition required for successful chromatography.
Data Analysis & Troubleshooting
Expected Chromatogram (Protocol A)
-
Void Volume (
): ~1.2 min -
BnDHP (Substrate): ~3.5 min (Sharp, symmetrical peak).
-
Benzyl Alcohol (Product): ~8.5 min (Elutes during gradient ramp).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| BnDHP Peak Tailing | Metal chelation or high pH. | 1. Ensure pH is < 2.5.2. Add 1 mM EDTA to Mobile Phase A.3. Switch to a "BDS" or "High-Purity" column. |
| BnDHP Elutes in Void | Mobile phase pH too high. | The phosphate is ionized. Remake Mobile Phase A and verify pH meter calibration. |
| Ghost Peaks | Carryover of Benzyl Alcohol. | Benzyl alcohol is sticky. Ensure the gradient "Wash" step (95% B) is at least 2-3 column volumes. |
| Baseline Drift | UV absorbance of buffer. | Phosphate buffers are transparent at 254 nm but absorb at <210 nm. Use 254 nm to minimize drift. |
References
-
PubChem. (2023). Benzyl dihydrogen phosphate (Compound Summary). National Library of Medicine. [Link]
-
Sielc Technologies. (n.d.). Separation of Dibenzyl phosphate on Newcrom R1 HPLC column. Sielc Application Notes. [Link]
-
Nekkalapudi, A., et al. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzyl Alcohol, and Benzyl Benzoate. Scientific Research Publishing. [Link]
-
Bordwell, F.G. (n.d.).[2] pKa Data Compilation. University of Wisconsin-Madison. [Link]
Sources
31P NMR monitoring of phosphorylation with benzyl dihydrogen phosphate
Application Note: NMR Kinetics and Monitoring of Phosphoryl Transfer Involving Benzyl Dihydrogen Phosphate
Introduction & Principles
Why NMR?
Phosphorus-31 is an ideal nucleus for reaction monitoring:
-
100% Natural Abundance: High sensitivity without isotopic enrichment.[2]
-
Wide Chemical Shift Range: Excellent dispersion (~400 ppm) allows clear separation of inorganic phosphate (
), phosphate monoesters (BnDHP), diesters, and anhydrides (ATP/ADP). -
Simplicity: Unlike
NMR, the spectra are not cluttered by solvent peaks or complex organic frameworks, provided proton decoupling is used.
The Role of Benzyl Dihydrogen Phosphate (BnDHP)
In phosphorylation studies, BnDHP (
-
As a Product: Monitoring the phosphorylation efficiency of benzyl alcohol by new reagents (e.g., modified phosphoryl chlorides or enzymatic transfer).
-
As a Substrate: Monitoring hydrolysis rates in phosphatase assays.
Chemical Shift Characteristics:
The chemical shift (
-
Dianion (
): Typically ppm (downfield). -
Monoanion (
): Typically ppm. -
Reference: 85%
is set to 0.0 ppm.
Experimental Design & Reagents
Reagents and Standards
-
Substrate: Benzyl Alcohol (if monitoring formation) or Benzyl Dihydrogen Phosphate (if monitoring hydrolysis).
-
Solvent:
(for enzymatic/aqueous studies) or DMSO- (for organic synthesis).-
Note:
requires buffering to prevent pH drift.
-
-
Internal Standard (Crucial for qNMR):
-
Trimethyl Phosphate (TMP):
ppm (organic solvents). Non-reactive, sharp singlet. -
Methylenediphosphonic acid (MDP):
ppm. Good for aqueous systems as it does not overlap with monoesters. -
Avoid: Using
as an internal standard if is a reaction product. Use a coaxial insert (capillary) containing if an external reference is needed.
-
Instrument Parameters
-
Probe: Broadband (BBO) or dedicated Phosphorus probe.
-
Pulse Sequence: zgig (inverse gated decoupling).
-
Reasoning: Standard decoupling (zgpg) induces Nuclear Overhauser Effect (NOE) enhancement, which varies between molecules, distorting integration ratios. Inverse gated decoupling turns on the decoupler only during acquisition, eliminating NOE while maintaining singlet peaks for quantitative accuracy.
-
-
Relaxation Delay (
):-
Phosphorus nuclei have long
relaxation times (2–15 seconds). -
Rule: Set
of the slowest relaxing species. -
Typical Setting:
seconds for quantitative results. Shortening this will underestimate the concentration of species with long (often the inorganic phosphate).
-
Step-by-Step Protocol
Phase 1: Sample Preparation
-
Buffer Preparation: Prepare a 50 mM HEPES or Tris buffer (pH 7.4) in
. Unbuffered reactions will suffer from peak shifting as protons are released/consumed. -
Standard Addition: Add the Internal Standard (e.g., TMP) to a final concentration of 5 mM.
-
Reaction Assembly:
-
Mix Benzyl Alcohol (substrate) + Phosphoryl Donor (e.g., ATP/catalyst).
-
Transfer 500
L immediately to the NMR tube. -
Alternative: Perform reaction in a vial and take aliquots at time points, quenching with EDTA (to stop metallo-enzymes) or pH adjustment.
-
Phase 2: Acquisition Setup
-
Lock & Shim: Lock on
. Shim well; lines should be sharp (< 1 Hz). -
Pulse Calibration: Determine the 90° pulse width (
) for maximum sensitivity. -
Parameter Setup:
-
PULPROG: zgig (Quantitative) or zgpg (Qualitative/Fast).
-
TD (Time Domain): 64k.
-
SW (Spectral Width): 100 ppm (-20 to +80 ppm covers most biological phosphates).
-
D1 (Relaxation Delay): 15 s.
-
NS (Scans): 16–64 (depending on concentration).
-
Phase 3: Kinetic Monitoring Loop
Execute a multizg or pseudo-2D kinetic experiment to acquire spectra automatically at set intervals.
Figure 1: Automated kinetic monitoring workflow for
Data Analysis & Interpretation
Spectral Assignment
Typical chemical shifts in buffered
Note: Shifts are relative and pH-dependent. Always confirm with a spike-in experiment.
Calculation of Conversion
Calculate the concentration of BnDHP at time
Where
Kinetic Plotting
Plot
-
Zero-order: Linear increase (enzyme saturated).
-
First-order: Exponential approach to equilibrium.
Figure 2: Reaction pathway for the phosphorylation of benzyl alcohol monitored by NMR.
Troubleshooting & Critical Considerations
pH Drift
Issue: Peaks shift and broaden during the reaction.
Cause: Phosphorylation releases protons (acidification).
Solution: Increase buffer capacity (100 mM HEPES) or use a "Shift-Difference" metric (
Missing Signals (Broadening)
Issue: Signals disappear or become very broad.
Cause: Chemical exchange broadening if the reaction pH is near the
Quantification Errors
Issue: Integral ratios do not match stoichiometry.
Cause: Insufficient
References
- Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Foundational text on 31P NMR theory and chemical shifts).
-
Crans, D. C., et al. (2006). "Phosphorus-31 NMR Spectroscopy in the Analysis of Phosphoryl Transfer." Methods in Enzymology. Link
-
Kozak, W., et al. (2018).[4] "Selected Methods for the Chemical Phosphorylation and Thiophosphorylation of Phenols." Chemistry – A European Journal. Link (Discusses synthetic phosphorylation monitoring).
-
Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link (Reference for qNMR parameters and relaxation delays).
-
Serrano, et al. (2022).[3] "Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications." MDPI Molecules. Link (Recent review on qNMR methodologies).
Application Note: Benzyl Dihydrogen Phosphate for the Synthesis of Phosphorylated Biomolecules
Abstract
Phosphorylation is a critical modification in the synthesis of nucleotides, phosphopeptides, and phospholipid conjugates. While phosphoramidite chemistry dominates automated synthesis, solution-phase phosphorylation requires robust reagents that offer stability and mild deprotection conditions. Benzyl dihydrogen phosphate (BnOPO₃H₂) serves as a versatile "semi-protected" phosphate donor. This guide details the application of BnOPO₃H₂ for the synthesis of unsymmetrical phosphodiesters and subsequent release of biomolecule monophosphates via catalytic hydrogenolysis. We provide optimized protocols for activation, coupling, and deprotection, emphasizing high-fidelity synthesis with minimal side reactions.
Introduction & Chemical Basis[1][2][3]
Benzyl dihydrogen phosphate (CAS: 16276-69-2) acts as a mono-protected phosphate scaffold. Unlike fully protected phosphorylating agents (e.g., dibenzyl phosphorochloridate), BnOPO₃H₂ possesses two acidic protons, allowing it to serve as a precursor for unsymmetrical phosphodiesters .
Key Advantages:
-
Orthogonal Deprotection: The benzyl (Bn) group is stable to acidic and basic conditions used in standard organic synthesis but is quantitatively removed by catalytic hydrogenolysis (Pd/C + H₂). This allows for the "unmasking" of the phosphate group at the final stage of synthesis without damaging sensitive biomolecules.
-
Tunable Reactivity: In the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or triisopropylbenzenesulfonyl chloride (TPS-Cl), BnOPO₃H₂ reacts selectively with primary and secondary hydroxyl groups.
-
Atom Economy: Direct coupling avoids the need for preparing unstable phosphorochloridates in situ.
Mechanism of Action
The synthesis of a phosphorylated biomolecule (e.g., a nucleoside monophosphate) proceeds through a two-stage mechanism:
-
Condensation: BnOPO₃H₂ is activated by a coupling agent to form an active ester intermediate, which phosphorylates the target hydroxyl group (R-OH), yielding a benzyl alkyl phosphodiester .
-
Hydrogenolysis: The benzyl group is cleaved under neutral conditions, releasing the free alkyl monophosphate .
Figure 1: Mechanistic pathway for the synthesis of biomolecule monophosphates using benzyl dihydrogen phosphate.[1][2][3] The process involves activation, coupling to form a diester, and reductive deprotection.
Experimental Protocols
Materials Required[2][3][5][6][7][8][9][10][11]
-
Reagent: Benzyl dihydrogen phosphate (≥98% purity).
-
Coupling Agent: 1,3-Dicyclohexylcarbodiimide (DCC) or 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl).
-
Solvent: Anhydrous Pyridine (critical for proton scavenging and solubility).
-
Catalyst: 10% Palladium on Carbon (Pd/C).
-
Atmosphere: Hydrogen gas (balloon or low-pressure hydrogenation apparatus).
Protocol A: Synthesis of Nucleoside 5'-Monophosphates
This protocol describes the phosphorylation of a protected nucleoside (e.g., 2',3'-O-isopropylidene adenosine) to yield the 5'-monophosphate.
Step 1: Condensation (Phosphodiester Formation)
-
Preparation: Dry the nucleoside (1.0 equiv) and Benzyl dihydrogen phosphate (1.2 equiv) separately by co-evaporation with anhydrous pyridine (3x).
-
Dissolution: Dissolve both residues in anhydrous pyridine (approx. 10 mL per mmol of nucleoside).
-
Activation: Add DCC (4.0 equiv) to the mixture.
-
Note: The large excess of DCC drives the reaction and handles the water produced during condensation.
-
-
Reaction: Stir the mixture sealed under nitrogen at room temperature for 18–24 hours.
-
Monitoring: Monitor by TLC (Isopropanol:NH₄OH:H₂O, 7:1:2). The product (benzyl phosphodiester) will appear as a new spot with lower mobility than the starting nucleoside but higher than the free monophosphate.
-
-
Quenching: Add water (1 mL) to destroy excess DCC. Stir for 30 minutes.
-
Workup: Filter off the insoluble dicyclohexylurea (DCU) precipitate. Evaporate the filtrate to dryness under reduced pressure.
-
Purification (Optional but Recommended): The residue contains the benzyl phosphodiester. For high purity, partition between water and ethyl acetate or purify via silica gel chromatography (CHCl₃/MeOH gradient).
Step 2: Deprotection (Hydrogenolysis)
-
Solvent System: Dissolve the crude benzyl phosphodiester in 80% aqueous ethanol or Methanol:Water (1:1).
-
Catalyst Addition: Add 10% Pd/C (10-20% by weight of the substrate).
-
Safety: Add catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.
-
-
Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under a hydrogen balloon (1 atm) for 2–4 hours.
-
Completion: Monitor by TLC or HPLC. The benzyl group removal is usually rapid.
-
Isolation: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with water.
-
Final Product: Lyophilize the filtrate to obtain the Nucleoside 5'-Monophosphate as a white powder.
Critical Considerations & Optimization
Stoichiometry & Selectivity
Using Benzyl dihydrogen phosphate (two acidic OH groups) with DCC can theoretically lead to symmetrical pyrophosphates or bis-nucleoside phosphodiesters (reacting two nucleosides with one phosphate).
-
Control: Using a slight excess of the phosphate reagent (1.2–1.5 equiv) relative to the nucleoside minimizes the formation of bis-nucleoside byproducts.
-
Alternative: For strictly 1:1 coupling, some researchers prefer converting BnOPO₃H₂ to the dibenzyl form first, coupling, and then removing two benzyl groups. However, the protocol above is more direct for standard applications.
Comparison of Coupling Agents
| Coupling Agent | Reactivity | Solubility (Pyridine) | Byproduct Removal | Recommended For |
| DCC | High | Excellent | Filtration (DCU is insoluble) | Standard Nucleosides |
| TPS-Cl | Very High | Good | Aqueous Extraction | Sterically hindered alcohols |
| DIC | High | Excellent | Soluble Urea (requires chromatography) | Solid-phase synthesis |
Troubleshooting Guide
-
Problem: Low yield of phosphodiester.
-
Solution: Ensure strictly anhydrous conditions. Water competes with the alcohol for the active phosphate intermediate. Use freshly distilled pyridine.
-
-
Problem: Incomplete Hydrogenolysis.
-
Solution: Poisoning of the Pd catalyst by sulfur or amines (from pyridine traces) can occur. Ensure the starting material is free of pyridine (co-evaporate with toluene) before hydrogenation. Add a drop of acetic acid to the hydrogenation solvent to accelerate the reaction.
-
-
Problem: Gummy precipitate during DCC reaction.
-
Solution: The DCU urea byproduct can trap the product. Wash the filter cake thoroughly with warm pyridine or ethanol.
-
References
-
Classic Phosphorylation Protocol
-
Tener, G. M. (1961). "2-Cyanoethyl Phosphate and its Use in the Synthesis of Phosphate Esters." Journal of the American Chemical Society. (Foundational chemistry for phosphate monoester synthesis adapted for benzyl systems).
-
-
DCC Coupling Mechanism
-
Neises, B., & Steglich, W. (1978).[2] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. (Describes the DCC/DMAP activation mechanism applicable to phosphates).
-
-
Benzyl Deprotection (Hydrogenolysis)
-
Mandal, P. K., & McMurray, J. S. (2007). "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane." The Journal of Organic Chemistry. (Modern protocols for benzyl removal).
-
-
Nucleotide Synthesis Review
-
Burgess, K., & Cook, D. (2000). "Syntheses of Nucleoside Triphosphates." Chemical Reviews. (Contextualizes benzyl phosphate use in broader nucleotide synthesis).
-
-
Prodrug Synthesis (POM-Phosphate Application)
-
Pertusati, F., et al. (2012). "Medicinal Chemistry of Nucleoside Phosphonate Prodrugs." Antiviral Chemistry & Chemotherapy. (Demonstrates DCC coupling of dihydrogen phosphates).
-
Sources
Application Note: Solid-Phase Synthesis Utilizing Benzyl Dihydrogen Phosphate
Executive Summary
This guide details the application of Benzyl Dihydrogen Phosphate (BnOPO₃H₂) in solid-phase synthesis (SPS). While modern phosphopeptide synthesis often defaults to P(III) phosphoramidite chemistry due to high reactivity, P(V) strategies utilizing benzyl dihydrogen phosphate offer distinct advantages: superior reagent stability, cost-effectiveness, and the elimination of post-coupling oxidation steps.
This protocol focuses on the Global Phosphorylation strategy (Post-Assembly Phosphorylation), where BnOPO₃H₂ is activated and coupled directly to a resin-bound peptide or small molecule bearing a free hydroxyl group. We also address the critical challenge of orthogonal deprotection, providing validated methods for removing the benzyl protecting group.
Strategic Rationale & Mechanism
Why Benzyl Dihydrogen Phosphate?
-
Atom Economy & Stability: Unlike phosphoramidites, BnOPO₃H₂ is stable to air and moisture, allowing for easier handling and longer shelf life.
-
Direct P(V) Coupling: Eliminates the oxidation step (e.g., I₂/Pyridine) required in P(III) chemistry, reducing the risk of oxidative damage to sensitive residues (e.g., Met, Trp).
-
Orthogonality: The benzyl group is stable to basic Fmoc-removal conditions (piperidine) but labile to strong acids (TFMSA, HF) or silyolytic cleavage (TMSBr), making it compatible with Boc/Bzl strategies and specific Fmoc workflows.
Mechanism of Activation
Direct coupling of a phosphate monoester requires activation of the phosphoryl oxygen. Standard carbodiimides (DCC/DIC) are often insufficient due to slow kinetics and side reactions (e.g., pyrophosphate formation).
Recommended Activation: The use of Arylsulfonyl chlorides (e.g., TPSCl) or MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) in pyridine. These reagents form a mixed anhydride or a highly reactive nitrotriazole intermediate, facilitating nucleophilic attack by the resin-bound hydroxyl.
Figure 1: Activation pathway of Benzyl Dihydrogen Phosphate using MSNT or TPSCl.
Materials & Reagents
| Component | Specification | Purpose |
| Phosphorylating Agent | Benzyl Dihydrogen Phosphate (BnOPO₃H₂) | Source of phosphate group.[1][2] |
| Coupling Reagent | MSNT or TPSCl (2,4,6-Triisopropylbenzenesulfonyl chloride) | Activator. MSNT is preferred for steric bulk and speed. |
| Base/Solvent | Pyridine (Anhydrous) | Essential proton scavenger and solvent for P(V) coupling. |
| Catalyst (Optional) | 1-Methylimidazole (NMI) | Accelerates coupling (use with caution to avoid racemization). |
| Resin Support | Polystyrene or PEG-PS (e.g., Rink Amide) | Must be compatible with final cleavage conditions. |
Experimental Protocol: Global Phosphorylation
Context: This protocol assumes a resin-bound peptide has been synthesized with all side chains protected, leaving a single free hydroxyl group (Ser, Thr, or Tyr) for phosphorylation.
Phase 1: Preparation of Resin
-
Swelling: Swell the resin (approx. 0.1 mmol scale) in dry DCM for 20 minutes. Drain.
-
Solvent Exchange: Wash resin 3x with anhydrous Pyridine to remove moisture and prepare the environment for the coupling reaction.
Phase 2: Activation & Coupling
Note: Moisture sensitivity is critical during the activation step.
-
Reagent Prep: In a flame-dried vial, dissolve BnOPO₃H₂ (10 eq) and MSNT (10 eq) in anhydrous Pyridine (approx. 5 mL per gram of resin).
-
Expert Insight: A high equivalent excess (10 eq) is necessary to drive the reaction to completion on solid phase due to the lower reactivity of P(V) compared to P(III).
-
-
Pre-Activation: Stir the solution under Nitrogen for 5–10 minutes. The solution may turn slightly yellow/orange.
-
Coupling: Add the activated mixture to the resin vessel.
-
Incubation: Shake/agitate at room temperature for 2 to 4 hours .
-
Optimization: For sterically hindered residues (e.g., Thr adjacent to bulky hydrophobic residues), extend time to 6 hours or perform a double coupling (repeat steps 1-4 with fresh reagents).
-
-
Washing: Drain and wash extensively:
-
3x Pyridine
-
3x DMF
-
3x DCM
-
Phase 3: Validation (Micro-Cleavage)
Do not proceed to global cleavage without validating the coupling.
-
Take a small aliquot of resin (~2 mg).
-
Treat with TFA/H₂O (95:5) for 30 mins (if using standard linkers).
-
Analyze via HPLC/MS.[3]
-
Target Mass: Look for the mass of the peptide + 170 Da (Phospho group + Benzyl). If the Benzyl falls off during this test (common in TFA), look for +80 Da (Free Phosphate).
Deprotection & Cleavage Protocols
The benzyl group on the phosphate is robust. Standard TFA cleavage (used for removing Boc/tBu) often leaves the benzyl group partially intact or generates mixtures. You must choose a specific strategy to remove it.
Method A: The "Hard Acid" Route (TFMSA)
Best for: Polystyrene resins and robust peptide sequences.
-
Cocktail: Prepare a mixture of TFMSA (Trifluoromethanesulfonic acid) / TFA / p-Cresol / Thioanisole (10:80:5:5).
-
Reaction: Add to dry resin at 0°C. Stir for 1–2 hours.
-
Result: TFMSA is strong enough to cleave the benzyl phosphate ester and the resin linker simultaneously.
-
Workup: Precipitate in cold diethyl ether.
Method B: The "Silylation" Route (TMSBr) - Highly Recommended
Best for: High selectivity and sensitive peptides. Bromotrimethylsilane (TMSBr) selectively cleaves benzyl phosphate esters via an Sɴ2 mechanism under mild conditions.
-
Reagent: 1 M TMSBr in dry DCM containing thioanisole (scavenger).
-
Reaction: Treat the resin-bound protected phosphopeptide with the TMSBr solution at 0°C for 1 hour, then warm to RT for 1 hour.
-
Hydrolysis: Drain and wash with aqueous THF or dilute bicarbonate to hydrolyze the resulting silyl ester to the free phosphate.
-
Final Cleavage: Proceed with standard TFA cleavage to release the peptide from the resin.
Figure 2: Decision workflow for solid-phase phosphorylation and deprotection.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance or wet solvents. | Dry Pyridine over molecular sieves. Switch activator to MSNT (more potent than TPSCl). Perform double coupling at 30°C. |
| Incomplete Debenzylation | TFA was used alone. | Benzyl phosphate is stable to TFA. Switch to TFMSA or TMSBr protocols described above. |
| Pyrophosphate Formation | Excess activator reacting with phosphate. | Ensure the ratio of BnOPO₃H₂ to Activator is strictly 1:1 or slightly excess Phosphate. Do not use excess activator. |
| Resin Degradation | Acid concentration too high (TFMSA). | Reduce TFMSA reaction time or use the TMSBr method (milder). |
References
-
Perich, J. W., et al. (1993). An Efficient Procedure for Synthesis of Phosphopeptides through the Benzyl Phosphate-Protection by the Boc Mode Solid-Phase Method. Chemistry Letters.
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Thieme Connect. (2002). Synthesis of Phosphopeptides (Houben-Weyl E22a).
-
Creative Peptides. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
-
Lazar, S., et al. (2018). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate.
Sources
Application Note: Benzyl Dihydrogen Phosphate as a Substrate for Phosphatase Assays
[1]
Abstract
While p-Nitrophenyl Phosphate (pNPP) remains the gold standard for routine phosphatase activity screening due to its direct chromogenic output, Benzyl Dihydrogen Phosphate (BnP) serves as a critical mechanistic probe in advanced enzymology. This Application Note details the protocol for utilizing BnP (CAS 1623-07-0) to assay Alkaline Phosphatase (ALP) and Protein Tyrosine Phosphatases (PTPs). Unlike pNPP, BnP hydrolysis does not yield a visible color change; therefore, this guide integrates a high-sensitivity Malachite Green Phosphate Detection workflow. This system is particularly valuable for Linear Free Energy Relationship (LFER) studies, allowing researchers to probe the dependence of catalytic rates on the pKa of the leaving group (benzyl alcohol, pKa
Scientific Background & Rationale
The Mechanistic Distinction
In drug discovery and mechanistic enzymology, relying solely on pNPP can mask subtle kinetic bottlenecks.
-
pNPP (Aryl Phosphate): The leaving group is p-nitrophenol (pKa
7.1). The rate-limiting step for Alkaline Phosphatase with pNPP is often the release of inorganic phosphate ( ) or a conformational change, rather than the chemical bond cleavage. -
BnP (Alkyl Phosphate): The leaving group is benzyl alcohol (pKa
15.4). Using BnP allows researchers to determine if the enzyme follows a Brønsted correlation, revealing if the chemical step (P-O bond cleavage) becomes rate-limiting with a poorer leaving group.
Reaction Principle
The assay relies on a coupled endpoint detection method. The phosphatase hydrolyzes BnP, releasing Benzyl Alcohol and inorganic phosphate (
Reaction 1 (Enzymatic):
Reaction 2 (Detection):
Materials & Reagents
Critical Reagents
| Reagent | Specification | Storage |
| Benzyl Dihydrogen Phosphate | >98% Purity (CAS 1623-07-0) | -20°C (Desiccated) |
| Assay Buffer (Alkaline) | 100 mM Glycine-NaOH, 1 mM MgCl₂, 0.1 mM ZnCl₂, pH 10.4 | 4°C |
| Assay Buffer (Neutral/Acid) | 50 mM Bis-Tris or Citrate, 1 mM DTT, pH 6.0–7.5 | 4°C |
| Phosphate Standard | 1 mM KH₂PO₄ (NIST Traceable) | Room Temp |
| Malachite Green Reagent | Commercial formulation (e.g., Sigma MAK307 or equivalent) | 4°C (Dark) |
Substrate Preparation (Stock Solution)
-
Concentration: 50 mM BnP[1]
-
Vehicle: Deionized Water (Milli-Q, 18.2 MΩ)
-
Protocol: Dissolve 94 mg of Benzyl Dihydrogen Phosphate (MW: 188.12 g/mol ) in 10 mL of water. Vortex until clear.
-
Note: Unlike pNPP, BnP is stable in water and does not require immediate protection from light, though storage at -20°C is recommended for long-term stability.
Experimental Protocol
Workflow Visualization
The following diagram outlines the logical flow of the assay, including critical decision points for troubleshooting.
Figure 1: Step-by-step workflow for the Benzyl Dihydrogen Phosphate hydrolysis assay using Malachite Green detection.
Step-by-Step Procedure (96-Well Plate Format)
Step 1: Standard Curve Preparation [2]
-
Prepare a dilution series of Phosphate Standard (
) in the specific Assay Buffer being used. -
Pipette
of each standard into the plate.
Step 2: Enzyme Reaction
-
Blank: Add
of Assay Buffer to "No Enzyme" control wells. -
Sample: Add
of Enzyme solution (diluted to optimal activity range) to sample wells. -
Initiation: Add
of 2x BnP Substrate Solution (prepared from stock) to all wells (Final reaction volume = ). -
Incubation: Incubate at
for 15–30 minutes.-
Critical: Ensure the reaction remains linear. Do not exceed
substrate hydrolysis to maintain initial velocity ( ) conditions.
-
Step 3: Detection (Quenching)
-
Add
of Malachite Green Reagent to all wells.-
Note: The low pH of the Malachite Green reagent typically quenches the enzymatic reaction immediately.
-
-
Incubate at room temperature for 15–20 minutes for color development.
-
Shake the plate gently to remove bubbles.
Step 4: Measurement
-
Measure Absorbance at 620 nm (or 650 nm depending on the specific Malachite Green formulation).
-
Subtract the "No Enzyme" Blank absorbance from all sample readings.
Data Analysis & Validation
Calculation of Specific Activity
Activity is calculated based on the release of Phosphate (
- : Absorbance of Sample - Absorbance of Blank.
-
Slope : Derived from the Phosphate Standard Curve (
).
Kinetic Constants (Example Data Structure)
When comparing BnP to pNPP, expect higher
| Parameter | pNPP (Reference) | Benzyl Phosphate (BnP) | Interpretation |
| Detection | Direct (405 nm) | Indirect ( | BnP requires coupled assay. |
| Leaving Group pKa | 7.1 (p-Nitrophenol) | 15.4 (Benzyl Alcohol) | BnP probes chemical step limits. |
| Lower affinity often observed for alkyl phosphates. | |||
| Sensitivity | Moderate | High (with Malachite Green) | Useful for low-activity mutants. |
Troubleshooting & Controls
Interference Check
Phosphate contamination is the primary enemy of this assay.
-
Glassware: Use only acid-washed glassware or virgin plastic.
-
Buffers: Avoid PBS (Phosphate Buffered Saline). Use Tris, HEPES, or Glycine.
-
Enzyme Prep: If the enzyme was stored in PBS, dialysis or desalting columns (e.g., Zeba Spin) are mandatory before the assay.
High Background
If the "No Enzyme" blank is green (
-
Check water purity (Must be
). -
BnP substrate may have hydrolyzed spontaneously over long storage. Prepare fresh stock.
-
Free phosphate in the BSA or buffer additives.
References
-
O'Brien, P.J.[3][2][4] & Herschlag, D. (2002). Alkaline Phosphatase Revisited: Hydrolysis of Alkyl Phosphates. Describes the mechanistic use of alkyl phosphates vs aryl phosphates. (Contextual grounding based on standard enzymology literature).
-
PubChem. Benzyl Dihydrogen Phosphate Compound Summary (CAS 1623-07-0).[5] National Library of Medicine. Available at: [Link]
-
ScienCell. Phosphatase Assay Kit Protocols. Available at: [Link]
Application Note: Site-Specific Phosphorylation with Benzyl Dihydrogen Phosphate
This Application Note and Protocol guide details the use of Benzyl Dihydrogen Phosphate (BnDHP) for site-specific chemical phosphorylation. This reagent is a critical tool in organic synthesis and chemical biology for generating phosphorylated small molecules, prodrugs (e.g., fosaprepitant intermediates), and phosphopeptides.
Introduction & Principle
Phosphorylation is a ubiquitous modification regulating protein function, signal transduction, and drug solubility.[1] While enzymatic phosphorylation is potent, it lacks the scalability and precise regiocontrol required for synthetic drug development. Benzyl Dihydrogen Phosphate (BnOPO₃H₂) serves as a versatile, mono-protected phosphate building block.
Unlike dibenzyl phosphate (which yields triesters), benzyl dihydrogen phosphate contains two acidic protons and one benzyl ester. This unique structure allows for:
-
Controlled Synthesis of Phosphodiesters: It reacts with alcohols to form stable phosphodiester intermediates, retaining one acidic proton for salt formation or further functionalization.
-
Orthogonal Deprotection: The benzyl group is selectively removed via catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions, preserving acid-labile groups (e.g., Boc, t-Butyl) often present in complex biomolecules.
-
Activation Flexibility: It can be activated via carbodiimides (DCC) or converted into highly reactive phosphorimidazolides for difficult couplings (e.g., pyrophosphate synthesis).
Mechanism of Action
The protocol relies on the activation of the phosphate monoester to create an electrophilic phosphorus center, followed by nucleophilic attack by the target hydroxyl group (R-OH).
Reaction Pathway[2][3][4]
-
Activation: BnDHP reacts with an activating agent (e.g., CDI or DCC) to form an activated intermediate (Phosphorimidazolide or O-acylisourea).
-
Coupling: The target alcohol (R-OH) attacks the phosphorus, displacing the leaving group.
-
Deprotection: The benzyl group is cleaved by palladium-catalyzed hydrogenolysis, yielding the free phosphate monoester or diester.
Figure 1: Mechanistic pathway for phosphorylation using Benzyl Dihydrogen Phosphate via activation and hydrogenolytic deprotection.
Experimental Protocols
Method A: Phosphorimidazolide Activation (Recommended for High Fidelity)
This method is preferred for synthesizing phosphodiesters or pyrophosphates due to mild conditions and reduced side reactions compared to DCC.
Reagents & Materials
| Component | Specification | Role |
| Benzyl Dihydrogen Phosphate | >98% Purity, Anhydrous | Phosphorylating Agent |
| 1,1'-Carbonyldiimidazole (CDI) | Reagent Grade | Activator |
| Target Alcohol (R-OH) | Dry, protected if polyol | Nucleophile |
| DMF / DMSO | Anhydrous (<50 ppm H₂O) | Solvent |
| Palladium on Carbon (Pd/C) | 10% loading | Hydrogenolysis Catalyst |
| TEAB Buffer | 1M Triethylammonium bicarbonate | Purification Buffer |
Step-by-Step Procedure
1. Activation (Formation of Phosphorimidazolide):
-
Dissolve Benzyl Dihydrogen Phosphate (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (Argon/Nitrogen).
-
Add CDI (1.1 equiv) in one portion.
-
Stir at room temperature for 1–2 hours. Note: CO₂ evolution indicates reaction progress.
-
Checkpoint: Verify formation of the phosphorimidazolide intermediate by ³¹P NMR (shift typically ~ -6 to -10 ppm relative to H₃PO₄).
2. Coupling:
-
Add the Target Alcohol (R-OH) (0.8–1.0 equiv) directly to the reaction mixture.
-
Tip: If the alcohol is valuable/scarce, use excess activated phosphate (1.5–2.0 equiv).
-
-
Add a catalyst if the alcohol is sterically hindered: 1H-Tetrazole or ZnCl₂ (0.5 equiv) can accelerate coupling.
-
Stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS.
-
Quench: Add MeOH (1 mL) to destroy excess activated phosphate.
-
Workup: Evaporate solvent under reduced pressure. Partition residue between EtOAc and dilute HCl (or TEAB buffer for acid-sensitive compounds). Dry organic layer (Na₂SO₄) and concentrate.
3. Deprotection (Catalytic Hydrogenolysis):
-
Dissolve the Benzyl Phosphodiester intermediate in MeOH or MeOH/H₂O (1:1).
-
Add 10% Pd/C (10–20% by weight of substrate). Caution: Pd/C is pyrophoric; add under inert gas flow.
-
Purge system with Hydrogen gas (H₂) (balloon pressure is sufficient).
-
Stir vigorously for 2–4 hours at RT.
-
Filtration: Filter through a Celite pad to remove the catalyst.[2] Wash pad with MeOH.
-
Isolation: Concentrate filtrate to yield the final phosphorylated product (R-O-PO₃H₂).
Method B: Carbodiimide (DCC) Coupling
Suitable for robust substrates where acidic byproducts are not a concern.
-
Mix: Combine Benzyl Dihydrogen Phosphate (1.2 equiv) and Target Alcohol (1.0 equiv) in anhydrous Pyridine.
-
Activate: Add DCC (Dicyclohexylcarbodiimide, 1.5 equiv).
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight. Precipitated DCU (dicyclohexylurea) will form.
-
Workup: Filter off DCU. Add water to hydrolyze any pyrophosphates formed. Extract and purify the benzyl ester before hydrogenolysis (as in Method A).
Data Analysis & Quality Control
Expected NMR Signatures
| Nucleus | Signal Characteristic | Interpretation |
| ³¹P NMR | ~ -0.5 ppm (s) | Free Benzyl Dihydrogen Phosphate |
| ³¹P NMR | ~ -6 to -10 ppm | Activated Phosphorimidazolide |
| ³¹P NMR | ~ -1 to -3 ppm | Benzyl Phosphodiester (Coupled Product) |
| ¹H NMR | ~ 7.35 ppm (m, 5H) | Benzyl aromatic protons (Present in intermediate) |
| ¹H NMR | ~ 5.0 ppm (d, 2H) | Benzylic -CH₂- protons (Coupled to P) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in reagents | Ensure strict anhydrous conditions; dry BnDHP over P₂O₅. |
| Side Products (Pyrophosphates) | Excess activator | Reduce CDI/DCC stoichiometry; add alcohol slowly. |
| Incomplete Deprotection | Catalyst poisoning | Use fresh Pd/C; ensure Sulfur is absent from substrate. |
| Product Hydrolysis | Acidic workup | Use TEAB buffer (pH 7.5) during purification instead of acid. |
References
-
Jessop, T. C., et al. (2021). "Phosphoric Acid and Derivatives (Update 2021)." Science of Synthesis. Thieme. Link
- Mechanistic grounding for phosphorimidazolide activation and benzyl phosph
-
Perich, J. W. (2001). "The synthesis of phosphopeptides." Peptide Science. Link
- Detailed review of phosphate protection str
-
BenchChem Application Note. (2025). "Catalytic Hydrogenolysis for N-Benzyl Deprotection." Link
- Standard protocols for Pd/C hydrogenolysis applicable to benzyl phosph
-
Watanabe, Y., et al. (2015). "A Convenient Method for Phosphorylation Using Triallyl Phosphite."[3] Tetrahedron Letters. Link
- Comparative analysis of phosphorylation reagents including benzyl deriv
Sources
Application Note: Benzyl Dihydrogen Phosphate in Phosphopeptide Synthesis
[1][2][3]
Introduction & Strategic Utility
Phosphopeptides are critical tools for studying signal transduction, kinase specificity, and protein-protein interactions.[1] The synthesis of these molecules requires robust phosphate protecting groups that remain stable during peptide assembly but can be removed orthogonally.
Benzyl Dihydrogen Phosphate (CAS: 1623-08-1) serves as a pivotal phosphorylating reagent. Unlike highly reactive phosphorochloridates, it offers a controlled activation pathway, primarily used to generate Monobenzyl Phosphate Esters .
Key Advantages:
-
Orthogonality: The benzyl (Bzl) group is stable to TFA (trifluoroacetic acid), making it compatible with Boc-SPPS protocols where repetitive TFA treatments remove N-terminal protection.
-
Suppression of
-Elimination: In phosphoserine and phosphothreonine synthesis, the monobenzyl ester reduces the acidity of the -proton compared to free phosphates, thereby mitigating base-catalyzed -elimination (dehydroalanine formation). -
Versatile Activation: Can be activated via carbodiimides (DCC) or carbonyldiimidazole (CDI) to form reactive phosphorimidazolides.
Chemical Mechanism & Workflow[5]
The utilization of BnH₂PO₄ typically follows a three-stage workflow: Activation , Coupling , and Integration .
Mechanism of Action[6][7][8]
-
Activation: BnH₂PO₄ is converted into an active phosphorylating species (e.g., Benzyl Phosphorimidazolide) using CDI.
-
Phosphorylation: The active species attacks the hydroxyl side chain of an N-protected amino acid (e.g., Boc-Ser-OBzl).
-
Deprotection: The resulting construct is selectively deprotected at the C-terminus to yield the building block ready for SPPS.
Figure 1: Mechanistic pathway for converting Benzyl Dihydrogen Phosphate into a reactive building block.
Detailed Protocol: Synthesis of Boc-Ser(PO₃Bzl)-OH
This protocol describes the synthesis of a phosphoserine building block compatible with Boc-SPPS.
Materials Required[1][3][5][6][9][10][11]
-
Reagent: Benzyl dihydrogen phosphate (BnH₂PO₄).
-
Substrate: Boc-Ser-ONbz (Boc-Serine 4-nitrobenzyl ester) or Boc-Ser-OMaq (Anthraquinone ester) for carboxyl protection.
-
Activator: 1,1'-Carbonyldiimidazole (CDI) or DCC.
-
Solvent: Anhydrous DMF or Pyridine.
-
Catalyst: 4-Nitrobenzyl cleavage reagent (e.g., Zn/AcOH or H₂/Pd depending on orthogonality).
Step-by-Step Methodology
Phase 1: Preparation of Benzyl Phosphorimidazolide
Note: Moisture sensitivity is high. Perform under inert atmosphere (Ar/N₂).
-
Dissolution: Dissolve 1.0 eq of Benzyl dihydrogen phosphate in anhydrous DMF (0.2 M concentration).
-
Activation: Add 1.1 eq of CDI. Stir at room temperature for 1 hour.
-
Observation: Evolution of CO₂ gas indicates successful activation.
-
-
Removal of Imidazole: Add a stoichiometric amount of methanol (optional) or proceed directly if excess CDI is minimized. Best practice: Use the activated solution immediately.
Phase 2: Phosphorylation of Serine
-
Coupling: Add 0.8 eq of the N-protected serine ester (e.g., Boc-Ser-ONbz) to the reaction mixture.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Monitoring: Monitor by TLC (Chloroform/Methanol/Acetic Acid, 9:1:0.1). Look for the disappearance of the starting alcohol.
-
Workup:
-
Evaporate DMF under reduced pressure.
-
Redissolve residue in Ethyl Acetate.
-
Wash with 1M KHSO₄ (3x), Brine (2x).
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography on silica gel.[2]
-
Phase 3: Selective Carboxyl Deprotection
Target: Convert Boc-Ser(PO₃Bzl)-ONbz
-
Hydrogenolysis (if using Nitrobenzyl ester): Dissolve intermediate in MeOH/AcOH. Add Pd/C (10% w/w). Stir under H₂ (1 atm) for 1–2 hours.
-
Caution: Prolonged hydrogenolysis will cleave the Phosphate-Benzyl ester. Monitor closely to cleave only the Carboxyl-Nitrobenzyl ester (which is more labile under specific conditions) or use Zn/Acetic Acid if the substrate is 2,2,2-trichloroethyl ester.
-
Alternative: Use Methyl ester for carboxyl protection and saponify with LiOH (risk of
-elimination is high; enzymatic hydrolysis is preferred).
-
Application in Solid Phase Peptide Synthesis (SPPS)[12][13]
Once the Boc-Ser(PO₃Bzl)-OH building block is synthesized, it is integrated into the peptide chain.
Protocol for Boc-Mode SPPS
Context: Boc chemistry is preferred for Bzl-protected phosphates because the Bzl group withstands the repetitive TFA treatments used to remove Boc groups.
-
Coupling Reagent: Use DIC/HOBt or HBTU/DIEA .
-
Ratio: Use 3-fold excess of the phosphopeptide building block.
-
-
Coupling Time: Extend coupling time to 2–4 hours due to the steric bulk of the phosphate group.
-
Boc Deprotection: Treat resin with 50% TFA in DCM (2 x 1 min, 1 x 30 min).
-
Note: The Monobenzyl phosphate remains intact.
-
-
Final Cleavage & Global Deprotection:
-
Reagent: HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).[3]
-
Mechanism: Strong acid cleavage removes the Benzyl group from the phosphate and cleaves the peptide from the resin simultaneously.
-
Scavengers: Add p-cresol and dimethyl sulfide to prevent carbocation re-attachment.
-
Comparison of Strategies
| Feature | Boc-SPPS (Bzl Phosphate) | Fmoc-SPPS (Monobenzyl Phosphate) | Global Phosphorylation |
| Phosphate Protection | Benzyl (Bzl) | Monobenzyl (Bzl) | None (Post-synthetic) |
| N-Term Protection | Boc (Acid Labile) | Fmoc (Base Labile) | Fmoc/Boc |
| Phosphate Stability | Stable to TFA | Stable to Piperidine (mostly)* | N/A |
| Final Cleavage | HF (Harsh) | TFA (Mild) | TFA |
| Risk of | Low (Acidic conditions) | High (Piperidine is basic) | Low |
*Note: In Fmoc synthesis, monobenzyl phosphates can degrade during piperidine treatment. DBU/Piperidine cocktails or non-base cleavage (e.g., F- ion) strategies are sometimes required, or the use of "Post-Assembly" phosphorylation.
Troubleshooting & Optimization
Preventing -Elimination
The conversion of Phosphoserine to Dehydroalanine is the most common failure mode.
-
Cause: Base-catalyzed abstraction of the
-proton. -
Solution:
-
Avoid prolonged exposure to bases (Piperidine) if using Fmoc chemistry.
-
Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with HOBt instead of Piperidine for Fmoc removal if elimination is observed.
-
Strictly control temperature (keep
C).
-
Racemization Control
Activation of the carboxyl group of a phosphoamino acid is prone to racemization.
-
Solution: Use HOBt or HOAt as an additive during the coupling step. Avoid pre-activation times longer than 2-3 minutes.
Synthesis Workflow Diagram
Figure 2: Decision tree for integrating Benzyl Phosphate building blocks into peptide synthesis workflows.
References
-
Wakamiya, T., et al. (1994). "Efficient Procedure for Synthesis of Phosphopeptides through the Benzyl Phosphate-Protection by the Boc Mode Solid-Phase Method." Chemistry Letters.
-
Perich, J. W. (1997). "Synthesis of Phosphopeptides using Modern Chemical Approaches." Methods in Enzymology.
-
BenchChem. (2025).[4] "The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups."
-
Thieme Chemistry. (2021).[5] "Phosphoric Acid and Derivatives (Update 2021)." Science of Synthesis.
Troubleshooting & Optimization
Technical Support Center: Benzyl Dihydrogen Phosphate (BnDHP) Optimization
Topic: Optimizing reaction conditions for benzyl dihydrogen phosphate Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Application Support Hub. This guide addresses the synthesis, purification, and stability challenges associated with Benzyl Dihydrogen Phosphate (CAS 1623-07-0) . It is designed for researchers requiring high-purity phosphate monoesters for phosphorylation reactions or prodrug synthesis.[1]
🔬 Module 1: Synthesis Optimization & Selectivity
Core Challenge: Controlling the reactivity of Phosphorus Oxychloride (
Q: How do I prevent the formation of dibenzyl phosphate byproducts?
A: The formation of poly-benzylated species is statistically driven by the ratio of alcohol to phosphorylating agent.
-
Stoichiometry Control: You must use an excess of
(typically 1.2 to 1.5 equivalents) relative to benzyl alcohol.[1] If you use a 1:1 ratio or excess alcohol, the highly reactive dichlorophosphate intermediate ( ) will rapidly react with a second molecule of benzyl alcohol to form the diester. -
Order of Addition: Always add the Benzyl Alcohol (mixed with base) TO the
solution . This ensures that the alcohol always encounters a high concentration of , statistically favoring the mono-substitution. -
Temperature: Maintain the reaction at -10°C to 0°C during addition. Higher temperatures increase the kinetic energy of the system, reducing the selectivity between the first and second chloride displacements.
Q: Which base should I use, and why is it critical?
A: A non-nucleophilic organic base is required to scavenge the HCl generated.
-
Recommendation: Triethylamine (TEA) or Pyridine .[1]
-
Mechanism: The base neutralizes the HCl, which prevents acid-catalyzed degradation of the product. However, the base hydrochloride salt (e.g.,
) will precipitate in non-polar solvents (like ether or toluene), which can physically trap reagents. -
Solvent Choice: Use dry Diethyl Ether or THF .[1] Ether is often preferred because the amine salts precipitate cleanly, allowing for easy filtration before hydrolysis.[1]
Workflow Visualization: Selective Synthesis
Caption: Kinetic control strategy for mono-ester synthesis. Note the critical "Inverse Addition" step.
🧪 Module 2: Workup & Purification
Core Challenge: The P-O-C bond in benzyl phosphates is acid-labile.[1] Improper quenching leads to hydrolysis of the benzyl group, yielding phosphoric acid and benzyl alcohol.
Q: My product is an oil/gum instead of a solid. How do I crystallize it?
A: Pure Benzyl Dihydrogen Phosphate is a solid with a melting point of 94–96°C .[1] If you have an oil, it likely contains residual benzyl alcohol, solvent, or phosphoric acid.
-
Protocol:
-
Acid/Base Extraction: Dissolve crude in saturated Sodium Bicarbonate (
).[1] The mono-ester forms a water-soluble sodium salt.[1] Extract with ether to remove non-acidic impurities (benzyl alcohol, dibenzyl phosphate).[1] -
Acidification: Carefully acidify the aqueous layer with cold dilute HCl to pH ~1-2.[1]
-
Extraction: Extract immediately with Ethyl Acetate.
-
Crystallization: Dry the organic layer, concentrate, and induce crystallization using Ether/Ligroin or Ether/Hexane .[1]
-
Q: Why is the yield low after aqueous workup?
A: You likely suffered from acid-catalyzed hydrolysis during the quench.[1]
-
The Mechanism: The benzyl cation is relatively stable.[1] In warm acidic water, the ester bond cleaves via an
-like pathway. -
The Fix:
-
Perform the quench on Ice .
-
Do not allow the acidic aqueous phase to stand for long periods.[1]
-
Keep the temperature below 10°C until the pH is neutralized or the product is extracted.
-
📉 Module 3: Stability & Storage
Core Challenge: Long-term degradation via auto-catalysis.[1]
Q: Can I store BnDHP in solution?
A: It is not recommended to store the free acid in protic solvents (methanol, water) for extended periods.
-
Solid State: Store as a dry solid at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
Auto-catalysis: As a strong acid itself, BnDHP can catalyze its own decomposition if moisture is present.[1]
-
Alternative: If stability is a major issue, convert it to the Cyclohexylamine salt or Disodium salt . These salts are indefinitely stable at room temperature and can be converted back to the free acid using a cation exchange resin (e.g., Dowex H+) immediately before use.
Troubleshooting Logic Tree
Caption: Decision matrix for common synthetic failures.
📊 Summary of Physicochemical Properties
| Property | Value | Relevance |
| CAS Number | 1623-07-0 | Verification of identity.[2] |
| Molecular Weight | 188.12 g/mol | Calculation of stoichiometry.[1] |
| Melting Point | 94–96°C | Purity indicator (Sharp mp = Pure).[1] |
| Solubility | Soluble in Alcohol, EtOAc; Mod.[1] Soluble in Water | Critical for extraction strategy.[1] |
| pKa | ~1.5 - 2.0 (First ionization) | Strong acid; requires base for neutralization.[1] |
📚 References
-
Preparation of Benzyl Phosphates via POCl3 : Methodology for the synthesis of mixed alkyl benzyl phosphates and optimization of stoichiometry.
-
Source:
-
-
Physical Properties of Benzyl Dihydrogen Phosphate : Melting point and solubility data for CAS 1623-07-0.
-
Source:
-
-
Hydrolysis Mechanisms of Phosphate Esters : Discussion on the stability of benzyl esters in acidic conditions and SN1 pathways.
-
Source:
-
-
Selective Deprotection Strategies : Use of TMSBr and Hydrogenolysis for benzyl phosphate cleavage.[1]
-
Source:
-
Sources
Purification strategies for benzyl dihydrogen phosphate products
Technical Support & Troubleshooting Center
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Benzyl Dihydrogen Phosphate (BnDHP) Purification Strategies
Welcome to the Purification Center
Benzyl dihydrogen phosphate (BnDHP) is a deceptive molecule. While structurally simple, its amphiphilic nature (a lipophilic benzyl tail fused to a hydrophilic phosphate head) creates unique purification challenges. It is prone to disproportionation (forming dibenzyl species), hydrolysis (loss of the benzyl group), and the notorious "oiling out" phenomenon during crystallization.
This guide is not a textbook; it is a decision engine designed to salvage your product based on your specific impurity profile and scale.
PART 1: The Strategy Selector (Triage)
Before starting, you must characterize your crude mixture.[1] Is your main impurity unreacted alcohol, the dibenzyl byproduct, or inorganic acid? Use this logic flow to select your protocol.
Figure 1: Strategic decision tree for selecting the optimal purification workflow based on impurity profile and scale.
PART 2: Troubleshooting Guides & Protocols
Protocol A: The "pH Switch" (Liquid-Liquid Extraction)
Target: Removal of Dibenzyl Phosphate and Benzyl Alcohol.
Mechanism: Exploits the acidity difference. BnDHP has two acidic protons (
The Problem: At neutral pH, both mono- and diesters are ionized. You cannot separate them easily. The Fix: You must exploit the hydrophilicity of the dianion vs. the monoanion, or the solubility of the free acid.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .
-
The Basic Wash (Removal of Alcohol):
-
Extract with saturated NaHCO₃ (pH ~8.5).
-
Chemistry: BnDHP becomes a dianion (
). Dibenzyl phosphate becomes a monoanion. Benzyl alcohol remains neutral. -
Action: Keep the Aqueous Layer . Discard the Organic Layer (contains Benzyl Alcohol).
-
-
The Acidic Back-Extraction (Differentiation):
-
Acidify the aqueous layer carefully with cold 2M HCl to pH ~1.0.
-
Chemistry: Both phosphates return to protonated forms.
-
Extract immediately with Diethyl Ether (Et₂O) or fresh EtOAc.
-
Differentiation: Monobenzyl phosphate is significantly more water-soluble than the lipophilic Dibenzyl phosphate.
-
Critical Step: Wash the organic extract with a small volume of cold water. This removes residual H₃PO₄.
-
-
Drying: Dry over Na₂SO₄ and concentrate in vacuo at <30°C (prevent hydrolysis).
Scientist’s Note: If you still see Dibenzyl phosphate, switch to Protocol B .
Protocol B: The "Secret Weapon" (Cyclohexylamine Salt Crystallization)
Target: High purity (>99%), removal of stubborn isomers, fixing "oiling out." Mechanism: Phosphate esters often form oils as free acids. Converting them to crystalline salts (specifically Cyclohexylamine or Dicyclohexylamine) creates a rigid lattice that excludes impurities.
The Protocol:
-
Preparation: Dissolve crude BnDHP in Ethanol (absolute) .
-
Salt Formation:
-
Add Cyclohexylamine (CHA) dropwise.
-
Stoichiometry: Add 1.05 equivalents relative to BnDHP.
-
Observation: The solution will warm up (exothermic).
-
-
Crystallization:
-
Add Diethyl Ether or Acetone slowly until the solution turns slightly cloudy (turbidity point).
-
Store at 4°C overnight.
-
Result: White, lustrous plates of BnDHP-CHA salt will form.
-
-
Recovery of Free Acid (Optional):
-
If you need the free acid, dissolve the salt in water, acidify with cation exchange resin (Dowex 50W-X8, H+ form) or extract with EtOAc/HCl as in Protocol A.
-
Data Table: Solvent Systems for Salt Crystallization
| Salt Type | Solvent 1 (Dissolver) | Solvent 2 (Anti-solvent) | Success Rate | Notes |
| Cyclohexylamine | Ethanol | Acetone/Ether | High | Best for general purification. |
| Barium | Water | Ethanol | Medium | Good for removing inorganic phosphate. |
| Aniline | Benzene/Toluene | Petroleum Ether | Low | Toxic; historical method only. |
Protocol C: Chromatographic Resolution
Target: Small scale (<1g), analytical purity.
The Issue: Phosphate groups interact strongly with silica, leading to severe peak tailing (streaking). The Fix: You must suppress ionization or use Ion Exchange.
Method 1: Reverse Phase HPLC
-
Column: C18 (ODS).
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA or 10mM Ammonium Acetate .
-
Why: Acid (TFA) keeps the phosphate protonated, reducing interaction with silanols. Buffer (Ammonium) ensures a consistent ionization state.
Method 2: Anion Exchange (SAX)
-
Resin: Strong Anion Exchange (Quaternary Ammonium).
-
Loading: Load at pH 7 (Dianion state).
-
Elution Gradient: Increasing ionic strength (e.g., 0.1M to 1.0M NH₄HCO₃).
-
Logic: Monobenzyl phosphate (Charge -2) binds tighter than Dibenzyl phosphate (Charge -1). Dibenzyl elutes first; Monobenzyl elutes later.
PART 3: FAQ & Troubleshooting
Q1: My product is "oiling out" instead of crystallizing. What is happening? A: This is the most common failure mode. It occurs because the melting point of the solvated product is lower than the boiling point of your solvent, or impurities are disrupting the lattice.
-
Immediate Fix: Do not cool rapidly. Re-heat to dissolve the oil, add a "seed" crystal (if available), and cool extremely slowly (1°C/min).
-
Strategic Fix: Switch to Protocol B (Salt Formation). Salts have much higher melting points and crystallize readily.
Q2: I see a new impurity appearing after evaporation. Is it decomposing? A: Likely, yes. Benzyl phosphates are sensitive to acid-catalyzed hydrolysis, especially when concentrated and warm.
-
Prevention: Never heat the water bath above 35°C during rotary evaporation.
-
Storage: Store the product as the Cyclohexylamine salt or Sodium salt at -20°C. The free acid is less stable.
Q3: How do I remove trace inorganic phosphoric acid (H₃PO₄)? A: H₃PO₄ is very water-soluble.
-
Technique: Dissolve your product in EtOAc and wash with Brine (saturated NaCl). The "Salting Out" effect drives the organic phosphate into the organic layer, while the highly polar H₃PO₄ stays in the brine/water phase.
References
-
PubChem. Benzyl dihydrogen phosphate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. (Mechanisms of benzyl cleavage and stability). Available at: [Link]
-
Williams, R. pKa Data Compilation.[2][3] (pKa values for phosphoric acid esters). Available at: [Link]
Sources
Mastering Benzyl Dihydrogen Phosphate Phosphorylation: A Technical Guide to Preventing Side Product Formation
For Immediate Use by Research, Scientific, and Drug Development Professionals
This technical support guide, curated by our senior application scientists, provides in-depth troubleshooting for challenges encountered during phosphorylation reactions using benzyl dihydrogen phosphate. Our goal is to equip researchers with the expertise to anticipate and prevent the formation of common side products, ensuring the integrity and yield of their target phosphorylated molecules.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses the most prevalent issues observed during the phosphorylation of alcohols with benzyl dihydrogen phosphate.
FAQ 1: My reaction is sluggish or incomplete, and I'm observing unreacted starting material. What are the likely causes and solutions?
Incomplete reactions are often a result of insufficient activation of the phosphate, poor solubility of reagents, or the presence of moisture.
-
Causality: The hydroxyl group of an alcohol is a relatively poor nucleophile and requires the phosphate to be activated for the reaction to proceed efficiently. Benzyl dihydrogen phosphate itself is not reactive enough for direct phosphorylation. Activating agents, such as carbodiimides (e.g., DCC, EDC), are commonly used to form a more reactive phosphodiester intermediate.[1] Furthermore, the presence of water can consume the activating agent and hydrolyze the activated phosphate intermediate, halting the reaction.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. The presence of water can lead to the hydrolysis of activated intermediates.
-
Optimize Activating Agent Stoichiometry: Typically, 1.1 to 1.5 equivalents of the activating agent are sufficient. Excess activating agent can sometimes lead to side reactions.
-
Solvent Choice: Ensure all reactants, particularly the alcohol and benzyl dihydrogen phosphate, are fully dissolved. Pyridine is a common solvent as it also acts as a base to neutralize the liberated acid. For less soluble substrates, co-solvents like DMF or DCM may be necessary.
-
Temperature: While many phosphorylations are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive sluggish reactions to completion. However, be aware that higher temperatures can also promote side reactions.[2]
-
FAQ 2: I'm observing a significant amount of a byproduct that I suspect is tetrabenzyl pyrophosphate. How can I confirm this and prevent its formation?
The self-condensation of benzyl dihydrogen phosphate to form tetrabenzyl pyrophosphate is a common side reaction, particularly when using activating agents.[1][3][4]
-
Causality: Activating agents like dicyclohexylcarbodiimide (DCC) can react with two molecules of benzyl dihydrogen phosphate, leading to the formation of a pyrophosphate linkage. This is more likely to occur if the concentration of the phosphorylating agent is high relative to the alcohol, or if the alcohol is a poor nucleophile.
-
Confirmation:
-
³¹P NMR Spectroscopy: This is the most definitive method. Benzyl dihydrogen phosphate will have a characteristic chemical shift. The corresponding pyrophosphate will appear as a distinct peak, typically downfield.
-
Mass Spectrometry: Analysis of the crude reaction mixture can reveal a mass corresponding to tetrabenzyl pyrophosphate.
-
-
Prevention Strategies:
-
Order of Addition: Add the activating agent slowly to a solution of the alcohol and benzyl dihydrogen phosphate. This ensures that the activated phosphate has a higher probability of reacting with the alcohol rather than another molecule of the phosphate.
-
Stoichiometry Control: Use a slight excess of the alcohol relative to the benzyl dihydrogen phosphate if the starting material is readily available.
-
Lower Concentration: Running the reaction at a lower concentration can disfavor the bimolecular self-condensation reaction.
-
Section 2: Understanding and Preventing Key Side Products
A deeper understanding of the potential side reactions is critical for proactive experimental design.
Issue 1: Formation of Benzyl Byproducts
-
Side Product: Benzyl alcohol, dibenzyl ether.
-
Mechanism: During the reaction or workup, the benzyl protecting groups can be partially cleaved, especially under acidic or basic conditions. The liberated benzyl cation can then be trapped by water to form benzyl alcohol or react with another benzyl alcohol molecule to form dibenzyl ether. Oxidative conditions can also lead to the formation of benzoic acid and benzoic esters.[5]
-
Prevention:
-
pH Control: Maintain a neutral to slightly basic pH during the reaction and workup. The use of a non-nucleophilic base like pyridine is often beneficial.
-
Mild Workup Conditions: Avoid strong acids or bases during extraction and purification.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Issue 2: Over-Phosphorylation and Formation of Tribenzyl Phosphate
-
Side Product: Tribenzyl phosphate.
-
Mechanism: While benzyl dihydrogen phosphate is the intended reagent, commercial sources may contain dibenzyl phosphate as an impurity.[1][4] If the reaction conditions are forcing, or if a highly reactive activating agent is used, the remaining hydroxyl group on the phosphate can be benzylated by a benzyl source in the reaction mixture (e.g., from decomposition of another reagent).
-
Prevention:
-
Reagent Purity: Use high-purity benzyl dihydrogen phosphate. If necessary, it can be recrystallized.
-
Control of Reaction Conditions: Avoid excessive heating and prolonged reaction times.
-
Choice of Activating Agent: Use the mildest activating agent that is effective for the desired transformation.
-
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Phosphorylation of a Primary Alcohol using Benzyl Dihydrogen Phosphate and DCC
-
Preparation: Under an inert atmosphere, dissolve the primary alcohol (1.0 equiv) and benzyl dihydrogen phosphate (1.2 equiv) in anhydrous pyridine (0.1-0.5 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 equiv) in anhydrous pyridine dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid solution), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Troubleshooting Reaction Parameters
| Parameter | Potential Issue | Recommended Action |
| Temperature | Low temperature may lead to incomplete reaction. High temperature can promote side reactions. | Start at room temperature. Gentle heating (40-50 °C) may be applied for sluggish reactions.[2] |
| Solvent | Poor solubility of reagents. | Use pyridine as a base and solvent. Consider co-solvents like DMF or DCM for solubility issues. |
| Activating Agent | Insufficient activation or side reactions from excess agent. | Use 1.1-1.5 equivalents of DCC or EDC. Add slowly to the reaction mixture. |
| Moisture | Hydrolysis of activated intermediates and deactivation of reagents. | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |
| pH | Cleavage of benzyl protecting groups. | Maintain neutral to slightly basic conditions. Use pyridine as a base. |
Section 4: Visualizing Reaction Pathways
Diagram 1: Desired Phosphorylation Pathway
Caption: Formation pathways for common side products.
References
-
Huters, A. D., et al. (2021). Development of a Scalable Synthesis of Foslevodopa, a Levodopa Phosphate Prodrug. Organic Letters, 23(24), 9474–9479. Available at: [Link]
-
Nelson, T. D., et al. (2003). Tetrabenzyl Pyrophosphate. Organic Syntheses, 80, 173. Available at: [Link]
-
Silverberg, L. J., et al. (2021). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Organic Letters, 23(13), 5092–5097. Available at: [Link]
- Google Patents. (2022). Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate (CN114380859B).
- Google Patents. (2022). Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate (CN114380859A).
-
Zinner, H., & Wessely, F. (1951). Dealkylation and Debenzylation of Triesters of Phosphoric Acid. Phosphorylation of Hydroxy and Amino Compounds. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 82(1), 135-143. Available at: [Link]
-
Lazar, S., & Guillaumet, G. (2018). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 641-644. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]
-
Mbah, C. J. (2007). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. International Journal of Pharmacology, 3(1), 94-97. Available at: [Link]
-
Wikipedia. Pyrophosphate. Available at: [Link]
-
ResearchGate. (2019). Phosphorylation of benzyl alcohol in various solvents. Available at: [Link]
Sources
- 1. CN114380859B - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN114380859A - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Benzyl Dihydrogen Phosphate Methodologies
Topic: Catalyst Selection & Troubleshooting for Phosphorylation and Hydrogenolysis Audience: Pharmaceutical Researchers & Process Chemists
Introduction
Welcome to the Technical Support Center. You are likely working with Benzyl Dihydrogen Phosphate (BnOPO3H2) for one of two reasons:
-
Phosphorylation: You are using it as a phosphorylating agent to introduce a phosphate group onto a nucleophile (alcohol/amine).[1][2]
-
Deprotection: You are attempting to remove the benzyl group (hydrogenolysis) to reveal the free phosphate monoester.
This guide moves beyond generic textbook advice. It focuses on the kinetic bottlenecks and chemoselectivity issues inherent to these specific pathways.[2]
Part 1: Phosphorylation (The "Forward" Reaction)
Objective: Coupling Benzyl Dihydrogen Phosphate with an alcohol (R-OH) to form a phosphodiester.
The Challenge: Activation Energy
Benzyl dihydrogen phosphate is a stable monoester. It does not react spontaneously with alcohols. The P=O bond is highly stable, and the P-OH hydroxyls are poor leaving groups. You must convert the P-OH into a reactive electrophile using an activator (often mislabeled as a catalyst, though usually stoichiometric).
Catalyst/Activator Selection Matrix
| Method | Reagent/Catalyst | Best For... | Mechanism Note |
| Cramer Method | Trichloroacetonitrile (TCA) + Base (TEA/Pyridine) | Acid-sensitive substrates; Sterically hindered alcohols. | Forms a reactive imidoyl phosphate intermediate. |
| Steglich-Type | DCC or EDC + DMAP (Catalytic) | Robust substrates; Large scale. | Forms an O-acylisourea-like active ester. |
| Phosphonium | PyBOP + DIPEA | High-value APIs; Avoiding urea byproducts. | Forms a highly reactive OBt ester; avoids racemization in peptides. |
Troubleshooting Guide: Phosphorylation
Q: My yield is low (<40%) when coupling with a secondary alcohol using DCC. Why? A: This is likely due to the formation of the unreactive N-acylurea byproduct, which competes with the desired phosphorylation.
-
The Fix: Switch to PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). PyBOP forms a reactive benzotriazolyl ester that is less prone to rearrangement than the O-acylisourea intermediate formed by DCC.
-
Protocol Adjustment: Add 1.1 eq PyBOP and 2.5 eq DIPEA to the mixture of BnOPO3H2 and alcohol in DMF/DCM.
Q: I see significant hydrolysis of my product during workup. A: Benzyl phosphate diesters can be labile in acidic aqueous conditions.
-
The Fix: Avoid acidic washes. Quench the reaction with a bicarbonate solution and perform a quick extraction. If using TCA (trichloroacetonitrile), ensure anhydrous conditions; water competes aggressively with the alcohol for the imidoyl phosphate intermediate.
Mechanism Visualization: Activation Pathway
The following diagram illustrates the divergence between the Cramer (TCA) and Steglich (DCC) activation pathways.
Caption: Comparative activation pathways. Note the rearrangement risk (dashed line) in the DCC pathway, which is avoided by TCA or PyBOP.
Part 2: Hydrogenolysis (The "Reverse" Reaction)
Objective: Removing the benzyl group (Bn) to release the free phosphate (P-OH) using Heterogeneous Catalysis.
The Challenge: Catalyst Poisoning & Selectivity
Phosphate groups are notorious for binding strongly to metal surfaces, potentially poisoning the catalyst. Furthermore, if your molecule contains other aromatic rings, "over-reduction" (ring saturation) is a risk.
Catalyst Selection: Pd/C vs. Pearlman's
| Catalyst | Composition | Indication | Solvent Compatibility |
| Standard Pd/C | 5% or 10% Pd on Carbon | General deprotection. Best for preventing ring saturation. | MeOH, EtOH, THF, EtOAc.[3] |
| Pearlman's | 20% Pd(OH)₂ on Carbon | Difficult substrates; Sterically hindered ethers.[3] More active than Pd/C. | MeOH, EtOH, AcOH. |
Troubleshooting Guide: Hydrogenolysis
Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: You are likely experiencing phosphate poisoning . The free phosphate product binds to the Pd active sites, blocking further turnover.
-
The Fix (Solvent): Switch to Acetic Acid (AcOH) or add 1-5 equivalents of AcOH to your alcoholic solvent. Protonating the phosphate oxygen reduces its affinity for the palladium surface, facilitating desorption.
-
The Fix (Catalyst): Switch to Pearlman's Catalyst (Pd(OH)₂/C) .[4][5] It is generally more robust against poisoning for phosphate esters.
Q: I lost my other aromatic rings (saturation) during deprotection. A: This is "over-reduction," common with high-activity catalysts like Pd(OH)₂ or Pt.
-
The Fix: Switch to 5% Pd/C (specifically unreduced or "dry" variants if safety permits, though 50% wet is standard).
-
The Fix (Solvent): Use Ethyl Acetate (EtOAc) or Toluene instead of Methanol. Protic solvents (MeOH) accelerate hydrogenation; aprotic solvents slow it down, increasing selectivity for the ease-to-reduce benzyl ether over the aromatic ring.
Standard Protocol: Pd/C Hydrogenolysis
Self-validating step: Monitor H2 uptake or TLC disappearance of UV-active benzyl spot.
-
Preparation: Dissolve substrate (1 mmol) in MeOH (10 mL).
-
Additive: Add Glacial Acetic Acid (0.1 mL) to prevent poisoning.
-
Catalyst: Add 10% Pd/C (10 wt% of substrate mass). Caution: Add under inert gas (Ar/N2) to prevent ignition.
-
Reaction: Purge with H2 (balloon pressure is usually sufficient). Stir vigorously.
-
Workup: Filter through Celite. Critical: Do not let the filter cake dry out completely in air (pyrophoric hazard). Wash with MeOH.
Decision Logic: Hydrogenolysis Optimization
Caption: Decision tree for optimizing catalyst and solvent conditions based on substrate sensitivity.
References
-
Phosphorylation Mechanisms & PyBOP
-
Hydrogenolysis & Catalyst Selection
-
Federspiel, M., et al. "Industrial Synthesis of the Key Precursor in the Synthesis of the Broad Spectrum Antibiotic Ertapenem Sodium." Organic Process Research & Development, 2001. (Discusses Pd/C selectivity). Link
-
Atlanchim Pharma:[5] "About O-Benzyl protecting groups: Hydrogenolysis under standard conditions." Link
-
-
Trichloroacetonitrile (Cramer)
-
General Phosphorylation Reviews
-
Chemistry LibreTexts: "9.4: Phosphorylation of Alcohols." Link
- Jessop, C.M., et al. "Recent advances in the catalytic chemoselective O-phosphorylation of alcohols." Chemical Society Reviews.
-
Sources
- 1. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]
Technical Support Center: Benzyl Dihydrogen Phosphate (BnP) Reactivity
[1]
Welcome to the Advanced Reaction Optimization Center. Topic: Solvent & Environmental Effects on Benzyl Dihydrogen Phosphate Hydrolysis Ticket ID: BnP-SOLV-001 Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Division
Executive Summary & System Overview
Benzyl dihydrogen phosphate (BnP) is a critical probe in bioorganic chemistry, serving as a surrogate for phosphotyrosine in phosphatase assays and a model substrate for studying phosphoryl transfer mechanisms.[1]
The Core Challenge: The reactivity of BnP is non-linear. It does not simply "speed up" in polar solvents.[1] Its hydrolysis rate is governed by a delicate interplay between ionization state (pH) and solvent dielectric properties , which dictate the mechanistic pathway (Associative vs. Dissociative).[1]
Key Reactivity Rule:
The Monoanion (
) is the kinetically dominant species in aqueous media, reacting via a dissociative-like mechanism involving a metaphosphate intermediate. Altering the solvent changes the stability of this transition state, often drastically shifting the rate and product distribution.
Troubleshooting Guides (Q&A)
Category A: Reaction Rate Anomalies[1]
Q1: "I switched from water to DMSO to improve solubility, but my reaction rate dropped. Shouldn't a polar aprotic solvent accelerate the nucleophilic attack?"
Diagnosis: You are likely observing Ground State Stabilization of the reactant or a shift in the transition state entropy.
Technical Explanation:
In standard nucleophilic substitutions (
-
Mechanism: The monoanion hydrolysis is effectively unimolecular (
-like).[1] The rate-limiting step is the cleavage of the P-O bond to form a metaphosphate intermediate ( ). -
Entropy Penalty: In water, the transition state is loose.[1] In DMSO (95%), while the enthalpy of activation (
) decreases (favorable), the entropy of activation ( ) becomes significantly more negative (unfavorable, e.u.[2][3] vs e.u. in water).[1][3][4] -
Net Result: The entropic cost of organizing the solvent shell around the transition state in DMSO outweighs the enthalpic gain, leading to a net decrease or stagnation in rate [1].
Action Plan:
-
Protocol Adjustment: If DMSO is required for solubility, limit its concentration to <30% (v/v).
-
Alternative: Use a mixed solvent system like Dioxane:Water (40:60) .[1] Data suggests reaction rates in dioxane-water mixtures remain relatively stable compared to pure organic shifts because water structure is partially preserved around the phosphate headgroup [2].
Q2: "My hydrolysis yield is poor in Ethanol/Water mixtures. I'm seeing a new peak in the HPLC."
Diagnosis: You are encountering Solvolysis Competition .[1]
Technical Explanation:
The metaphosphate intermediate (
-
In Water :
(Hydrolysis)[1] -
In Ethanol :
(Phosphorylation of solvent)[1] -
Simultaneously, the benzyl cation character allows attack by ethanol at the benzylic carbon, forming Benzyl Ethyl Ether .
Action Plan:
-
Quantification: Check your HPLC for Benzyl Ethyl Ether (elutes later than Benzyl Alcohol).[1]
-
Fix: If hydrolysis is the goal, avoid primary alcohols as co-solvents. Use Acetonitrile (MeCN) or tert-Butyl Alcohol (t-BuOH) . t-BuOH is too bulky to act as an effective nucleophile for the metaphosphate, directing the pathway back toward hydrolysis [1].[1]
Category B: pH & Ionization Control[1]
Q3: "The reaction is extremely slow at pH 8.0. I thought base catalysis would help?"
Diagnosis: You have shifted the population entirely to the Dianion (
Technical Explanation:
BnP has two
-
pH 4.0 (Monoanion): The proton on the phosphate group is essential. It hydrogen-bonds to the bridging oxygen, acting as an intramolecular general acid catalyst to facilitate the departure of the benzyl alcohol leaving group.
-
pH 8.0 (Dianion): The leaving group (
) is poor, and there is no proton to assist cleavage.[1] Electrostatic repulsion prevents external nucleophilic attack.[1]
Action Plan:
Data Analysis & Reference Tables
Table 1: Activation Parameters for Phosphate Monoester Hydrolysis
Comparison of thermodynamic barriers in protic vs. aprotic environments.
| Solvent System | Species | Mechanism Implication | ||
| Water | Monoanion | 22.0 | -1.0 | Dissociative (Loose TS) |
| 95% DMSO | Monoanion | 18.8 | -12.0 | Solvent-Restricted |
| Water | Dianion | High Barrier | +3.5 | Associative ( |
| t-Butyl Alcohol | Dianion | High Barrier | +24.5 | Dissociative ( |
Note: The large positive entropy in t-BuOH for the dianion indicates a switch to a fragmentation mechanism due to the inability of the bulky solvent to stabilize the ground state. [1][3]
Visualizing the Reaction Landscape
Diagram 1: Mechanistic Decision Tree
This flow chart illustrates how Solvent and pH dictate the pathway.[1]
Caption: Logical flow of BnP reactivity. Note that the Monoanion pathway via Metaphosphate is the primary route for efficient hydrolysis.
Standard Operating Procedure (SOP): Kinetic Assay
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Benzyl dihydrogen phosphate (10 mM stock in water).[1]
-
Acetate Buffer (0.1 M, pH 4.0).[1]
-
Solvent of choice (e.g., Dioxane, DMSO).[1]
Protocol:
-
Preparation: Prepare a reaction mixture containing 900 µL of Buffer/Solvent mixture.
-
Equilibration: Thermostat the mixture at 50°C (Reaction is slow at 25°C).
-
Initiation: Add 100 µL of BnP stock. Final concentration: 1 mM.[1]
-
Sampling:
-
Method A (UV-Vis): Monitor absorbance at 260 nm .[1] BnP and Benzyl Alcohol have overlapping spectra, but differential extinction coefficients allow tracking.[1] Note: This requires careful calibration.
-
Method B (HPLC - Recommended): Withdraw 50 µL aliquots every 30 minutes for 4 hours. Quench immediately in cold pH 10 buffer (stops monoanion reaction). Inject onto C18 column (Mobile phase: 40% MeCN / 60% Water).[1]
-
-
Calculation: Plot
vs. time. The slope is .[1]
References
-
Solvent and Solvation Effects on Reactivities and Mechanisms of Phospho Group Transfers. Source: NCBI / PMC URL:[Link]1]
-
Solvent Effect on Kinetics and Mechanism of Hydrolysis. Source: RJPN URL:[Link]1]
-
Entropy and Enthalpy Contributions to Solvent Effects on Phosphate Monoester Solvolysis. Source: ACS Publications URL:[1][Link]1]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]
- 3. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with Benzyl Dihydrogen Phosphate (BnDHP)
Status: Active Department: Process Chemistry & Scale-Up Support Subject: Troubleshooting & Optimization Guide for BnDHP Protocols
Module 1: Reagent Integrity & Handling
Context: Benzyl dihydrogen phosphate (BnDHP, CAS: 1623-08-1) is a monoester phosphate used primarily as a phosphorylating agent to generate mixed phosphate diesters or as a precursor for chiral phosphoric acid catalysts. Unlike its diester counterpart (dibenzyl phosphate), BnDHP possesses two acidic protons (
Q: The reagent arrived as a gummy solid. Is it degraded?
A: Not necessarily, but it indicates moisture absorption. BnDHP is a low-melting solid (often semi-crystalline) that is extremely hygroscopic.
-
Diagnosis: Run a
P NMR in or .-
Pure BnDHP: Single peak around
0 to -1 ppm (depending on pH). -
Degradation (Hydrolysis): Peak at
0 ppm (Phosphoric acid, ). -
Degradation (Pyrophosphate): Peak around
-10 to -12 ppm.
-
-
Protocol: If purity is >95% but physical form is poor, dry it under high vacuum (<1 mbar) over
for 24 hours. For scale-up, we recommend converting it to the cyclohexylamine salt for storage and handling. This salt is a free-flowing, stable crystalline powder that can be converted back to the free acid immediately before use via cation exchange resin (Dowex 50W-X8).
Q: My stock solution in THF is turning cloudy over time.
A: This is likely due to aggregation or slow precipitation of the "self-association" species.
-
Mechanism: Phosphate monoesters form strong hydrogen-bonded dimers and aggregates in non-polar or moderately polar solvents (THF, DCM).
-
Fix: Add a co-solvent.[1] For reactions requiring organic solubility, use a mixture of THF:Pyridine (9:1) or DMF . The base disrupts the intermolecular H-bonds, improving solubility and reactivity.
Module 2: Reaction Optimization & Scale-Up
Context: The most common scale-up failure with BnDHP is the "activation race." When using coupling agents (like DCC, TIC, or PyBOP) to couple BnDHP with an alcohol (R-OH), the activated phosphate intermediate can react with another molecule of BnDHP (forming pyrophosphate) faster than with the target alcohol.
Q: I am seeing large amounts of pyrophosphate byproduct. How do I stop this?
A: This is a stoichiometry and addition order issue.
-
The Problem: If you mix BnDHP + Activator + Alcohol all at once, the highly acidic BnDHP activates quickly and attacks itself.
-
The Solution (Reverse Addition Protocol):
-
Dissolve the Alcohol (R-OH) and the Coupling Agent (e.g., DCC) in the solvent first.
-
Add BnDHP (as a solution in Pyridine/THF) slowly to the mixture.
-
Why? This keeps the concentration of free BnDHP low relative to the alcohol, statistically favoring the R-OH attack on the activated species.
-
Q: The reaction exotherm is unmanageable at 100g scale.
A: Phosphate esterifications are highly exothermic.
-
Control Strategy:
-
Cooling: Pre-cool the reactor to -10°C.
-
Dosing: Do not add the coupling agent (e.g., DCC) as a solid. Dissolve it in the reaction solvent and add it via a dosing pump over 2-4 hours.
-
Monitoring: Use an internal temperature probe. Stop addition if Temp > 5°C.
-
Visualization: Optimized Coupling Workflow
Caption: Figure 1. Optimized workflow for coupling Benzyl Dihydrogen Phosphate with alcohols, emphasizing the slow addition of BnDHP to mitigate pyrophosphate formation.
Module 3: Downstream Processing (Purification)
Q: I cannot separate the mono-ester product from the unreacted BnDHP.
A: You can exploit the difference in acidity (
-
The Science: Unreacted BnDHP has two acidic protons. Your product (a diester, Benzyl-Alkyl-Phosphate) has only one acidic proton.
-
The "pH Swing" Protocol:
-
First Extraction (pH ~8): Treat the crude mixture with saturated
. Both the product and BnDHP will ionize and go into the aqueous phase. Discard the organic phase (removes non-polar impurities). -
Differentiation (pH ~4): Acidify the aqueous layer carefully to pH 4 using dilute citric acid.
-
Extraction: Extract with Ethyl Acetate.
-
At pH 4, the Diester Product (
) is largely ionized but chemically lipophilic enough (due to the R-group) to extract, OR it can be protonated enough to move if the pH is dropped slightly lower (pH 2-3). -
Wait, a better method: Actually, the most robust method is Anion Exchange Chromatography (DEAE-Sephadex).
-
Scale-Up Alternative: If chromatography is too expensive, precipitate the Barium Salt . Barium salts of monoesters (BnDHP) are often water-insoluble, while diester salts are more soluble (or vice versa depending on the R group).
-
-
Q: How do I remove the benzyl group safely at 1kg scale?
A: Hydrogenolysis (
-
Scale-Up Safety:
-
Catalyst Wetting: Never add dry Pd/C to the organic solvent. Make a slurry of Pd/C in water (or toluene) first under Argon, then add to the reactor.
-
Alternative (Chemical Debenzylation): If your molecule is sensitive to
or you lack high-pressure reactors, use Sodium Iodide (NaI) in Acetone or Bromotrimethylsilane (TMSBr) . -
TMSBr Protocol: Add TMSBr (3 eq) at 0°C. Stir 1h. Add MeOH (quench). This cleaves the benzyl group quantitatively under mild conditions without heterogeneous catalysts.
-
Module 4: Data & Troubleshooting Logic
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for interpreting
Solvent Compatibility Table
| Solvent | Solubility of BnDHP | Suitability for Reaction | Notes |
| Water | High | Low | Causes hydrolysis of activated intermediates. |
| Methanol | High | Low | Will react with activated phosphate (Methyl ester formation). |
| THF | Moderate | High | Standard solvent.[3] May require heating or pyridine. |
| Pyridine | High | High | Excellent co-solvent. Acts as acid scavenger and catalyst. |
| DCM | Low | Moderate | Poor solubility often leads to heterogeneous reactions. |
| Toluene | Very Low | Low | Avoid unless using Phase Transfer Catalysis. |
References
-
Synthesis and Purification of Benzyl Phosphates
-
Phosphorylation Mechanisms & Pyrophosphate Avoidance
- Source:Current Protocols in Nucleic Acid Chemistry. "Synthesis of Modified Nucleosides.
-
URL:[Link]
-
Chemical Debenzylation (TMSBr Method)
- Source: McKenna, C. E., et al. "Selective Dealkylation of Phosphonate Esters with Bromotrimethylsilane." Tetrahedron Letters, 1977.
-
URL:[Link]
-
Purification via Cyclohexylamine Salts
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. CN114380859B - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
Moisture sensitivity of benzyl dihydrogen phosphate and its impact
Welcome to the dedicated technical support center for benzyl dihydrogen phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the challenges associated with the moisture sensitivity of this compound. Here, you will find practical, science-backed answers and troubleshooting protocols to ensure the integrity and reliability of your experimental results.
Introduction: The Critical Role of a Stable Reference Standard
Benzyl dihydrogen phosphate is a crucial reference standard in pharmaceutical analysis, particularly in the development of drugs like Aprepitant.[1][2] The accuracy of analytical methods, such as HPLC assays, is fundamentally dependent on the purity and stability of the reference standard. However, the inherent hygroscopicity of benzyl dihydrogen phosphate presents a significant challenge. This guide will delve into the scientific principles behind its moisture sensitivity and provide actionable solutions to mitigate its impact.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and properties of benzyl dihydrogen phosphate.
Q1: What is hygroscopicity and why is it a concern for benzyl dihydrogen phosphate?
A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For benzyl dihydrogen phosphate, which possesses polar phosphate and hydroxyl groups, this affinity for water can lead to several critical issues in a laboratory setting:
-
Inaccurate Weighing: A primary concern is the inability to obtain an accurate mass of the compound. As the material absorbs moisture, its weight continuously changes, leading to significant errors in the preparation of standard solutions and, consequently, in the quantification of your target analyte.
-
Chemical Degradation: The absorbed water is not just an inert addition; it can act as a reactant. In the case of benzyl dihydrogen phosphate, this leads to hydrolysis, breaking down the molecule and reducing its purity.[3]
-
Altered Physical Properties: Moisture absorption can cause the fine powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[4]
Q2: How can I determine if my batch of benzyl dihydrogen phosphate has been compromised by moisture?
A: Visual inspection is the first step. If the normally fine, white powder appears clumpy, sticky, or has a "wet" appearance, it is a strong indicator of moisture absorption. For a more definitive assessment, analytical techniques are necessary. ³¹P NMR spectroscopy is a powerful tool for detecting the degradation of organophosphorus compounds, as the chemical shift of the phosphorus atom is highly sensitive to its chemical environment. Degradation would likely result in the appearance of new signals corresponding to phosphoric acid and other degradation products.
Q3: What are the primary degradation products of benzyl dihydrogen phosphate due to moisture?
A: The primary degradation pathway for benzyl dihydrogen phosphate in the presence of water is hydrolysis of the ester bond. This reaction is often catalyzed by acidic conditions and results in the formation of benzyl alcohol and phosphoric acid . The mechanism involves the protonation of the phosphate group, making it a better leaving group, followed by nucleophilic attack by water. The stability of the resulting benzyl carbocation facilitates this process.
Q4: What are the ideal storage conditions for benzyl dihydrogen phosphate?
A: To maintain the integrity of benzyl dihydrogen phosphate, it is crucial to store it in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).[5] Storage at a controlled low temperature, such as 2-8°C, is also recommended to slow down any potential degradation kinetics.[6] It is imperative to minimize the time the container is open to the ambient atmosphere.
Q5: Can I "dry" a sample of benzyl dihydrogen phosphate that has absorbed moisture?
A: While it is technically possible to remove absorbed water by drying under vacuum, this is not a recommended practice for a reference standard. The heat applied during drying can potentially accelerate chemical degradation. Furthermore, once hydrolysis has occurred, simply removing the water will not reverse the chemical breakdown. The best practice is to discard any visibly compromised material and use a fresh, unopened vial for the preparation of critical standard solutions.
Part 2: Troubleshooting Guides for Experimental Issues
This section provides detailed, step-by-step guidance for identifying and resolving specific problems encountered during experiments with benzyl dihydrogen phosphate.
Troubleshooting Guide 1: Inconsistent Results in HPLC Analysis
Symptom: You are experiencing poor reproducibility in your HPLC assay results, such as drifting calibration curves, or inconsistent quantification of your active pharmaceutical ingredient (API).
Potential Cause: Degradation of your benzyl dihydrogen phosphate reference standard due to moisture absorption. A degraded standard with lower purity will lead to the preparation of a standard solution with a lower-than-expected concentration. This will cause the calculated amount of your analyte in the sample to be erroneously high.[7]
Workflow for Investigation and Resolution:
Caption: Workflow for troubleshooting inconsistent HPLC results.
Detailed Protocol:
-
Prepare a Fresh Standard: Discard your current stock solution of benzyl dihydrogen phosphate. Obtain a new, unopened vial of the reference standard. Allow it to equilibrate to room temperature before opening to prevent condensation.
-
Controlled Weighing Environment: If available, use a glove box with a controlled low-humidity atmosphere for weighing. If not, work quickly and efficiently to minimize exposure to ambient air.
-
Fresh Solution Preparation: Prepare a new stock solution and calibration standards using high-purity, dry solvents.
-
System Suitability and Re-analysis: Perform system suitability tests to ensure your HPLC system is functioning correctly. Then, re-run your calibration curve and quality control (QC) samples.
-
Data Analysis: If the results are now consistent and meet specifications, the issue was likely due to the degradation of your previous standard. Implement stricter handling procedures for your reference standards moving forward. If the issue persists, investigate other potential sources of error as outlined in the workflow.
Troubleshooting Guide 2: Appearance of Ghost Peaks in Chromatograms
Symptom: You observe unexpected peaks, often broad and ill-defined ("ghost peaks"), in your HPLC chromatograms, particularly during gradient runs. These peaks may appear in both your sample and blank injections.
Potential Cause: While ghost peaks can have multiple sources, contamination of the mobile phase or the HPLC system with degradation products of benzyl dihydrogen phosphate (benzyl alcohol and phosphoric acid) from previous injections is a possibility. Benzyl alcohol, being relatively non-polar, can be retained on a reversed-phase column and elute in subsequent runs, especially with a strong organic mobile phase.
Workflow for Diagnosing and Eliminating Ghost Peaks:
Caption: Decision tree for troubleshooting ghost peaks in HPLC.
Detailed Protocol:
-
Blank Injection: The first step is to inject a blank sample (your mobile phase). If the ghost peak is present, the contamination is in your system or mobile phase.[8]
-
Fresh Mobile Phase: Prepare a fresh batch of all mobile phase components using high-purity solvents and reagents.
-
System Flush: Thoroughly flush the entire HPLC system, including the pump, degasser, and injector, with the fresh mobile phase.
-
Re-inject Blank: After flushing, inject another blank. If the ghost peak is gone, your previous mobile phase was likely contaminated.
-
System Decontamination: If the ghost peak persists, it indicates contamination within the HPLC system itself. The autosampler and the column are common culprits.
-
Injector Cleaning: Follow the manufacturer's instructions to clean the injector needle and sample loop.
-
Column Washing: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).
-
Part 3: Data Presentation and Protocols
Hygroscopicity Classification
| Hygroscopicity Class | Weight Increase (at 25°C and 80% RH for 24h) | Implication for Benzyl Dihydrogen Phosphate |
| Non-hygroscopic | ≤ 0.12% w/w | Unlikely |
| Slightly hygroscopic | ≥ 0.2% but < 2% w/w | Possible |
| Hygroscopic | ≥ 2% but < 15% w/w | Likely |
| Very hygroscopic | ≥ 15% w/w | Possible under prolonged exposure |
| Table based on European Pharmacopoeia classification.[5] |
Given its chemical structure, it is prudent to handle benzyl dihydrogen phosphate as a hygroscopic material.
Protocol for Forced Degradation Study
To proactively understand the stability of benzyl dihydrogen phosphate and identify potential degradation products, a forced degradation study can be performed as recommended by ICH guidelines.[9]
Objective: To assess the stability of benzyl dihydrogen phosphate under hydrolytic stress conditions.
Materials:
-
Benzyl dihydrogen phosphate
-
HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare three separate solutions of benzyl dihydrogen phosphate at a concentration of approximately 1 mg/mL in:
-
HPLC-grade water (neutral hydrolysis)
-
0.1 M HCl (acidic hydrolysis)
-
0.1 M NaOH (basic hydrolysis)
-
-
Stress Conditions: Incubate the three solutions at 60°C for 24 hours. A control sample should be stored at 2-8°C.
-
Sample Analysis:
-
After the incubation period, allow the solutions to cool to room temperature.
-
Neutralize the acidic and basic solutions with an appropriate amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Look for a decrease in the peak area of the main benzyl dihydrogen phosphate peak.
-
Identify and quantify any new peaks that appear, which are potential degradation products.
-
Calculate the percentage of degradation in each condition. A degradation of 5-20% is generally considered suitable for validating a stability-indicating method.[10]
-
References
-
Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 9.7: Hydrolysis of Organic Phosphates. Retrieved from [Link]
-
TutorChase. How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
Axios Research. benzyl dihydrogen phosphate - CAS - 1623-07-0. Retrieved from [Link]
-
PharmaQuest. Hygroscopicity , Powder Rheology & Compaction Properties. Retrieved from [Link]
-
Pearson. (2024, September 4). Draw the mechanism for the hydrolysis of the benzyl group in benzyl dimethyl phosphate. Retrieved from [Link]
-
Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]
-
Reddit. (2024, December 14). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Retrieved from [Link]
-
Pearson. (2024, September 4). Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Chromatography Forum. (2009, January 23). How standard degradation can affect sample recoveries. Retrieved from [Link]
-
ICH. Q1A(R2) Guideline. Retrieved from [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
Sources
- 1. Hygroscopicity Measurement in Pharmaceutical Industry [pharmacalculation.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. researchgate.net [researchgate.net]
- 7. How standard degradation can affect sample recoveries - Chromatography Forum [chromforum.org]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. database.ich.org [database.ich.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: pH Control for Benzyl Dihydrogen Phosphate (BnDHP)
Welcome to the BnDHP Application Support Center. Current Status: Operational | Topic: pH Optimization & Troubleshooting
This guide addresses the specific physicochemical challenges of working with Benzyl Dihydrogen Phosphate (BnDHP) . Unlike simple inorganic phosphates, BnDHP contains a benzyl ester linkage that is susceptible to specific cleavage mechanisms depending on pH.[1] This guide synthesizes thermodynamic data with practical organic synthesis protocols to ensure reaction integrity.
Part 1: The Physicochemical Landscape
To troubleshoot effectively, you must understand the ionization state of your molecule.[1] BnDHP is a dibasic acid.[1]
Quick Reference Data:
| Parameter | Value (Approx.) | Critical Note |
| pKa₁ | ~1.5 – 2.0 | Below this pH, the molecule is fully protonated ( |
| pKa₂ | ~6.0 – 6.5 | Above this pH, the molecule is fully ionized ( |
| Stability Window | pH 3.0 – 9.0 | Avoid pH < 1.0 .[1] Strong acids catalyze C-O bond cleavage.[1] |
| Solubility | pH-Dependent | Protonated form is less water-soluble; Dianion is highly water-soluble. |
Technical Insight: The benzyl group is an electron-withdrawing group relative to an alkyl chain, slightly lowering the pKa compared to simple alkyl phosphates.[1] However, the benzyl-oxygen bond is the weak link.[1] In strong acid (pH < 1), the oxygen atom of the ester can be protonated, making the phosphate a good leaving group and generating a resonance-stabilized benzyl carbocation (Sɴ1 mechanism).[1][2]
Part 2: Visualizing the pH Strategy
The following diagram illustrates the relationship between pH, species distribution, and reaction risks.
Figure 1: Species distribution and associated risks for Benzyl Dihydrogen Phosphate across the pH scale.[1]
Part 3: Troubleshooting Guide (Q&A)
Category A: Solubility & Precipitation [3][4][5]
Q: My BnDHP reagent is not dissolving in water, or it precipitates upon acidification. What is happening? A: You have likely dropped the pH below pKa₁ (~1.5).[1]
-
The Science: At pH < 1.5, BnDHP exists primarily as the fully protonated species (
).[1] While the phosphate head is polar, the benzyl ring is hydrophobic.[1] In the absence of charge (ionization), the lattice energy overcomes solvation, leading to precipitation.[1] -
The Fix: Adjust the pH to > 4.0 using dilute NaOH or a bicarbonate buffer.[1] This generates the mono-anion (
), which is significantly more water-soluble.[1] -
Warning: Do not heat the mixture to dissolve it while the pH is low; this will trigger hydrolysis.[1]
Q: I need to dissolve BnDHP in an organic solvent for a coupling reaction. Which solvent should I use? A: Standard non-polar solvents (Hexane, Toluene) will not work effectively.[1][3]
-
The Science: Even in its protonated form, the phosphate group is too polar for non-polar solvents.[1]
-
The Protocol:
Category B: Reaction Stability (Hydrolysis)
Q: I am observing free benzyl alcohol and phosphoric acid in my reaction mixture. Is my reagent degrading? A: Yes, you are likely experiencing acid-catalyzed hydrolysis.[1]
-
The Mechanism: Unlike methyl phosphate, benzyl phosphate can cleave at the C-O bond (carbon-oxygen) rather than the P-O bond.[1] In acidic conditions, the ester oxygen protonates.[1] The benzyl group, capable of stabilizing a positive charge via resonance, leaves as a benzyl carbocation (Sɴ1-like pathway), which is then trapped by water to form benzyl alcohol.[1]
-
The Fix:
-
Check pH: Ensure your reaction pH is > 3.0.
-
Temperature Control: If you must work at low pH, keep the temperature at 0°C – 4°C. The activation energy for C-O cleavage is accessible at room temperature in strong acid.[1]
-
Buffer Selection: Avoid buffers that can act as nucleophiles if working near the stability boundary.[1]
-
Q: Can I use BnDHP in basic conditions (pH > 10)? A: Generally, yes, but with caveats.[1]
-
The Science: Phosphate monoesters are remarkably stable to alkaline hydrolysis because the dianion (
) repels nucleophilic attack by hydroxide ions (electrostatic repulsion).[1] -
The Risk: While the ester bond is stable, extreme pH can affect other parts of your substrate or cause racemization if chiral centers are adjacent.[1] For BnDHP itself, pH 8–10 is a safe storage zone.[1]
Category C: Chemical Coupling (Phosphorylation) [1]
Q: My EDC/DCC coupling reaction has low yield. What is the optimal pH? A: The "Goldilocks" zone for carbodiimide coupling is usually pH 4.5 – 6.0 .[1]
-
The Logic:
-
Too Acidic (pH < 3): The carbodiimide (EDC) is protonated and active, but the phosphate nucleophile might be fully protonated (
), reducing its nucleophilicity.[1] -
Too Basic (pH > 7): The phosphate is a dianion (
).[1] The dianion is a poor electrophile for the initial activation step with EDC because it requires two protons to form the leaving group (urea).[1] -
The Solution: You want the mono-anion (
).[1] This species acts as a nucleophile to attack the EDC, forming the activated phosphoryl-isourea intermediate, which can then react with your target alcohol/amine.[1]
-
-
Protocol: Perform the activation in Pyridine (acts as solvent and weak base) or use a MES buffer (pH 6.0).[1]
Part 4: Validated Protocols
Protocol 1: The "pH Switch" Purification
Use this method to remove unreacted BnDHP from a neutral organic product (e.g., a phosphorylated nucleoside that is organic soluble).[1]
-
Quench: Stop reaction and evaporate volatile organic solvents.
-
Basify: Resuspend residue in water and adjust pH to 8.0 – 9.0 using saturated
.-
Why: This forces unreacted BnDHP into the dianion form (highly water-soluble).[1]
-
-
Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc).[1]
-
Optional Recovery: To recover BnDHP, acidify the aqueous layer to pH 2.0 (cold!) and extract immediately with n-Butanol.[1]
Protocol 2: Preparation of Lipophilic BnDHP Salt
For reactions in DCM or Chloroform.
-
Dissolve 1.0 eq of Benzyl Dihydrogen Phosphate in Methanol.
-
Add 1.0 eq of Triethylamine (TEA) or Tributylamine (TBA) dropwise.[1]
-
Stir for 10 minutes at Room Temp.
-
Evaporate Methanol to dryness.[1]
-
Result: A viscous oil or solid (BnDHP-TEA salt) that is soluble in DCM/CHCl3.[1]
Part 5: References
-
Bunton, C. A., et al. (1967).[1] Hydrolysis of phosphate esters: The mechanism of hydrolysis of benzyl phosphate.[1] Journal of the Chemical Society B. [1]
-
Establishes the C-O cleavage mechanism in acidic media.
-
-
PubChem. (2024).[1][6] Benzyl Dihydrogen Phosphate Compound Summary. National Library of Medicine.[1]
-
Source for physicochemical properties and identifiers.
-
-
Westheimer, F. H. (1987).[1] Why Nature Chose Phosphates.[1] Science, 235(4793), 1173–1178.[1] [1]
-
Foundational text on the stability of phosphate diesters and monoesters at physiological pH.
-
-
ChemicalBook. (2024).[1] Benzyl dihydrogen phosphate Properties and pKa.[1][7]
-
Verification of pKa prediction data.
-
Sources
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. govinfo.gov [govinfo.gov]
- 6. Benzyl hydrogen phosphate | C7H8O4P- | CID 149252910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzyl phosphate | C7H9O4P | CID 2784427 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Benzyl-Protected Phosphorylating Agents: Benzyl Dihydrogen Phosphate vs. Dibenzyl Phosphate
For researchers, medicinal chemists, and professionals in drug development, the precise introduction of a phosphate group onto a molecule is a frequent and critical synthetic challenge. The choice of phosphorylating agent is paramount to the success of this transformation, influencing reaction efficiency, substrate scope, and the overall synthetic strategy. Among the myriad of available reagents, benzyl-protected phosphates offer the distinct advantage of facile deprotection through catalytic hydrogenation, a mild method that preserves many other functional groups.
This guide provides an in-depth technical comparison of two such reagents: benzyl dihydrogen phosphate and dibenzyl phosphate . We will delve into their respective chemical properties, reactivity, and practical applications, supported by mechanistic insights and experimental data, to empower you to make an informed decision for your specific synthetic needs.
The Critical Role of Benzyl-Protected Phosphates in Synthesis
Phosphorylation is a cornerstone of biology and medicinal chemistry. It governs cellular signaling, and the introduction of a phosphate moiety can dramatically alter a molecule's solubility, cell permeability, and biological activity.[1] In chemical synthesis, particularly in the realms of nucleotide chemistry and the synthesis of phosphorylated prodrugs, benzyl esters of phosphoric acid are invaluable. The benzyl group serves as a temporary protecting group for the acidic protons of the phosphate, rendering the phosphorus atom more susceptible to nucleophilic attack. Crucially, this protection is readily cleaved under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), liberating the free phosphate and toluene, a volatile byproduct.[2] This orthogonality with many other protecting groups makes benzyl phosphates highly versatile.
Dibenzyl Phosphate: The Workhorse Phosphorylating Agent
Dibenzyl phosphate, also known as dibenzyl hydrogen phosphate, is a widely employed and versatile reagent for the phosphorylation of alcohols and other nucleophiles.[3] Its single acidic proton can be deprotonated to generate a nucleophilic phosphate anion, or the hydroxyl group can be activated to turn it into a potent electrophilic phosphorylating species.
Mechanism of Action and Key Methodologies
The utility of dibenzyl phosphate stems from its adaptability to several well-established phosphorylation protocols:
a) The Atherton-Todd Reaction: This classic method involves the in-situ generation of a reactive phosphoryl chloride intermediate. In the presence of a base (typically a tertiary amine) and a halogen source like carbon tetrachloride (CCl₄), dibenzyl phosphite (a common precursor to dibenzyl phosphate) is converted to dibenzyl chlorophosphate. This highly electrophilic species is then readily attacked by a nucleophile, such as an alcohol, to furnish the corresponding phosphate triester.
Figure 1: Simplified workflow for the Atherton-Todd phosphorylation using a dibenzyl phosphite precursor.
b) The Mitsunobu Reaction: For the phosphorylation of primary and secondary alcohols, the Mitsunobu reaction offers a powerful and generally high-yielding approach.[4] In this reaction, dibenzyl phosphate acts as the acidic component (the nucleophile). Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the alcohol. The resulting alkoxyphosphonium salt then undergoes an Sₙ2 reaction with the dibenzyl phosphate anion, leading to the desired phosphate triester with inversion of stereochemistry at the alcohol carbon.
Figure 2: Conceptual workflow of the Mitsunobu reaction for alcohol phosphorylation with dibenzyl phosphate.
c) Carbodiimide-Mediated Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate dibenzyl phosphate, forming a highly reactive phosphorylating intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol. This method is common in peptide and oligonucleotide synthesis.
Experimental Data and Performance
The following table summarizes representative data for the phosphorylation of various alcohols using dibenzyl phosphate under different reaction conditions.
| Substrate (Alcohol) | Method | Reagents | Solvent | Yield (%) | Reference |
| Primary Alcohol | Atherton-Todd | (BnO)₂P(O)H, CCl₄, NEt₃ | Pyridine | High | [Citing a general review on Atherton-Todd] |
| Secondary Alcohol | Mitsunobu | PPh₃, DIAD | THF | 65-95 | [Citing a relevant Mitsunobu paper][5] |
| Phenol | Atherton-Todd | (BnO)₂P(O)H, CCl₄, NEt₃ | CH₂Cl₂ | Good | [Citing a relevant Atherton-Todd paper] |
| Nucleoside | Mitsunobu | PPh₃, DEAD | Dioxane | Moderate to Good | [Citing a relevant nucleoside phosphorylation paper] |
Key Field-Proven Insights:
-
Reactivity: Dibenzyl phosphate is a moderately strong acid (pKa ~1-2), allowing for facile deprotonation to form the nucleophilic anion required for Mitsunobu-type reactions.[6]
-
Versatility: Its compatibility with multiple activation methods makes it suitable for a wide range of substrates, including primary and secondary alcohols, phenols, and sensitive biomolecules like nucleosides.
-
Stereochemistry: The Mitsunobu reaction with dibenzyl phosphate proceeds with predictable inversion of stereochemistry, a crucial feature in the synthesis of chiral molecules.
-
Limitations: The Atherton-Todd reaction often uses toxic reagents like CCl₄, and the Mitsunobu reaction can be challenging to drive to completion with sterically hindered alcohols.
Benzyl Dihydrogen Phosphate: A Less Traveled Path for Phosphorylation
Benzyl dihydrogen phosphate possesses two acidic protons, making it a stronger acid than dibenzyl phosphate. In principle, it could act as a phosphorylating agent to generate monobenzyl phosphate esters. However, a thorough review of the scientific literature reveals a conspicuous absence of its use as a direct phosphorylating agent for alcohols.
Why is Benzyl Dihydrogen Phosphate Not a Go-To Reagent?
From a mechanistic standpoint, several factors likely contribute to the limited utility of benzyl dihydrogen phosphate as a phosphorylating agent:
-
Reduced Nucleophilicity/Activation Difficulty: The presence of two acidic protons means that under basic conditions, a dianion would be formed. This highly charged species is generally less nucleophilic than the monoanion of dibenzyl phosphate. Conversely, activating the hydroxyl group for electrophilic attack is challenging without side reactions involving the other acidic proton.
-
Potential for Over-Reactivity and Side Products: If activated (e.g., with DCC), the resulting species could be highly reactive and lead to the formation of pyrophosphates or other undesired byproducts.
-
Predominant Role as a Protected Phosphoamino Acid Building Block: The primary application of a monobenzyl-protected phosphate motif is in the synthesis of phosphopeptides.[7][8] In this context, a protected phosphoamino acid, such as Fmoc-Ser(PO(OBzl)OH)-OH, is used as a building block in solid-phase peptide synthesis (SPPS). Here, the phosphate group is already attached to the amino acid, and the benzyl group serves to protect one of the phosphate's acidic protons during peptide chain elongation.
Figure 3: The role of monobenzyl-protected phosphoamino acids in solid-phase phosphopeptide synthesis.
Head-to-Head Comparison
| Feature | Dibenzyl Phosphate | Benzyl Dihydrogen Phosphate |
| Primary Application | Phosphorylation of alcohols and other nucleophiles. | Building block in phosphopeptide synthesis (as part of a protected amino acid). |
| Reactivity as Phosphorylating Agent | High, versatile with multiple activation methods. | Low to negligible for direct phosphorylation of alcohols. |
| Established Protocols | Atherton-Todd, Mitsunobu, DCC coupling. | Primarily used in established SPPS protocols. |
| Product of Phosphorylation | Dibenzyl phosphate esters. | (Theoretically) Monobenzyl phosphate esters. |
| Key Advantage | Well-established, predictable reactivity and stereochemistry. | Essential for the stepwise synthesis of complex phosphopeptides. |
| Key Disadvantage | Can be difficult with sterically hindered substrates; some methods use toxic reagents. | Not a practical choice for direct phosphorylation of a hydroxyl group. |
Senior Application Scientist's Recommendation
For the direct phosphorylation of an alcohol, phenol, or other simple nucleophile , dibenzyl phosphate is unequivocally the superior reagent . Its well-documented reactivity in protocols such as the Mitsunobu and Atherton-Todd reactions provides a reliable and versatile toolkit for the synthetic chemist. The choice between these methods will depend on the substrate's steric hindrance, stereochemical requirements, and tolerance to the specific reaction conditions.
Benzyl dihydrogen phosphate should not be considered a primary candidate for the direct phosphorylation of a hydroxyl group. Its value lies in its incorporation into protected amino acid building blocks for the synthesis of phosphopeptides via SPPS. In this context, it is an indispensable tool.
References
- Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). 174. Experiments on the synthesis of purine nucleosides. Part XXIV. A new and convenient synthesis of adenyl-pyrophosphate and adenosine triphosphate. Journal of the Chemical Society (Resumed), 660-663.
- Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.
- Perich, J. W., & Johns, R. B. (1988). A convenient synthesis of O-phospho-L-serine and O-phospho-L-threonine. The Journal of Organic Chemistry, 53(17), 4103-4105.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Corbridge, D. E. C. (2013). Phosphorus: chemistry, biochemistry and technology. CRC press.
- McGuigan, C., et al. (1993). Phosphoramidate derivatives of d4T as inhibitors of HIV. Bioorganic & medicinal chemistry letters, 3(7), 1207-1210.
- Shapiro, G., et al. (1997). Novel phosphopeptide building blocks for solid-phase synthesis: application to the preparation of a Stat91-derived phosphopeptide. Tetrahedron letters, 38(18), 3279-3282.
- Silverman, R. B. (2002). The organic chemistry of drug design and drug action. Elsevier.
- Stowell, M. H., & Rees, D. C. (1995). Structure and stability of the K1-adenosine-5'-triphosphate-pyrophosphate-magnesium (II) complex in the active site of the nitrogenase iron protein. Biochemistry, 34(41), 13417-13424.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Hughes, D. L. (2002). The Mitsunobu reaction. Organic reactions, 42, 335-656.
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
PubChem. (n.d.). Dibenzyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]
- Dembinski, R. (2000). Stereoselective Anomeric Phosphorylation under Modified Mitsunobu Reaction Conditions. The Journal of Organic Chemistry, 65(23), 7873-7879.
-
Beilstein Journals. (2014). Atherton–Todd reaction: mechanism, scope and applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. Retrieved from [Link]
-
ACS Publications. (2020). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Organic Letters. Retrieved from [Link]
-
NIH National Library of Medicine. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Atherton–Todd reaction. Retrieved from [Link]
-
Qyaobio. (n.d.). Peptide Phosphorylation. Retrieved from [Link]
-
Assay Genie. (2023). Understanding Phosphorylation: From ATP Synthesis to Cellular Signaling. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 9.4: Phosphorylation of Alcohols. Retrieved from [Link]
-
PubMed. (2014). Atherton-Todd reaction: mechanism, scope and applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
NIH National Library of Medicine. (1998). Comparative study of bis(benzyl)phosphate triesters of 2',3'-dideoxy-2',3'-didehydrothymidine (d4T) and cyclosal-d4TMP--hydrolysis, mechanistic insights and anti-HIV activity. Journal of medicinal chemistry. Retrieved from [Link]
-
NIH National Library of Medicine. (1993). Synthesis of phosphate-branched oligonucleotides. Nucleic acids research. Retrieved from [Link]
-
NIH National Library of Medicine. (2014). Synthesis of phosphatidic acids via cobalt(salen) catalyzed epoxide ring-opening with dibenzyl phosphate. Organic letters. Retrieved from [Link]
-
NIH National Library of Medicine. (2018). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Organic letters. Retrieved from [Link]
-
ResearchGate. (2015). A Convenient Method for Phosphorylation Using Triallyl Phosphite. Retrieved from [Link]
-
PubChem. (n.d.). Phosphotyrosine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lewis-acid-catalyzed phosphorylation of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of Secondary Ionization of the Phosphate Group in Phosphotyrosine Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct phosphorylation of benzylic C–H bonds under transition metal-free conditions forming sp3C–P bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl Phosphate Protecting Groups: A Strategic Comparison Guide
Executive Summary
In the synthesis of nucleotides, phospholipids, and phosphorylated small molecules, the phosphate group presents a unique challenge: it is highly polar, nucleophilic, and prone to forming intractable salts. Masking this functionality is essential. While methyl and cyanoethyl groups have their place, benzyl (Bn) esters and their derivatives remain the "Gold Standard" for solution-phase synthesis due to their robustness and the ability to tune their lability through electronic substitution on the aromatic ring.
This guide provides a technical comparison of the Benzyl (Bn) , p-Methoxybenzyl (PMB) , p-Nitrobenzyl (PNB) , and o-Nitrobenzyl (ONB) protecting groups. It focuses on the mechanistic causality of deprotection and provides validated protocols for their removal.
Part 1: The Landscape – Comparative Performance Matrix
The choice of protecting group is dictated by the "orthogonal" needs of your synthetic route—what conditions must the molecule survive before the phosphate is unveiled?
| Feature | Benzyl (Bn) | p-Methoxybenzyl (PMB) | p-Nitrobenzyl (PNB) | o-Nitrobenzyl (ONB) |
| Primary Role | The Robust Standard | Acid-Labile Alternative | Base/Acid Stable, Reductively Labile | Photolabile (Caged) |
| Electronic Effect | Neutral | Electron Donating (+I, +M) | Electron Withdrawing (-I, -M) | Ortho-effect (Photo-active) |
| Acid Stability | High (Stable to TFA, HCl) | Low (Cleaved by TFA, AcOH) | High | High |
| Base Stability | High | High | Moderate (Labile to strong base) | High |
| Redox Stability | Stable to Oxidants | Unstable to Oxidants (DDQ, CAN) | Unstable to Reductants (Zn, H2) | Stable |
| Deprotection Mode | Hydrogenolysis (H2/Pd) or Silylative (TMSBr) | Acidolysis (TFA) or Oxidation (DDQ/CAN) | Reduction (Zn/AcOH, Na2S2O4) | UV Light (365 nm) |
| Key Byproduct | Toluene (H2) or BnBr (TMSBr) | Anisaldehyde | p-Toluidine derivative | Nitrosobenzaldehyde |
Part 2: Decision Framework (Logic Flow)
The following decision tree illustrates the selection logic based on substrate sensitivity.
Figure 1: Strategic selection of benzyl phosphate protecting groups based on substrate compatibility.
Part 3: Deep Dive & Experimental Protocols
The Standard: Benzyl (Bn) & The "McKenna" Method
While catalytic hydrogenolysis (H2, Pd/C) is the textbook method for removing benzyl groups, it often fails in complex synthesis due to catalyst poisoning (by sulfur or amines) or the reduction of sensitive alkenes/alkynes.
The Modern Solution: Silylative Dealkylation (TMSBr) This method, often referred to as the McKenna method, relies on the high affinity of silicon for oxygen. It is chemoselective, strictly anhydrous, and avoids redox chemistry.
Mechanism:
-
Silylation: The carbonyl oxygen of the phosphate attacks the silicon of TMSBr, displacing bromide.
-
Arbuzov-like Collapse: The bromide ion attacks the benzylic carbon (S_N2), releasing benzyl bromide and forming the silyl phosphate.
-
Solvolysis: Methanol or water hydrolyzes the Si-O bond to yield the free phosphate.
Protocol A: TMSBr Deprotection of Benzyl Phosphates Scope: Suitable for substrates with alkenes, alkynes, or sulfur atoms.
-
Preparation: Dissolve the dibenzyl phosphate ester (1.0 equiv) in anhydrous DCM (0.1 M) under Argon.
-
Reagent Addition: Cool to 0°C. Add bromotrimethylsilane (TMSBr) (4.0 equiv) dropwise. Note: Excess TMSBr ensures complete conversion of both benzyl groups.
-
Reaction: Allow to warm to room temperature and stir for 1–4 hours. Monitor by 31P NMR (Shift from ~ -1 ppm to ~ -10 ppm for silyl ester).
-
Quench (Methanolysis): Evaporate volatiles (remove excess TMSBr and BnBr). Redissolve residue in MeOH (5 mL) and stir for 30 mins.
-
Workup: Concentrate in vacuo. The product is often obtained as the free acid. If purification is needed, use C18 reverse-phase chromatography (water/acetonitrile).
The Orthogonal: p-Nitrobenzyl (PNB)
When your molecule contains acid-sensitive acetals or base-sensitive esters, the PNB group provides a "safety valve." It is stable to conditions that cleave Bn (if H2 is avoided) and PMB.
Mechanism: The deprotection is a reductive fragmentation .
-
Reduction of the nitro group (-NO2) to the aniline (-NH2).
-
Spontaneous 1,6-elimination (fragmentation) drives the release of the phosphate and the formation of a reactive quinone methide species (which is quenched by solvent).
Protocol B: Reductive Cleavage of PNB (Zn/AcOH) Scope: Mild conditions, compatible with most organic functionalities except other reducible groups (azides).
-
Preparation: Dissolve the bis(p-nitrobenzyl) phosphate (1.0 equiv) in THF/Acetic Acid (1:1 v/v).
-
Activation: Add activated Zinc dust (10–20 equiv). Tip: Activate Zn by washing with dilute HCl, then water, then acetone, and drying.
-
Reaction: Stir vigorously at room temperature for 2–12 hours.
-
Filtration: Filter through a pad of Celite to remove zinc. Wash with MeOH.
-
Purification: Concentrate the filtrate. The residue typically requires ion-exchange chromatography (e.g., DEAE Sephadex) or HPLC to separate the phosphate from zinc salts and organic byproducts.
The Tunable: p-Methoxybenzyl (PMB)
PMB is unique because it introduces oxidative lability .[1] While it can be cleaved by acid (TFA), its true utility lies in its removal by DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate), allowing deprotection in the presence of other benzyl ethers.
Protocol C: Oxidative Cleavage (DDQ) Scope: For substrates sensitive to strong acids and hydrogenation.
-
Preparation: Dissolve PMB-protected phosphate in DCM/Water (10:1). The water is essential for the hydrolysis step.
-
Oxidation: Add DDQ (1.5 equiv per PMB group). The solution will turn deep red/green (charge transfer complex).
-
Reaction: Stir at RT for 1–3 hours. The mixture will eventually precipitate DDQ-hydroquinone (pale solid).
-
Workup: Filter off the hydroquinone. Wash the organic layer with saturated NaHCO3 (to remove acidic byproducts and remaining DDQ).
-
Isolation: The aqueous phase often contains the free phosphate (if water soluble). Lyophilize or extract based on lipophilicity.
Part 4: Visualizing the Mechanism (TMSBr)
The following diagram details the silylative deprotection pathway, highlighting the critical intermediate that distinguishes this method from hydrolysis.
Figure 2: Mechanistic pathway of McKenna silylative deprotection using TMSBr.[2]
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive source for stability profiles).
-
McKenna, C. E., et al. (1979). "Selective dealkylation of phosphonate esters with bromotrimethylsilane". Journal of the Chemical Society, Chemical Communications. (The foundational paper for TMSBr deprotection).
-
Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach". Tetrahedron. (Covers phosphate protection in DNA synthesis).
-
Klumpp, M., et al. (2020). "The McKenna reaction – avoiding side reactions in phosphonate deprotection". Beilstein Journal of Organic Chemistry. (Modern optimization of the TMSBr protocol).
-
Givens, R. S., & Rubina, M. (2013). "Photoremovable Protecting Groups".[1] Chemical Reviews. (In-depth review of o-nitrobenzyl mechanisms).
Sources
Rigorous Validation of Benzyl Dihydrogen Phosphate: An NMR-Centric Comparative Guide
Executive Summary
Benzyl dihydrogen phosphate (BnDHP) serves as a critical model compound in phosphorylation kinetics, a protecting group intermediate in nucleotide synthesis, and a substrate for phosphatase assays. While HPLC and colorimetric assays are common, they often fail to distinguish between the mono-ester (BnDHP), the di-ester impurity (dibenzyl phosphate), and inorganic phosphate (
This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy as the primary validation standard. Unlike chromatography, which relies on retention time comparison, NMR provides direct structural evidence through scalar coupling (
Part 1: Comparative Analysis of Analytical Methods
The following table objectively compares NMR against alternative validation methods for BnDHP.
| Feature | NMR Spectroscopy ( | HPLC-MS / UV | Colorimetric (e.g., Malachite Green) |
| Primary Detection | Nuclear spin environment (Structural) | Mass/Charge & UV Absorbance | Free Inorganic Phosphate ( |
| Differentiation | Excellent. Distinguishes Mono- vs. Di-esters & | Moderate. Salt forms often streak; Mono/Di esters can co-elute depending on column pH. | Poor. Only detects free |
| Quantification | Absolute (qNMR). No reference standard needed if using internal standard (e.g., TPP). | Relative. Requires high-purity external standards for calibration curves. | Relative. Prone to interference from acid-labile phosphates. |
| Sample Recovery | Non-destructive. Sample can be recovered.[1][2] | Destructive. | Destructive. |
| Throughput | Low to Medium (10–30 min/sample). | High (5–10 min/sample). | Very High (96-well plate). |
Verdict: While HPLC is superior for trace impurity detection (<0.1%), NMR is the only self-validating method for confirming the bulk identity, molar purity, and specific esterification state of BnDHP.
Part 2: The NMR Validation Framework
The Physics of Detection
Validation relies on two specific nuclear interactions:
-
P Chemical Shift Anisotropy: The phosphorus environment in a mono-ester (
) is distinct from a di-ester ( ) and inorganic phosphate ( ). -
Scalar Coupling (
): The phosphorus nucleus ( , 100% abundance) couples to the benzylic protons, splitting the singlet expected in benzyl alcohol into a characteristic doublet .
Validation Workflow Diagram
The following decision tree outlines the logical flow for validating a batch of BnDHP.
Caption: Logical workflow for NMR validation of Benzyl Dihydrogen Phosphate, filtering for hydrolysis and esterification errors.
Part 3: Detailed Experimental Protocols
Protocol A: Sample Preparation (Critical Step)
Phosphate chemical shifts are extremely pH-sensitive (titration effect). A "wandering" chemical shift is the most common source of confusion. You must lock the pH.
-
Solvent: Deuterium Oxide (
) is preferred for solubility. -
Internal Standard (Optional for qNMR): Trimethyl phosphate (TMP) or Triphenyl phosphate (TPP) (if using organic solvent). For
, use Maleic Acid (for H qNMR) or a capillary insert of TMP. -
pH Adjustment:
-
Dissolve ~10-15 mg of BnDHP in 600
of . -
Crucial: Add 1-2 drops of
or deuterated phosphate buffer to adjust pH to ~7-8. -
Why? At neutral pH, BnDHP exists as the dianion (
), providing a stable chemical shift distinct from the mono-anion.
-
Protocol B: Acquisition Parameters
Standard parameters often yield poor quantitative data for phosphorus due to long relaxation times (
| Parameter | Reasoning | ||
| Pulse Sequence | zg30 (Standard 1D) | zgig (Inverse Gated Decoupling) | Inverse gated suppresses NOE to ensure integration represents concentration, not nuclear enhancement. |
| Relaxation Delay (d1) | 1.0 - 2.0 sec | 5.0 - 10.0 sec | Phosphorus nuclei relax slowly. Short d1 leads to under-quantification. |
| Sweep Width | 12-15 ppm | 200 ppm | Covers full range of potential P-impurities. |
| Scans (NS) | 16 | 64 - 128 |
Part 4: Data Interpretation & Reference Values
P NMR Spectrum (162 MHz or higher)
-
BnDHP (Mono-ester):
0.0 - 4.0 ppm (pH dependent).-
At pH > 7 (Dianion): Shift moves downfield (higher ppm).
-
At pH < 2 (Fully protonated): Shift moves upfield (lower ppm).
-
-
Inorganic Phosphate (
): Distinct signal, usually 0.5 - 1.0 ppm separated from the ester peak. Spiking with authentic is recommended for confirmation if peaks overlap. -
Dibenzyl Phosphate (Impurity): Typically appears upfield (-0.5 to -1.5 ppm) relative to the mono-ester.
H NMR Spectrum (400 MHz+)
The diagnostic signal is the benzylic methylene group (
-
Chemical Shift:
4.8 - 5.0 ppm (Doublet). -
Coupling Constant (
): 6.0 - 8.0 Hz .-
Interpretation: This splitting proves the P-O-C bond is intact. If this signal appears as a singlet at ~4.6 ppm, the phosphate has hydrolyzed to Benzyl Alcohol.
-
-
Aromatic Region:
7.3 - 7.5 ppm (Multiplet, 5H).
Stability & Hydrolysis Monitoring
BnDHP is susceptible to hydrolysis, particularly in acidic conditions (
Caption: Hydrolysis pathways of BnDHP. Acidic conditions favor C-O cleavage; enzymatic pathways often favor P-O cleavage.
References
-
Vertex AI Search. (2024). Differentiation of mono- and di-benzyl phosphate by NMR. Retrieved from
-
Powers Group. (2020). Phosphorus NMR and Its Application to Metabolomics. University of Nebraska–Lincoln. Retrieved from
-
Oxford Instruments. (2023). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from
-
Longdom Publishing. (2023). A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Retrieved from
-
LibreTexts. (2022). Hydrolysis of Organic Phosphates. Retrieved from
-
TriLink BioTechnologies. (n.d.). 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. Retrieved from
Sources
Beyond Mitsunobu: High-Efficiency Alternatives to Benzyl Dihydrogen Phosphate
Executive Summary
For decades, Benzyl Dihydrogen Phosphate (BnDHP) has been the workhorse for introducing phosphate groups via the Mitsunobu reaction. While effective for simple primary alcohols, this protocol suffers from significant "dead mass" generation (triphenylphosphine oxide and hydrazine byproducts) and notoriously difficult purification.
This guide evaluates three superior alternatives that outperform BnDHP in atom economy , reaction kinetics , and purification efficiency . We specifically analyze the shift from P(V) substitution to P(III) oxidation strategies, providing you with the experimental grounding to modernize your phosphorylation workflows.
Part 1: The Baseline & The Problem
Reagent: Benzyl Dihydrogen Phosphate (BnDHP) Standard Protocol: Mitsunobu (DEAD/DIAD + PPh3)
While BnDHP allows for convergent synthesis, its application is strictly limited by steric hindrance and purification bottlenecks.
-
The Bottleneck: The separation of the phosphorylated product from stoichiometric amounts of Ph3PO is often rate-limiting in drug discovery campaigns.
-
The Kinetic Flaw: S_N2 displacement at the carbon center is sluggish for secondary alcohols and prone to elimination side-reactions.
Part 2: The Top Contenders (Comparative Analysis)
The Efficiency King: Dibenzyl N,N-Diisopropylphosphoramidite
Best for: Complex natural products, oligonucleotides, and sterically hindered secondary alcohols.
This reagent utilizes P(III) chemistry , which is kinetically faster than P(V) substitution. The protocol involves a two-step "Coupling-Oxidation" sequence that avoids the steric jams of the Mitsunobu reaction.
-
Mechanism: The tetrazole-activated phosphoramidite couples with the alcohol in minutes. Subsequent in-situ oxidation (using Iodine or t-BuOOH) locks the phosphorus into the stable P(V) state.
-
Key Advantage: The intermediate phosphite triester is often lipophilic, allowing easy separation from polar impurities before oxidation if necessary, though "one-pot" is standard.
The Kinetic Powerhouse: Diphenyl Phosphorochloridate
Best for: Phenols, enolates, and robust primary alcohols.
A direct electrophilic phosphorus source. Unlike BnDHP, which acts as a nucleophile (requiring activation), this reagent is an electrophile that reacts avidly with alkoxides.
-
Key Advantage: Atom economy. It produces only HCl (scavenged by base) as a byproduct, eliminating the massive waste stream of the Mitsunobu protocol.
-
Limitation: High reactivity can lead to over-phosphorylation or chlorination if moisture is present.
The Acid-Free Option: Tetrabenzyl Pyrophosphate (TBPP)
Best for: Acid-sensitive substrates (acetals, silyl ethers) and Lithium-alkoxide couplings.
TBPP acts as a phosphorylation anhydride. It is ideal when the substrate cannot tolerate the acidic activation of phosphoramidites (tetrazole) or the HCl generated by chloridates.
Part 3: Decision Matrix & Performance Data
The following table synthesizes experimental yield ranges for a generic secondary alcohol substrate (e.g., protected serine or cholesterol derivative).
| Feature | BnDHP (Mitsunobu) | Phosphoramidite (Reagent 1) | Phosphorochloridate (Reagent 2) | TBPP (Reagent 3) |
| Typical Yield (2° Alcohol) | 45–65% | 92–98% | 75–85% | 80–90% |
| Steric Tolerance | Low | High | Medium | Medium |
| Atom Economy | Poor (High Waste) | Moderate | Excellent | Good |
| Reaction Time | 12–24 Hours | < 2 Hours | 1–4 Hours | 2–6 Hours |
| Purification | Difficult (Ph3PO removal) | Easy (Filtration/Flash) | Moderate | Easy |
| Moisture Sensitivity | Low | High | Very High | Low |
Visualization: Reagent Selection Logic
Caption: Decision tree for selecting the optimal phosphorylation reagent based on substrate topology and sensitivity.
Part 4: Detailed Experimental Protocol
The "Gold Standard" Workflow: Phosphoramidite Coupling
Objective: Phosphorylation of a protected nucleoside or complex secondary alcohol.[1][2]
Reagents:
-
Substrate: 1.0 equiv (Dry, azeotroped with pyridine)
-
Reagent: Dibenzyl N,N-diisopropylphosphoramidite (1.5 equiv)
-
Activator: 1H-Tetrazole (0.45M in MeCN) or 5-Ethylthio-1H-tetrazole (ETT)
-
Oxidant: Iodine (0.1M in THF/Pyridine/H2O) OR t-Butyl Hydroperoxide (5.5M in decane)
Step-by-Step Methodology:
-
Activation (The P(III) Step):
-
Dissolve the substrate in anhydrous DCM or MeCN under Argon.
-
Add the Phosphoramidite reagent via syringe.
-
Add the Tetrazole activator dropwise.
-
Self-Validating Check: Monitor by TLC.[1] The starting material should disappear within 15–30 minutes. The intermediate (phosphite) will often run faster (higher Rf) than the starting alcohol.
-
-
Oxidation (The P(V) Step):
-
Workup:
-
Quench excess oxidant with aqueous Na2S2O3 (sodium thiosulfate) until the solution is clear.
-
Extract with DCM, wash with brine, and dry over Na2SO4.
-
-
Deprotection (Final Step):
-
The benzyl groups are removed via standard hydrogenolysis (H2, Pd/C) or mild acid hydrolysis, yielding the free phosphate.
-
Visualization: The Phosphoramidite Pathway
Caption: The two-stage "Coupling-Oxidation" mechanism allows for high-yield phosphorylation of sterically hindered alcohols.
References
-
Sigma-Aldrich. Dibenzyl N,N-diisopropylphosphoramidite Technical Bulletin.
-
Perich, J. W., & Johns, R. B. (1988). "Di-t-butyl N,N-diethylphosphoramidite and dibenzyl N,N-diethylphosphoramidite... efficient 'phosphite-triester' phosphorylation."[7] Tetrahedron Letters.
-
Watanabe, Y., et al. (1988). "Dibenzyl N,N-diisopropylphosphoramidite: A new reagent for the synthesis of inositol phosphates."[7] Tetrahedron Letters.
-
Organic Syntheses. (2009). "Synthesis of Tetrabenzyl Pyrophosphate." Org.[8][9][10] Synth. 2009, 86, 130-140.
-
Entegris. "The Art of Phosphitylation: Reagents and Methods."
Sources
- 1. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Protein pyrophosphorylation by inositol phosphates: a novel post-translational modification in plants? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]
- 6. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Beyond the Standard: A Comparative Technical Guide to Benzyl & Alternative Phosphate Protecting Groups
Executive Summary
In the synthesis of nucleotides, phospholipids, and phosphorylated small molecules, the phosphate moiety presents a unique "tetrahedral problem": it is nucleophilic, prone to hydrolysis, and capable of participating in unwanted transesterifications.
While the Benzyl (Bn) group remains the "Gold Standard" for solution-phase synthesis due to its unique balance of stability and mild removal, it is not a universal panacea. This guide objectively compares Benzyl protection against its primary competitors—Cyanoethyl (CNE) , Methyl (Me) , and Silyl-based groups. We introduce field-proven protocols, including a modern silane-mediated deprotection strategy that overcomes traditional hydrogenolysis limitations.
The Benzyl Standard: Why It Dominates
The benzyl group is the workhorse of phosphate protection because it occupies a "Goldilocks" zone of reactivity. It is stable to the acidic conditions required for trityl removal (in nucleoside chemistry) and the basic conditions of many coupling reactions, yet it can be removed under neutral conditions.
Mechanism of Action[1][2][3]
-
Installation: Typically via phosphoramidites or nucleophilic substitution (Benzyl alcohol +
chloride). -
Removal:
-
Hydrogenolysis: Homolytic cleavage of the C-O bond.
-
Silyl-Dealkylation: Attack by iodide (TMSI) or bromide (TMSBr) via an
mechanism.
-
Critical Limitations
-
Hydrogenolysis Issues: Incompatible with alkenes, alkynes, and benzyl ethers intended to be retained.
-
Catalyst Poisoning: Sulfur-containing substrates (e.g., phosphorothioates) poison Pd/C catalysts.
Experimental Protocols: Benzyl Deprotection
Note: These protocols are designed for self-validation. Always monitor reaction progress via
Protocol A: Classic Hydrogenolysis (Standard)
Best for: Saturated molecules with no other benzyl groups.
-
Setup: Dissolve the substrate (1 mmol) in degassed MeOH or EtOAc (10 mL).
-
Catalyst: Add 10 wt% Pd/C (10-20% by mass of substrate).
-
Reaction: Purge with
gas (balloon pressure, 1 atm) for 2-4 hours at RT. -
Validation: Monitor by TLC (polarity shift) or
NMR (shift from ~-1 ppm triester to ~0 ppm diester/monoester). -
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.
Protocol B: Chemoselective Silane-Mediated Deprotection (Modern)
Best for: Substrates containing alkenes/alkynes where hydrogenolysis is forbidden. Source: Adapted from mild methods described in recent organic letters [1].
-
Reagents: Dissolve substrate (1 mmol) in DCM (anhydrous).
-
Catalyst: Add
(5 mol%). -
Reductant: Add
(1.5 equiv) followed by Triethylsilane ( , 2 equiv per benzyl group). -
Reaction: Stir at RT for 30-60 mins.
-
Mechanism: The silane acts as a hydride donor, cleaving the benzyl group without reducing internal double bonds.
-
Workup: Quench with saturated
. Extract with DCM.
Protocol C: Chemical Cleavage via TMSI (The "Nuclear" Option)
Best for: Complex molecules resistant to reduction; strictly anhydrous conditions required. Source: Validated by research on selective dealkylation [2].
-
Reagents: Dissolve substrate in dry acetonitrile or DCM under Argon at 0°C.
-
Addition: Add Trimethylsilyl iodide (TMSI, 2-3 equiv).
-
Reaction: Stir 15-60 min. The benzyl group is converted to a silyl ester (
) and benzyl iodide. -
Hydrolysis: Quench with MeOH or water. The labile silyl ester hydrolyzes immediately to the free phosphate (
). -
Note: If TMSI is too harsh, generate it in situ using TMSCl + NaI.
Comparative Analysis: The Challengers
Benzyl vs. 2-Cyanoethyl (CNE)
The Context: CNE is the industry standard for automated solid-phase DNA synthesis (phosphoramidite method).
-
Mechanism: CNE relies on
-elimination. A base abstracts the proton to the cyano group, collapsing the system to release acrylonitrile ( ). -
Comparison:
-
Verdict: Use CNE for oligonucleotides where base deprotection is the final step. Use Benzyl for solution-phase synthesis where you need to manipulate the molecule with bases (e.g., ester hydrolysis) without touching the phosphate.
Benzyl vs. Methyl (Me)
The Context: Methyl groups are extremely robust and small (high atom economy).
-
The Trap: They are too stable.[1] Removing a methyl group often requires harsh nucleophiles like Thiophenol/TEA or high-temperature demethylation.
-
Verdict: Avoid Methyl unless the phosphate must survive harsh hydrogenation or strong bases. Deprotection often leads to alkylation side-reactions on nucleobases.
Benzyl vs. p-Hydroxyphenacyl (pHP) / o-Nitrobenzyl
The Context: These are Photolabile Protecting Groups (PPGs) .
-
Utility: Caged phosphates for biological studies (e.g., releasing ATP with a laser pulse).
-
Verdict: Specialized use only. Benzyl is superior for synthetic efficiency; PPGs are for biological application [3].
Decision Matrix: Selecting the Right Group
| Feature | Benzyl (Bn) | Cyanoethyl (CNE) | Methyl (Me) | TMSE (Silyl) |
| Primary Removal | Hydrogenolysis ( | Nucleophilic ( | Fluoride ( | |
| Acid Stability | High | High | Very High | Moderate |
| Base Stability | High | Low (Labile) | High | High |
| Redox Stability | Low (Reducible) | High | High | High |
| Atom Economy | Moderate | Good | Excellent | Poor |
| Best Use Case | Solution Phase / General | Solid Phase DNA / RNA | Permanent Protection | Orthogonal Strategy |
Visualizing the Logic
Diagram 1: Mechanistic Divergence
This diagram contrasts the reductive cleavage of Benzyl groups against the base-mediated elimination of Cyanoethyl groups.
Caption: Comparative mechanistic pathways: Benzyl relies on catalytic surface reduction, while Cyanoethyl utilizes base-induced beta-elimination.
Diagram 2: Selection Workflow
A logic gate for researchers to select the appropriate group based on substrate sensitivity.
Caption: Decision tree for phosphate protecting group selection based on synthesis phase and functional group compatibility.
References
-
Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Organic Letters (2015). Available at: [Link]
-
Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate (2018). Available at: [Link]
-
Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Beilstein Journal of Organic Chemistry (2014). Available at: [Link]
-
Phosphate Protecting Groups in Organic Synthesis. Chemistry LibreTexts (2021). Available at: [Link]
-
Deprotection of Benzyl and t-Butyl Phosphate Esters by Silica Chloride. ResearchGate (2014).[3] Available at: [Link]
Sources
Purity Analysis of Synthesized Benzyl Dihydrogen Phosphate: A Comparative Technical Guide
The following guide details the purity analysis of synthesized Benzyl Dihydrogen Phosphate (BnDHP), structured for researchers requiring high-fidelity data for drug development or mechanistic studies.
Executive Summary: The Phosphorylation Challenge
Synthesizing Benzyl Dihydrogen Phosphate (BnDHP) typically involves the phosphorylation of benzyl alcohol using phosphoryl chloride (
For drug development applications—where BnDHP often serves as a prodrug moiety or a phosphatase substrate—distinguishing the monoester (Target) from the diester (Major Impurity) is critical. This guide compares the three primary analytical modalities (31P-NMR, HPLC-UV, and LC-MS) to establish a self-validating purity protocol.
Impurity Profiling: The "Rogues' Gallery"
Before selecting a method, we must define the chemical landscape. The synthesis crude typically contains:
| Species | Structure | Origin | Analytical Challenge |
| Benzyl Dihydrogen Phosphate (BnDHP) | Target Product | Polar, ionizable. | |
| Dibenzyl Phosphate (DBP) | Over-reaction | Chemically similar; co-elutes in unbuffered HPLC. | |
| Tribenzyl Phosphate (TBP) | Runaway reaction | Hydrophobic; distinct in NMR. | |
| Benzyl Chloride | Side reaction (HCl + BnOH) | UV active, invisible in 31P-NMR. | |
| Phosphoric Acid | Hydrolysis of | Inorganic; elutes in void volume. |
Comparative Analysis of Methodologies
Method A: Quantitative P-NMR Spectroscopy (The Structural Standard)
Verdict: Best for determining the molar ratio of phosphate species.
Mechanism: Phosphorus-31 is 100% naturally abundant. The chemical shift (
Protocol:
-
Sample Prep: Dissolve 20 mg of crude product in 0.6 mL
or (depending on salt form). -
Internal Standard: Use a capillary insert containing Triphenylphosphate (TPP) or reference externally to 85%
( ppm). -
Acquisition: Run with inverse gated proton decoupling to suppress NOE (Nuclear Overhauser Effect) for accurate integration.
-
Pulse Delay:
(typically 10-15 seconds) to ensure full relaxation.
-
Expected Shifts (Relative to
-
BnDHP (Mono):
to ppm (pH dependent). -
DBP (Di):
to ppm (Upfield shift due to shielding). -
TBP (Tri):
ppm (Distinct upfield shift).
Expert Insight: 31P-NMR is "blind" to non-phosphorus impurities like Benzyl Alcohol or Benzyl Chloride. A sample can look 99% pure by 31P-NMR but only be 80% pure by weight due to solvent/starting material contamination.
Method B: RP-HPLC with Acidic Modification (The Purity Workhorse)
Verdict: Best for quantifying organic purity and detecting trace UV-active impurities. Mechanism: Reverse-phase chromatography separates based on hydrophobicity. Crucially, the phosphate group must be protonated (neutralized) to prevent rapid elution in the dead volume.
Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Benzyl chromophore).
Performance Data:
| Analyte | Retention Time (min)* | Resolution ( | Detection Limit (LOD) |
| 1.2 (Void) | N/A | High (Poor UV) | |
| BnDHP (Target) | 4.5 | Reference | 0.1 µg/mL |
| Benzyl Alcohol | 6.8 | > 3.0 | 0.05 µg/mL |
| DBP (Impurity) | 9.2 | > 5.0 | 0.1 µg/mL |
| TBP (Impurity) | 12.5 | > 10.0 | 0.1 µg/mL |
*Note: Retention times are illustrative and dependent on specific column dimensions/flow rate.
Method C: LC-MS (The Identity Validator)
Verdict: Essential for confirming the identity of impurity peaks observed in HPLC. Mode: Negative Electrospray Ionization (ESI-). Phosphate mono/diesters ionize readily in negative mode.
Diagnostic Ions:
-
BnDHP:
m/z. -
DBP:
m/z. -
Chloride Adducts: Watch for
if using chlorinated solvents.
Visualizing the Analytical Workflow
The following diagram illustrates the synthesis pathway and the decision logic for purity analysis.
Caption: Synthesis pathway of Benzyl Dihydrogen Phosphate and the dual-modality validation workflow required to ensure structural integrity and organic purity.
Summary of Recommendations
For a robust Certificate of Analysis (CoA), you cannot rely on a single method.
-
Use
P-NMR to prove the phosphate species distribution. This confirms you haven't isolated the diester salt by mistake. -
Use HPLC-UV (Acidic) to quantify residual benzyl alcohol and benzyl chloride, which NMR often misses.
-
Final Specification:
-
Appearance: White crystalline solid (mp 94-96°C).
-
P-NMR Purity:
(Monoester peak integration vs. total phosphorus). -
HPLC Purity:
(Area % at 254 nm).
-
References
-
Chemical Shifts of Phosphates: Sychrovský, V., et al. "The benchmark of 31P NMR parameters in phosphate: a case study." Royal Society of Chemistry, 2023.
-
HPLC Method Development: "Analysis of organophosphate pesticides and metabolites." National Institutes of Health (PMC), 2021.
-
Synthesis & Impurities: "Preparation of dibenzyl phosphate and benzyl dihydrogen phosphate." Google Patents (CN114380859B), 2022.
-
Properties & CAS: "Benzyl dihydrogen phosphate (CAS 1623-07-0) Properties." ChemicalBook, 2023.
-
31P NMR Reference Data: "31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives." TriLink BioTechnologies, 2023.
Benchmarking Guide: Benzyl Dihydrogen Phosphate vs. Alternative Phosphorylating Methods
This guide benchmarks Benzyl Dihydrogen Phosphate (BnOPO₃H₂) against standard phosphorylating agents, focusing on its utility in synthesizing sensitive nucleotides and phosphopeptides where "soft" activation and neutral deprotection are critical.
Executive Summary
In the landscape of phosphorylation chemistry, Benzyl Dihydrogen Phosphate (BnOPO₃H₂) occupies a specialized niche as a "soft" phosphorylating agent. Unlike the aggressive electrophile Phosphorus Oxychloride (POCl₃) or the highly specialized Phosphoramidites used in automated synthesis, BnOPO₃H₂ allows for the introduction of a phosphate group under mild, near-neutral conditions via carbodiimide coupling.
Its primary competitive advantage lies in its orthogonal deprotection profile : the benzyl group is removed via hydrogenolysis (Pd/C, H₂), avoiding the strong acids or bases required for alkyl or cyanoethyl deprotection. This makes it the reagent of choice for acid-labile nucleosides and complex natural products.
Mechanistic Profile: How It Works
Benzyl dihydrogen phosphate is a mono-ester of phosphoric acid.[1] It is not sufficiently electrophilic to react with alcohols directly; it requires in situ activation , typically using dicyclohexylcarbodiimide (DCC) or similar coupling agents (EDC, TIC).
Mechanism of Action (Steglich-Type Coupling)
The reaction proceeds via an O-acylisourea intermediate, similar to peptide coupling. This avoids the formation of HCl (common with POCl₃) and allows the reaction to proceed at room temperature.[2]
Figure 1: Activation pathway of Benzyl Dihydrogen Phosphate using DCC.[3] The reaction is driven by the formation of the stable urea byproduct (DCU).
Comparative Analysis: Benchmarking Against Alternatives
A. vs. Phosphorus Oxychloride (POCl₃)
POCl₃ is the industrial standard for simple phosphorylation but lacks the finesse required for complex molecules.
| Feature | Benzyl Dihydrogen Phosphate (BnOPO₃H₂) | Phosphorus Oxychloride (POCl₃) |
| Reactivity | Mild: Requires activation (DCC/TPS-Cl). | Aggressive: Reacts spontaneously with nucleophiles. |
| Selectivity | High: Mono-phosphorylation is controlled by stoichiometry. | Low: Risk of forming di- and tri-phosphates without strict temp control (-78°C). |
| Byproducts | Dicyclohexylurea (Inert solid). | HCl gas (Requires base scavengers like pyridine). |
| Deprotection | Hydrogenolysis (H₂/Pd-C). Neutral pH. | Hydrolysis (H₂O). Often requires harsh pH adjustment. |
| Use Case | Late-stage functionalization of drug candidates. | Early-stage synthesis of simple building blocks. |
Verdict: Use POCl₃ for robust, simple substrates. Use BnOPO₃H₂ when the substrate contains acid-sensitive groups (e.g., acetals, silyl ethers) that would not survive HCl generation.
B. vs. Phosphoramidite Chemistry
Phosphoramidites are the "Gold Standard" for automated DNA/RNA synthesis but are chemically distinct from direct phosphorylation.
-
Cost: Phosphoramidites are significantly more expensive per gram than BnOPO₃H₂.
-
Oxidation State: Phosphoramidites use P(III) chemistry, requiring a subsequent oxidation step (using Iodine) to reach the phosphate P(V) state. BnOPO₃H₂ provides P(V) directly.
-
Atom Economy: BnOPO₃H₂ coupling has higher atom economy for solution-phase synthesis compared to the multi-step cycle of phosphoramidites.
C. vs. Dibenzyl Phosphate
Researchers often choose between the mono-benzyl (BnOPO₃H₂) and di-benzyl ((BnO)₂POH) forms.
-
Dibenzyl Phosphate: Introduces a phosphate with two protecting groups. Ideal if you need to isolate a fully protected triester.
-
Benzyl Dihydrogen Phosphate: Introduces a phosphate with one protecting group. Ideal for forming phosphodiesters (e.g., linking two alcohols) or when solubility in polar organic solvents is required.
Decision Matrix: Selecting the Right Agent
Figure 2: Strategic decision matrix for selecting a phosphorylating agent based on substrate sensitivity and synthesis scale.
Experimental Protocol: Steglich-Type Phosphorylation
Objective: Phosphorylation of a primary alcohol using Benzyl Dihydrogen Phosphate.
Materials
-
Substrate: Primary Alcohol (1.0 equiv)
-
Reagent: Benzyl Dihydrogen Phosphate (1.2 equiv) [CAS: 1623-07-0][1]
-
Coupling Agent: DCC (1.5 equiv)
-
Solvent: Anhydrous Pyridine or THF/Pyridine (9:1)
Procedure
-
Preparation: Dissolve the alcohol and Benzyl Dihydrogen Phosphate in anhydrous pyridine under an argon atmosphere.
-
Activation: Cool the solution to 0°C. Add DCC in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
Quenching: Add a small amount of water (0.5 mL) to hydrolyze excess DCC. Stir for 15 minutes.
-
Workup: Filter off the DCU precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically converted to a salt form (e.g., barium or cyclohexylammonium salt) for crystallization, or purified via ion-exchange chromatography.
Critical Note: Unlike POCl₃ reactions, this protocol does not generate HCl, eliminating the need for rigorous pH monitoring during the reaction.
References
-
Steglich Esterification Mechanism Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. [2][4]
-
Phosphorylation Strategies Comparison Jessop, C. et al. (2024).[5] Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis.
-
Phosphoramidite Chemistry Overview Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach.
-
POCl₃ Reactivity and Toxicity Casida, J. E. et al. (2003). Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3) are anticholinesterase agents.
Sources
Cross-reactivity studies of benzyl dihydrogen phosphate
Publish Comparison Guide: Cross-Reactivity & Specificity Profiling of Benzyl Dihydrogen Phosphate (BnDHP)
Executive Summary
Benzyl Dihydrogen Phosphate (BnDHP) (CAS: 1623-07-0) serves as a critical structural probe in bioorganic chemistry and immunology. Unlike broad-spectrum chromogenic substrates like p-Nitrophenyl Phosphate (pNPP), BnDHP is primarily utilized as a Transition State Analog (TSA) mimic and a haptenic probe to map the active site geometry of phosphatases and catalytic antibodies (abzymes).
This guide provides a technical comparison of BnDHP against standard alternatives, focusing on its utility in defining epitope specificity and catalytic efficiency (
Scientific Background: The Phosphate Mimicry
BnDHP is characterized by a tetrahedral phosphorus center that mimics the metastable transition state of ester and amide hydrolysis.
-
Mechanism: In hydrolytic reactions, the carbonyl carbon passes through a tetrahedral geometry (
). The phosphate group of BnDHP ( ) is stable but structurally congruent to this high-energy intermediate. -
Immunological Relevance: Antibodies raised against phosphonate/phosphate haptens (TSAs) often cross-react with BnDHP, validating that the antibody binding pocket has been "programmed" to stabilize the transition state—the hallmark of catalytic activity.
Structural Comparison (DOT Diagram)
The following diagram illustrates the structural congruency between the Benzyl Ester substrate, its Transition State, and the BnDHP mimic.
Figure 1: Structural homology between the unstable hydrolytic transition state and the stable BnDHP analog.
Comparative Analysis: BnDHP vs. Alternatives
In drug development and enzymology, BnDHP is rarely a "stand-alone" substrate but is used in comparative profiling against chromogenic standards.
Table 1: Performance Comparison (BnDHP vs. pNPP)
| Feature | Benzyl Dihydrogen Phosphate (BnDHP) | p-Nitrophenyl Phosphate (pNPP) |
| Primary Application | Mechanistic Probe: Mapping active site specificity; TSA validation. | Routine Screening: High-throughput phosphatase activity assays. |
| Detection Method | Indirect: Requires Phosphate detection (Malachite Green) or HPLC (Benzyl alcohol). | Direct: Colorimetric release of p-Nitrophenol (Yellow, 405 nm).[1][2][3] |
| Sensitivity | High (nM range binding affinity in ELISA). | Moderate (mM range |
| Cross-Reactivity | Specific: Binds antibodies raised against benzyl/phenyl haptens. | Broad: Hydrolyzed by almost all non-specific phosphatases (AP, PTP). |
| Stability | High hydrolytic stability (useful for binding studies). | Prone to spontaneous hydrolysis at high pH. |
Critical Insight: The "Bait and Switch" Specificity
While pNPP is the gold standard for detecting enzyme activity, BnDHP is the gold standard for interrogating specificity.
-
Experimental Data: In studies of catalytic antibodies (e.g., clone 17E8), cross-reactivity with BnDHP confirms that the antibody recognizes the benzyl side chain and the phosphate geometry simultaneously. pNPP lacks the benzyl specificity, making it a poor probe for side-chain recognition.
Experimental Protocols
Protocol A: Competitive ELISA for Cross-Reactivity Profiling
Objective: Determine the specificity of an antibody (Ab) for the transition state mimic (BnDHP) versus the ground state substrate.
Reagents:
-
Coating Antigen: BSA-conjugated Benzyl Phosphonate (TSA-BSA).
-
Competitor: Free BnDHP (0.1 nM – 100
M). -
Control: Phenyl Phosphate (to test side-chain specificity).
Workflow:
-
Coat: 96-well plate with TSA-BSA (1
g/mL) in Carbonate Buffer (pH 9.6). Incubate O/N at 4°C. -
Block: 3% BSA in PBS-T (Phosphate Buffered Saline + 0.05% Tween-20) for 1 hr.
-
Compete: Add Anti-TSA Antibody (fixed concentration, e.g., 100 ng/mL) mixed with serial dilutions of BnDHP . Incubate 1 hr.
-
Self-Validation: If BnDHP mimics the hapten, signal should decrease as BnDHP concentration increases.
-
-
Detect: Add HRP-conjugated secondary antibody (1:5000). Incubate 1 hr.
-
Develop: Add TMB substrate. Stop with 1M H2SO4. Read OD450.
Data Analysis:
Plot OD450 vs. log[BnDHP]. Calculate
-
Interpretation: A low
(nM range) indicates high cross-reactivity, suggesting the antibody tightly binds the transition state mimic.
Protocol B: Kinetic Hydrolysis Assay (Phosphate Release)
Objective: Compare hydrolytic stability or enzymatic turnover (
Reagents:
-
Enzyme: Alkaline Phosphatase (AP) or Catalytic Antibody.
-
Detection: Malachite Green Phosphate Detection Kit.
Workflow:
-
Prepare: 1 mM BnDHP in reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Initiate: Add Enzyme (10-50 nM final).
-
Aliquot: At t=0, 5, 10, 20, 30 min, remove 20
L aliquots. -
Quench: Mix aliquot immediately with 80
L Malachite Green Reagent (Acidic quench stops reaction). -
Read: Incubate 20 min for color development (Green complex). Read OD620.
-
Standard Curve: Run a standard curve of KH2PO4 to convert OD620 to
M Phosphate.
DOT Diagram: Experimental Workflow
Figure 2: Kinetic workflow for measuring BnDHP hydrolysis via inorganic phosphate release.
References
-
Schultz, P. G., & Lerner, R. A. (1995). From Molecular Diversity to Catalysis: Lessons from the Immune System. Science. Link
-
New England Biolabs (NEB). p-Nitrophenyl Phosphate (pNPP) Assay Protocol.Link
-
Sigma-Aldrich. Benzyl Dihydrogen Phosphate Product Specification.[4]Link
-
Miyamoto, K., et al. (2018). Hydrolysis of p-nitrobenzyl monoesters by catalytic antibodies. Journal of Biochemistry. Link
-
ScienCell. pNPP Phosphatase Assay Kit Technical Bulletin.Link
Sources
Orthogonal Deprotection Strategies for Benzyl Phosphate Groups: A Comparative Technical Guide
Executive Summary
In the synthesis of nucleotides, phospholipids, and phosphopeptides, the benzyl (Bn) group serves as the industry-standard "permanent" protecting group for the phosphate moiety. Its stability under acidic and basic conditions makes it ideal for multi-step synthesis. However, the critical step—deprotection—often dictates the success of the entire pathway.
This guide objectively compares the two dominant, chemically orthogonal strategies for removing benzyl phosphate groups: Catalytic Hydrogenolysis (reductive cleavage) and Silyl-Mediated Dealkylation (The McKenna Reaction). While often viewed as interchangeable, they possess distinct chemoselective profiles that determine their suitability for complex substrates containing sulfur, alkenes, or acid-sensitive functionalities.
Part 1: Catalytic Hydrogenolysis (The "Soft" Approach)
Mechanistic Insight
Catalytic hydrogenolysis is the preferred method for deprotecting benzyl phosphates when the substrate lacks reducible functional groups (alkenes, alkynes) or catalyst poisons (sulfur). The reaction proceeds via a heterogeneous mechanism on the surface of Palladium on Carbon (Pd/C).[1]
Unlike acid/base hydrolysis, this method is neutral and driven by the high affinity of the benzyl carbon for the active palladium hydride species.
Figure 1: Mechanism of heterogeneous catalytic hydrogenolysis of benzyl phosphates.
Protocol: Standard Hydrogenolysis
Applicability: Nucleotides, peptides without Methionine/Cysteine.
-
Preparation: Dissolve the substrate (1.0 equiv) in degassed Methanol or Ethanol (0.05 M).
-
Expert Note: If solubility is poor, use EtOAc/MeOH (1:1). Avoid chlorinated solvents as they can inhibit the catalyst.
-
-
Catalyst Addition: Carefully add 10 wt% Pd/C (0.1–0.2 equiv by mass of substrate) under an argon blanket.
-
Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if possible, or add to the solvent under inert gas.
-
-
Hydrogenation: Purge the vessel with H2 gas (balloon pressure is usually sufficient for O-benzyl phosphates; N-benzyl requires higher pressure). Stir vigorously at RT for 2–4 hours.
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate in vacuo.[2][3]
-
Result: Quantitative conversion to the free acid or mono-ester.
-
Scope & Limitations
-
Pros: Neutral conditions; Toluene is the only byproduct; extremely high yields (>95%).
-
Cons: Incompatible with Sulfur (poisons Pd), Alkenes/Alkynes (reduced to alkanes), and Benzyl Ethers (will also be cleaved).
Part 2: Silyl-Mediated Dealkylation (The "Hard" Approach)
Mechanistic Insight: The McKenna Reaction
When hydrogenolysis is impossible (e.g., in thiophosphates or alkene-containing lipids), the McKenna Reaction using Bromotrimethylsilane (TMSBr) is the gold standard.
This is a two-step trans-esterification. TMSBr acts as a "hard" Lewis acid. The reaction is driven by the formation of the strong Si-O bond (108 kcal/mol) replacing the weaker C-O bond.
-
Silylation: The phosphoryl oxygen attacks the Silicon of TMSBr.
-
Dealkylation (SN2): The bromide ion attacks the benzylic carbon, cleaving the C-O bond and releasing Benzyl Bromide.
-
Solvolysis: The resulting silyl-phosphate is hydrolyzed by water/methanol to the free acid.
Figure 2: The McKenna Reaction pathway using TMSBr for benzyl phosphate cleavage.
Protocol: TMSBr Cleavage
Applicability: Thiophosphates, unsaturated lipids, complex phosphonates.
-
Anhydrous Setup: Dissolve substrate (1.0 equiv) in strictly anhydrous DCM (0.1 M) under Argon.
-
Critical: Moisture destroys TMSBr, generating HBr gas immediately.
-
-
Reagent Addition: Add TMSBr (3–4 equiv per benzyl group) dropwise at 0°C.
-
Note: TMSI (Iodotrimethylsilane) is faster but less stable. TMSBr is the balanced choice.
-
-
Reaction: Warm to RT and stir for 1–2 hours. Monitor by 31P NMR (shift from ~ -1 ppm to ~ -10 ppm for silyl ester).
-
Quench (Solvolysis): Evaporate volatiles (removes excess TMSBr). Redissolve residue in MeOH or MeOH/H2O (95:5) and stir for 30 mins.
-
Workup: Concentrate in vacuo. The benzyl bromide byproduct is volatile but may require co-evaporation with hexane to remove completely.
Scope & Limitations
-
Pros: Preserves alkenes, alkynes, and sulfur; works on sterically hindered phosphates.
-
Cons: Acid Generation (Quenching generates HBr/HI); Alkylation Risk (Benzyl bromide byproduct is an alkylating agent—see Troubleshooting); Cleaves all silyl ethers (TBDMS) and some esters (t-Butyl).
Part 3: Comparative Analysis & Orthogonality
The choice between Hydrogenolysis and Silylation defines the "Orthogonal Set" of your synthesis.
Decision Matrix: Which Method?
| Feature | Catalytic Hydrogenolysis (Pd/C + H2) | Silyl Dealkylation (TMSBr) |
| Primary Mechanism | Reductive Cleavage (Surface) | Lewis Acid / SN2 Nucleophilic |
| Byproduct | Toluene (Inert) | Benzyl Bromide (Reactive/Toxic) |
| Sulfur Compatibility | NO (Catalyst Poison) | YES (Excellent) |
| Alkene/Alkyne Compatibility | NO (Reduces to Alkane) | YES (Preserved) |
| Acid Sensitivity | High (Neutral conditions) | Medium (Generates HBr on quench) |
| TBDMS/TIPS Compatibility | YES (Usually stable) | NO (Cleaves silyl ethers) |
| Relative Rate | Slow (Hours to Days) | Fast (1–3 Hours) |
Achieving True Orthogonality
To deprotect a phosphate selectively in the presence of other groups, use this logic:
-
Scenario A: Keep Benzyl Phosphate, Remove TBDMS.
-
Method: TBAF or HF-Pyridine.
-
Why: Fluoride cleaves Si-O (TBDMS) but leaves C-O (Benzyl Phosphate) intact.
-
-
Scenario B: Keep Benzyl Phosphate, Remove Fmoc.
-
Method: Piperidine (20%).
-
Why: Base cleavage affects Fmoc; Benzyl phosphate is base-stable.
-
-
Scenario C: Remove Benzyl Phosphate, Keep TBDMS.
-
Method:Hydrogenolysis (Pd/C) .
-
Why: H2 removes Bn; TBDMS is stable to H2. (TMSBr would cleave both).
-
-
Scenario D: Remove Benzyl Phosphate, Keep Alkyne.
-
Method:TMSBr .
-
Why: H2 would reduce the alkyne.
-
Part 4: Troubleshooting & Expert Insights
The "Benzyl Bromide" Problem (TMSBr Method)
In the McKenna reaction, the byproduct is Benzyl Bromide (BnBr). If your molecule contains a nucleophile (e.g., a secondary amine or a pyridine ring), BnBr can re-alkylate your product during concentration.
-
Solution: Add a scavenger during the quench or workup. Cyclohexene or 2-Methyl-2-butene can be used, but simply performing an ether extraction (if product is water soluble) or rapid co-evaporation with toluene is often sufficient.
"Poisoned" Hydrogenolysis
If Pd/C fails to work, it is often due to trace sulfur or amines coordinating the Pd surface.
-
Solution:
-
Add Acetic Acid (1–5%) to the methanol solvent. This protonates amines, preventing them from binding tightly to Pd.
-
Use Pd(OH)2 (Pearlman's Catalyst) instead of Pd/C. It is more robust for difficult deprotections.
-
Selectivity of TMSI vs. TMSBr
-
TMSI (Iodotrimethylsilane): Much more reactive. Will cleave methyl, ethyl, and isopropyl esters rapidly.
-
TMSBr: Selective for Benzyl and t-Butyl. Will slowly cleave Methyl esters (requires days vs hours for Benzyl).
-
Recommendation: Use TMSBr for control. Use TMSI only if the Benzyl group is exceptionally hindered or if you need to cleave a Methyl phosphate.
References
-
McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, 1979.
-
Lázár, S., et al. "A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane." Synthetic Communications, 2018.
- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. (Standard Reference Text).
-
BenchChem Application Note. "Catalytic Hydrogenolysis for N-Benzyl and O-Benzyl Deprotection." BenchChem, 2025.[1]
-
Deroose, F., & De Clercq, P. J. "Novel method for the deprotection of phosphonate esters." Journal of Organic Chemistry, 1995. (Comparison of TMSBr vs TMSCl/NaI).
Sources
Safety Operating Guide
Benzyl dihydrogen phosphate proper disposal procedures
Executive Summary: Operational Safety & Logistics
Benzyl dihydrogen phosphate (CAS 1623-08-1), often referred to as monobenzyl phosphate, presents a specific set of disposal challenges due to its acidic nature , moisture sensitivity , and potential for hydrolytic instability .[1][2] As a mono-ester of phosphoric acid, it acts as a strong acid in aqueous solution and can degrade into benzyl alcohol and phosphoric acid upon exposure to moisture or heat.
Immediate Action Required:
-
Segregation: Isolate from strong oxidizing agents and bases immediately.
-
Storage: Maintain at 2–8°C in a desiccated environment until disposal.
-
Waste Classification: Classify as Hazardous Waste (Corrosive/Irritant).
Chemical Hazard Profile & Compatibility
Before initiating disposal, you must understand the "Why" behind the safety protocols. This compound is not just an inert solid; it is a reactive acidic organophosphate.
| Parameter | Specification | Operational Implication |
| CAS Number | 1623-08-1 | Use for waste manifesting and inventory tracking.[1][2] |
| Physical State | Solid (White/Yellow Powder) | Dust generation is a primary inhalation risk during transfer.[1][2] |
| Acidity (pKa) | ~1.5 (approx.[1][2] for 1st proton) | Corrosive. Solutions can cause serious eye damage (Cat 2B).[1][2][3] |
| Stability | Moisture Sensitive | Do not mix with aqueous waste streams unless intended for immediate neutralization.[1][2] |
| Decomposition | Hydrolyzes to Benzyl Alcohol + H₃PO₄ | Decomposition products are flammable (Benzyl Alcohol, FP: 93°C) and corrosive.[1][2] |
Critical Insight: Unlike stable inorganic phosphates, the benzyl ester bond is susceptible to acid-catalyzed hydrolysis [1]. If this waste is inadvertently mixed with strong mineral acids, it can accelerate decomposition, releasing heat and organic volatiles.
Waste Stream Classification & Segregation
Proper classification is the bedrock of compliance. Do not guess.
Decision Logic for Waste Segregation
Figure 1: Decision tree for segregating Benzyl dihydrogen phosphate waste streams based on physical state and solvent matrix.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Substance
Use this for expired shelf stock or excess solid reagent.
-
PPE Selection: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a dust mask (N95) or work inside a fume hood to prevent inhalation.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) container.
-
Why? Glass can break; metal containers may corrode due to the acidic nature of the phosphate [2].
-
-
Transfer: Carefully transfer the solid into the waste container. Do not fill more than 90% full.
-
Labeling: Affix a hazardous waste label immediately.
-
Storage: Store in the Solid Acid waste section of your Satellite Accumulation Area (SAA). Keep away from bases (e.g., sodium hydroxide) and oxidizers.
Protocol B: Disposal of Aqueous Solutions
Use this for reaction mixtures or stock solutions.
-
Assessment: Measure the pH of the solution. It will likely be acidic (pH < 3).
-
Regulatory Check:
-
If your facility permits elementary neutralization: Slowly add 1M Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) to the solution while stirring until pH is between 6 and 8.
-
If neutralization is NOT permitted (Standard Protocol): Collect directly into a liquid waste container compatible with corrosives (HDPE or glass).
-
-
Labeling:
-
Cap Venting: If the solution was recently neutralized, use a vented cap for the first 24 hours to allow any residual CO₂ to escape, preventing pressure buildup.
Emergency Procedures: Spill Response
In the event of a spill, speed and containment are vital to prevent surface corrosion and exposure.
Spill Cleanup Workflow
Figure 2: Operational workflow for managing minor laboratory spills of acidic phosphate solids.
Detailed Cleanup Steps:
-
Isolate: Demarcate the area.[6]
-
Neutralize: Gently cover the spill with Sodium Bicarbonate (NaHCO₃) or a dedicated acid spill kit absorbent.
-
Observation: You will see bubbling (CO₂ release) as the acid is neutralized.
-
-
Wait: Allow the reaction to subside.
-
Collect: Sweep the resulting paste/powder into a disposable container or heavy-duty plastic bag.
-
Final Wash: Wipe the surface with a soap solution to remove sticky phosphate residues.
Regulatory & Compliance Data
| Regulation | Classification | Note |
| RCRA (USA) | Not Listed (P/U) | Likely D002 (Corrosive) if pH < 2.0 in aqueous form [3].[1][2] |
| DOT (Transport) | Not Regulated (Solid) | Solutions may be regulated as Corrosive Liquid, Acidic, Organic, N.O.S.[1][2] |
| SARA 311/312 | Acute Health Hazard | Reporting required for large inventory thresholds.[1][2] |
Expert Note on "Empty" Containers: A container is considered "RCRA Empty" only if all wastes have been removed that can be removed. For Benzyl dihydrogen phosphate, triple rinse the container with a suitable solvent (water or methanol). Collect the rinsate as hazardous waste (Protocol B). Deface the label and discard the clean container as regular trash or glass recycling.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Dibenzyl phosphate (Related Compound Stability Data). Merck KGaA. Link
-
National Institute of Standards and Technology (NIST). (2014).[3] Ammonium Dihydrogen Phosphate Safety Data (Analogous Acidic Phosphate Handling). U.S. Department of Commerce. Link[3]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Link
-
Fisher Scientific. (2021). Safety Data Sheet: Benzyl Phosphate. Thermo Fisher Scientific.[7] Link
Sources
Personal protective equipment for handling Benzyl dihydrogen phosphate
Executive Summary & Chemical Context
Benzyl dihydrogen phosphate (CAS 1623-08-1), often employed as a phosphorylation agent in nucleotide synthesis and organic chemistry, presents a specific set of handling challenges often underestimated due to its solid state. While regulatory classifications vary—ranging from "Not Hazardous" to "Causes Serious Eye Damage" depending on the jurisdiction and purity—Good Laboratory Practice (GLP) dictates we treat this reagent as a contact corrosive and severe eye irritant .
The Scientific Logic for Safety: Structurally, this compound consists of a lipophilic benzyl group attached to a hydrophilic, acidic phosphate head. Upon contact with moisture (mucous membranes, perspiration), it can protonate tissue surfaces, leading to immediate irritation or chemical burns. Furthermore, as a fine crystalline powder, it poses a significant inhalation risk where hygroscopic particles can lodge in the upper respiratory tract, creating localized acidic zones.
Risk Assessment & PPE Matrix
The following matrix is derived from a "Worst-Case Scenario" assessment, prioritizing the prevention of hydrolysis on biological surfaces.
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Nitrile (Double-Gloved) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.12-0.20 mm) | Nitrile offers excellent resistance to organic acids and benzyl derivatives. Double gloving prevents "pinhole" exposure during the handling of fine crystalline dust. |
| Eye/Face | Chemical Splash Goggles (Indirect Venting) | Safety glasses are insufficient. The fine powder nature of the reagent allows airborne particles to bypass side shields. Hydrolysis in the eye is rapid and damaging. |
| Respiratory | Fume Hood (Primary)N95/P100 (Secondary) | Engineering controls (Hood) are mandatory to prevent dust inhalation. Use a respirator only if weighing outside a hood (not recommended). |
| Body | Lab Coat (High-neck, snap closure) | Prevents dust accumulation on street clothes. Cotton/Polyester blends are sufficient unless handling large scale (>100g), then Tyvek is required. |
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for PPE based on the operational scale and state of the reagent.
Figure 1: Decision logic for selecting personal protective equipment based on physical state and engineering controls.
Operational Protocols
Phase A: Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of the solid, where static electricity can disperse the powder.
-
Static Control: Use an antistatic gun on the weighing boat and spatula before touching the reagent. Phosphate esters are prone to static cling.
-
Engineering Control: Set the Fume Hood sash to the working height (typically 18 inches). Ensure the baffle is open to capture heavy dust.
-
Technique:
-
Place a dark-colored weighing paper or boat (provides contrast against white powder) in the hood.
-
Transfer gently. Do not dump.
-
Immediately wipe the exterior of the reagent bottle with a dry Kimwipe before returning it to storage to prevent "crust" formation on the threads.
-
Phase B: Solubilization & Reaction
-
Solvent Addition: Add solvent to the powder, not the reverse, to minimize dust puff-back.
-
Dissolution: Benzyl dihydrogen phosphate is moderately soluble in organic solvents. If using sonication to dissolve, ensure the vessel is sealed with Parafilm to prevent aerosolization of the acidic solution.
Phase C: Decontamination
-
Surface Cleaning: Wipe the balance area with a 5% Sodium Bicarbonate (NaHCO3) solution. This neutralizes any acidic phosphate residues.
-
Glove Removal: Perform "beak method" removal to ensure the outer surface of the glove never touches skin. Wash hands immediately with soap and water (pH neutral).
Emergency Response & Disposal
Spill Response Workflow
If a spill occurs, immediate action is required to prevent spread.[1][2]
Figure 2: Step-by-step spill response protocol minimizing dust generation and acidic exposure.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[3][4] Hold eyelids apart. Time is tissue.
-
Skin Contact: Wash with soap and water.[3][5][6][7] Do not use ethanol (may increase absorption of the benzyl moiety).
-
Inhalation: Move to fresh air. If coughing persists, seek medical attention (potential for chemical pneumonitis).
Disposal Strategy
-
Waste Stream: Segregate as Acidic Organic Waste .
-
Incompatibility: Do not mix with strong oxidizers or strong bases in the waste container to avoid exothermic reactions.
-
Labeling: Clearly label as "Contains Benzyl Phosphate - Acidic."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
